4-Chloropyridine-2,6-dicarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 194835. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloropyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUMNONNHYADBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307730 | |
| Record name | 4-chloropyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4722-94-5 | |
| Record name | 4722-94-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloropyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2,6-pyridinedicarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Cyano-4-phenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract: Correcting the Record and Defining the Molecule
This guide provides a comprehensive technical overview of 4-Cyano-4-phenylcyclohexanone, a pivotal intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. It is crucial to begin by clarifying a point of potential confusion regarding its Chemical Abstracts Service (CAS) number. The query for CAS number 4722-94-5 is erroneously associated with the target compound. Authoritative chemical databases definitively assign CAS number 4722-94-5 to 4-Chloropyridine-2,6-dicarboxylic acid [1][2]. The correct and predominantly recognized identifier for 4-Cyano-4-phenylcyclohexanone is CAS number 25115-74-6 [3][4][5][6][7]. This document will proceed using the correct CAS number to ensure scientific accuracy and utility. This molecule, also known by its IUPAC name 4-oxo-1-phenylcyclohexane-1-carbonitrile, is a bifunctional organic compound featuring a ketone and a quaternary nitrile on a cyclohexane ring, a structure that lends itself to significant applications in medicinal chemistry.
Physicochemical and Structural Characteristics
4-Cyano-4-phenylcyclohexanone is a white to off-white crystalline solid at room temperature[8]. Its structural complexity and the presence of polar functional groups dictate its physical properties and solubility profile.
Core Structure and Isomerism
The molecule's backbone is a cyclohexane ring, which typically exists in a chair conformation to minimize steric strain. The presence of two bulky substituents at the C1 and C4 positions influences the conformational equilibrium. The phenyl and cyano groups are situated on a quaternary carbon, preventing epimerization at that center.
Key Physicochemical Properties
The properties of this compound are summarized in the table below, compiled from various chemical supplier and database sources. These values are critical for designing reaction conditions, purification protocols, and formulation studies.
| Property | Value | Source(s) |
| CAS Number | 25115-74-6 | [3][5][6] |
| Molecular Formula | C₁₃H₁₃NO | [3][5][7] |
| Molecular Weight | 199.25 g/mol | [3][5][7] |
| Appearance | White to off-white or pale yellow crystalline powder/solid | [8] |
| Melting Point | 112-118 °C | [9] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, DMSO, and chloroform. | [9][8] |
| XLogP3-AA | 1.6 | [8] |
| Topological Polar Surface Area | 43.1 Ų | [8] |
Synthesis and Reactivity
4-Cyano-4-phenylcyclohexanone is not a naturally occurring molecule; it is produced via synthetic organic chemistry. Its role as a chemical intermediate means its synthesis is a critical step in the production of more complex target molecules[8].
Synthetic Pathway Overview
The synthesis of 4-Cyano-4-phenylcyclohexanone is a classic example of nucleophilic addition to an α,β-unsaturated ketone. A common and efficient method involves the Michael addition of a cyanide source to a precursor like 4-phenylcyclohex-3-en-1-one.
Causality of Experimental Choices:
-
Michael Addition: This reaction is chosen for its efficiency in forming carbon-carbon bonds at the β-position of an α,β-unsaturated carbonyl system. The electron-withdrawing nature of the ketone activates the double bond for nucleophilic attack.
-
Cyanide Source: Potassium cyanide (KCN) is a common and cost-effective source of the nucleophilic cyanide anion. Trimethylsilyl cyanide (TMSCN) can also be used, often under milder conditions.
-
Protonation: The enolate intermediate formed after the Michael addition is thermodynamically stable. A proton source, typically from the solvent or during aqueous workup, is required to quench the enolate and form the final ketone product.
Chemical Reactivity and Functional Group Manipulation
The synthetic utility of 4-Cyano-4-phenylcyclohexanone stems from the reactivity of its two primary functional groups: the ketone and the nitrile.
-
Ketone Group: The carbonyl group can undergo a wide range of reactions. It can be reduced to a hydroxyl group, which can then be used to introduce other functionalities or can be eliminated. It can also serve as a site for Grignard reactions or Wittig reactions to further extend the carbon skeleton.
-
Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine, providing a key entry point for introducing nitrogen-containing heterocycles[10]. This dual reactivity makes it a valuable building block in combinatorial chemistry and drug discovery.
Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment of 4-Cyano-4-phenylcyclohexanone are achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the carbon skeleton and the electronic environment of the protons and carbons.
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.5 ppm. The aliphatic protons on the cyclohexane ring will appear as complex multiplets further upfield, generally between 1.5 and 3.0 ppm. The exact chemical shifts and coupling patterns depend on their axial or equatorial positions and their proximity to the electron-withdrawing ketone and nitrile groups[11][12].
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon (around 200-210 ppm), the nitrile carbon (around 120 ppm), and the aromatic carbons (125-140 ppm). The quaternary carbon bearing the phenyl and cyano groups will also be identifiable, along with the aliphatic carbons of the cyclohexane ring[11][13].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| ~3050-3030 | Aromatic C-H | Stretch | Medium-Weak |
| ~2950-2850 | Aliphatic C-H | Stretch | Medium |
| ~2240 | Nitrile (C≡N) | Stretch | Medium, Sharp |
| ~1715 | Ketone (C=O) | Stretch | Strong, Sharp |
| ~1600, ~1495 | Aromatic C=C | Stretch | Medium |
The two most diagnostic peaks are the sharp, strong absorption for the ketone carbonyl stretch around 1715 cm⁻¹ and the medium, sharp peak for the nitrile stretch around 2240 cm⁻¹[14][15]. Their presence is a strong confirmation of the compound's identity.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
-
Molecular Ion (M⁺): In electron ionization (EI) mass spectrometry, the molecular ion peak is expected at an m/z (mass-to-charge ratio) of 199, corresponding to the molecular weight of the compound[5][7].
-
Fragmentation Pattern: The fragmentation is dictated by the stability of the resulting carbocations and radicals. Common fragmentation pathways for cyclic ketones involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements if an appropriate gamma-hydrogen is available[6][16]. The loss of the phenyl group (m/z 77) or cleavage of the cyclohexane ring are also expected fragmentation pathways[17][18].
Applications in Drug Development and Medicinal Chemistry
The true value of 4-Cyano-4-phenylcyclohexanone lies in its application as a strategic intermediate for the synthesis of pharmacologically active compounds, most notably in the field of analgesics[8].
Precursor to Pethidine (Meperidine) Analogues
A significant application of this molecule is in the synthesis of analogues of pethidine (also known as meperidine), a widely used synthetic opioid analgesic[2][19]. The 4-phenylpiperidine scaffold is a crucial pharmacophore for opioid receptor activity, and 4-Cyano-4-phenylcyclohexanone provides an efficient entry to this core structure.
Protocol Insights:
-
Reductive Amination: The ketone is converted into a secondary amine, forming the piperidine ring in a single step. This is a highly efficient transformation that builds the core heterocyclic scaffold.
-
Nitrile Manipulation: The nitrile group is then hydrolyzed to a carboxylic acid.
-
Esterification: The final step is the esterification of the carboxylic acid to yield the ethyl ester, which is characteristic of pethidine. Modifications at this stage can lead to other active analogues, such as prodines[9].
This synthetic route highlights the strategic importance of 4-Cyano-4-phenylcyclohexanone. Its bifunctional nature allows for the sequential and controlled construction of the complex 4-arylpiperidine core essential for analgesic activity. This makes it a valuable building block for exploring structure-activity relationships (SAR) in the development of new opioid receptor modulators[20][21][22].
Safety, Handling, and Storage
As a laboratory chemical, proper handling and storage of 4-Cyano-4-phenylcyclohexanone are essential to ensure personnel safety and maintain the integrity of the compound.
Hazard Identification and Classification
According to the Globally Harmonized System (GHS), this compound is classified as hazardous.
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Category 4)[1].
-
Skin Irritation: Causes skin irritation (Category 2)[1].
-
Eye Irritation: Causes serious eye irritation (Category 2)[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases[1].
-
Stability: The compound is stable under recommended storage conditions[8].
Conclusion
4-Cyano-4-phenylcyclohexanone (CAS 25115-74-6) is a synthetically valuable intermediate whose bifunctional nature provides a robust platform for the construction of complex molecular architectures. Its primary significance lies in its role as a key precursor to the 4-phenylpiperidine scaffold, a cornerstone in the development of opioid analgesics like pethidine and its analogues. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for medicinal chemists and drug development professionals seeking to leverage this versatile building block in the discovery of new therapeutic agents. Adherence to strict safety protocols is mandatory when handling this hazardous compound.
References
- 1. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. 69. Synthetic analgesics. Part II. A new synthesis of pethidine and similar compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. CN105349593A - Pethidine hydrochloride preparation method - Google Patents [patents.google.com]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. scbt.com [scbt.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. [Synthesis and CNS-activity of spirocyclic pethidine and prodine analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. Mass Spectrometry [www2.chemistry.msu.edu]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. benchchem.com [benchchem.com]
- 19. scribd.com [scribd.com]
- 20. New opioid receptor modulators and agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and opioid receptor binding properties of a highly potent 4-hydroxy analogue of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Chloropyridine-2,6-dicarboxylic acid
Abstract
This technical guide provides a comprehensive overview of 4-Chloropyridine-2,6-dicarboxylic acid, a pivotal heterocyclic building block in modern chemistry. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the compound's structural characteristics, physicochemical properties, and validated synthesis protocols. Furthermore, it explores its chemical reactivity, key applications as a precursor in pharmaceuticals and functional materials, and essential safety and handling procedures. The insights herein are grounded in peer-reviewed literature to ensure technical accuracy and practical utility.
Introduction
This compound, also known as 4-chloro-2,6-dipicolinic acid, is a trifunctional molecule whose strategic importance is rapidly growing. Its structure, featuring a pyridine core substituted with two carboxylic acid groups and a reactive chlorine atom, offers a unique combination of coordination sites and a locus for nucleophilic substitution. This trifecta of functional groups makes it an exceptionally versatile synthon for creating complex molecular architectures.
Pyridine dicarboxylic acid derivatives are foundational in the development of pharmaceuticals, agrochemicals, and advanced materials like metal-organic frameworks (MOFs).[1][2][3] The presence of the chloro-substituent at the 4-position particularly enhances the molecule's utility, allowing for late-stage functionalization and the synthesis of diverse compound libraries. This guide serves as a detailed resource, consolidating critical technical information to facilitate its effective application in research and development.
Physicochemical Properties and Structural Analysis
A thorough understanding of the fundamental properties of this compound is crucial for its effective use in synthesis and material design.
Core Properties
The key identifying and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 4722-94-5 | [4][5] |
| Molecular Formula | C₇H₄ClNO₄ | [4][6] |
| Molecular Weight | 201.57 g/mol | [5] |
| Appearance | White to yellow crystalline powder | [7] |
| Melting Point | High-melting solid, specific point not consistently reported | [3] |
| Solubility | Low solubility in water; soluble in polar organic solvents like DMSO and DMF. | [3] |
| Storage Temperature | Refrigerator (2-8°C) | [7] |
Structural Elucidation & Spectroscopic Data
Confirmation of the compound's identity and purity relies on standard spectroscopic techniques.
-
¹H NMR Spectroscopy: In a typical analysis using DMSO-d₆ as the solvent, the proton NMR spectrum is expected to be simple and highly characteristic. A single peak is observed for the two equivalent aromatic protons on the pyridine ring. A reported spectrum showed a single peak at 8.24 ppm, confirming the symmetrical nature of the molecule.[5]
-
Elemental Analysis: Theoretical and measured values for elemental composition provide a fundamental confirmation of purity and structure. For a hydrated form (C₇H₄ClNO₄·0.8H₂O), the calculated values are approximately C 38.93%, H 2.71%, N 6.49%, and Cl 16 .42%, which align closely with measured values.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorptions corresponding to the O-H stretching of the carboxylic acids (broad, ~3000 cm⁻¹), the C=O stretching of the carboxyl groups (~1700 cm⁻¹), and various peaks related to the C=C and C=N stretching of the pyridine ring and the C-Cl bond.
Synthesis and Purification
The synthesis of this compound is achievable through several routes. A common and effective laboratory-scale method involves the chlorination of a readily available precursor, 4-Hydroxy-2,6-pyridinedicarboxylic acid (chelidamic acid).
Synthetic Workflow Diagram
The diagram below outlines the key transformation from the starting material to the final purified product.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol is adapted from a reported multigram-scale synthesis.[5] The use of phenylphosphonic dichloride as a chlorinating agent is effective for converting the 4-hydroxy group to a chloro group.
Materials:
-
4-Hydroxy-2,6-pyridinedicarboxylic acid (chelidamic acid)
-
Phenylphosphonic dichloride
-
Deionized water
-
Nitrogen gas supply
-
Three-necked round-bottomed flask, reflux condenser, oil bath, magnetic stirrer, filtration apparatus
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, add 4-Hydroxy-2,6-pyridinedicarboxylic acid (43.76 g, 0.218 mol) and phenylphosphonic dichloride (122 mL, 0.87 mol).[5]
-
Heating and Reaction: Under a nitrogen atmosphere, heat the suspension in an oil bath to 75°C. The reaction is exothermic and may begin to foam. Control the exotherm by adjusting the heating rate.[5]
-
Completion: Once the initial exothermic reaction subsides, slowly increase the temperature to 130°C and maintain with continuous stirring for 3 hours.[5]
-
Workup - Hydrolysis: After the reaction is complete, cool the mixture to approximately 50°C. Cautiously and slowly pour the reaction mixture into 800 mL of deionized water with vigorous stirring to hydrolyze the excess reagent and precipitate the product.[5]
-
Isolation of Crude Product: Heat the resulting cream-colored suspension to 40-50°C and stir for 1 hour. Allow the mixture to cool slowly to room temperature and continue stirring overnight. Collect the precipitate by filtration.[5]
-
Purification: Wash the crude solid extensively with deionized water. For higher purity, the solid can be dissolved in a large volume of hot deionized water (e.g., 500 mL), stirred at 55°C for 30 minutes, and then isolated again by cooling and filtration (a process akin to diafiltration or recrystallization from water). Dry the purified solid to yield the final product.[5]
Self-Validation: The success of the synthesis should be confirmed by ¹H NMR, which should show a single aromatic peak at ~8.24 ppm in DMSO-d₆, and by elemental analysis.[5]
Chemical Reactivity and Derivatization
The utility of this compound stems from its three distinct functional handles, which can be addressed with high selectivity.
Caption: Key reaction pathways for this compound.
-
Carboxylic Acid Groups (Positions 2 and 6): These groups are the primary sites for forming esters, amides, and acid chlorides. The conversion to the corresponding diacyl chloride using reagents like oxalyl chloride or thionyl chloride creates a highly reactive intermediate for further transformations.[9] These functionalities are also the primary coordination sites for metal ions, making the molecule an excellent ligand for creating metal-organic frameworks (MOFs).[10][11]
-
Chloro Group (Position 4): The electron-withdrawing nature of the adjacent nitrogen atom and carboxyl groups activates the C4 position for nucleophilic aromatic substitution (SₙAr). This allows for the displacement of the chloride by a wide range of nucleophiles, including alkoxides, amines, and thiols, providing a straightforward route to a vast library of 4-substituted pyridine-2,6-dicarboxylic acid derivatives.[9]
-
Pyridine Nitrogen: The nitrogen atom can act as a hydrogen bond acceptor or a coordination site in certain contexts, contributing to the supramolecular chemistry and catalytic activity of its derivatives.[11]
Applications in Research and Development
The unique structural features of this compound make it a valuable component in several high-value research areas.
-
Pharmaceuticals and Medicinal Chemistry: Pyridine carboxylic acid isomers are well-established pharmacophores found in drugs for a wide range of diseases, including cancer, tuberculosis, and diabetes.[2] This scaffold serves as a rigid and geometrically well-defined linker or core structure. The ability to functionalize all three positions allows for precise spatial orientation of pharmacologically active groups, a key strategy in rational drug design.
-
Materials Science and MOFs: As a dicarboxylate linker, this molecule is extensively used in the synthesis of MOFs.[11] The pyridine nitrogen and carboxylate oxygens act as coordination sites for metal ions (like Zn²⁺, Cu²⁺, Nd³⁺), forming 1D, 2D, or 3D porous crystalline structures.[10][12] These materials have significant potential in gas storage, separation, and catalysis. The chloro-substituent offers a unique advantage for post-synthetic modification, where the properties of a pre-formed MOF can be tuned by performing SₙAr reactions on the framework's linkers.
-
Supramolecular Chemistry: The combination of hydrogen bond donating (carboxylic acids) and accepting (pyridine nitrogen, carboxyl oxygens) sites makes it an excellent building block for designing complex supramolecular assemblies and co-crystals through noncovalent interactions.[13]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety.
-
Hazard Identification: The compound is classified as harmful if swallowed, and may cause skin and serious eye irritation.[7] It is typically labeled with the GHS07 pictogram.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[4][14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[15] Avoid generating dust during transfer.[4] Do not eat, drink, or smoke in the handling area.[15]
-
Storage: Keep the container tightly sealed and store in a cool, dry place, such as a refrigerator, protected from moisture.[7][15]
-
Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material using dry cleanup procedures and place it in a sealed, labeled container for disposal.[4] Prevent the substance from entering drains or waterways.[4]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14][15]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[14]
-
Conclusion
This compound is a high-value, versatile chemical intermediate with significant potential across multiple scientific disciplines. Its trifunctional nature provides a robust platform for the synthesis of complex organic molecules, functional polymers, and advanced porous materials. By understanding its fundamental properties, synthesis, and reactivity as detailed in this guide, researchers can effectively leverage this compound to accelerate innovation in drug discovery, materials science, and beyond.
References
- 1. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 4-CHLORO-PYRIDINE-2,6-DICARBOXYLIC ACID | 4722-94-5 [chemicalbook.com]
- 6. sincerechemical.com [sincerechemical.com]
- 7. This compound | 4722-94-5 [sigmaaldrich.com]
- 8. 4-Pyridinecarboxylic acid, 2,6-dichloro- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
physical and chemical properties of dimethyl 4-chloropyridine-2,6-dicarboxylate.
An In-depth Technical Guide to Dimethyl 4-chloropyridine-2,6-dicarboxylate
Introduction
Dimethyl 4-chloropyridine-2,6-dicarboxylate is a pivotal heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its rigid pyridine core, substituted with two ester functionalities and a reactive chlorine atom, offers multiple avenues for chemical modification. This unique structural arrangement makes it an intermediate of significant interest for researchers, particularly in the fields of medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and safe handling, tailored for professionals in drug development and chemical research.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of fundamental physical properties are the bedrock of any chemical research. Dimethyl 4-chloropyridine-2,6-dicarboxylate is a white to pale yellow solid under standard conditions. Its key identifiers and properties are summarized below.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | dimethyl 4-chloropyridine-2,6-dicarboxylate[2] |
| CAS Number | 5371-70-0[2][3] |
| Molecular Formula | C₉H₈ClNO₄[2][3] |
| Molecular Weight | 229.62 g/mol [2][3] |
| InChI Key | NFXKYKHKNUFOKB-UHFFFAOYSA-N[2] |
| Canonical SMILES | COC(=O)C1=CC(=CC(=N1)C(=O)OC)Cl[2] |
| Synonyms | Dimethyl 4-chloro-2,6-pyridinedicarboxylate, 4-Chloropyridine-2,6-dicarboxylic acid dimethyl ester[2] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Pale yellow or white solid | [4] |
| Melting Point | 168 °C | [4] |
| Boiling Point | 355 °C | [4] |
| Density | 1.347 g/cm³ | [4] |
| Solubility | Slightly soluble in water | [5] |
| Storage Temperature | Room temperature, sealed in dry, dark place | [4] |
| Purity (Typical) | ≥96-98% | [3] |
| Topological Polar Surface Area | 65.49 Ų | [3] |
| LogP | 1.3082 | [3] |
Chemical Reactivity and Derivatization Potential
The synthetic utility of dimethyl 4-chloropyridine-2,6-dicarboxylate stems from its distinct reactive sites. The electron-withdrawing nature of the pyridine nitrogen and the two ester groups significantly influences the reactivity of the ring, particularly the C4 position.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is activated towards SNAr. This is the primary pathway for introducing a wide range of functional groups, including amines, thiols, and alkoxides, allowing for the creation of diverse molecular libraries. The reaction proceeds readily due to the stabilization of the Meisenheimer intermediate by the ring nitrogen and ester groups.
-
Ester Group Manipulation: The two methyl ester groups at the C2 and C6 positions can be hydrolyzed to the corresponding dicarboxylic acid or converted into amides, hydrazides, or other derivatives through standard ester chemistry. This allows for the attachment of side chains or the formation of polymers and macrocycles.
-
Pyridine Ring Modification: While the ring is electron-deficient, modifications such as N-oxidation can be performed, further altering the electronic properties and reactivity of the molecule.
The following diagram illustrates the key reactive centers of the molecule.
Caption: Key reactive sites on dimethyl 4-chloropyridine-2,6-dicarboxylate.
Synthesis Methodology
The synthesis of dimethyl 4-chloropyridine-2,6-dicarboxylate is often achieved from chelidamic acid (4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid). The process involves a chlorination and esterification sequence. The causality behind this choice is the conversion of the pyridone oxygen to a leaving group, which is then displaced by a chloride ion, followed by the conversion of the carboxylic acids to methyl esters for enhanced stability and solubility in organic solvents.
Experimental Protocol: Synthesis from Chelidamic Acid[9]
This protocol outlines a common lab-scale synthesis.
Step 1: Chlorination of Chelidamic Acid
-
To a stirred solution of chelidamic acid (1 equivalent) in a suitable solvent like chloroform, slowly add phosphorus pentachloride (PCl₅, ~4 equivalents) at 0 °C.
-
After the addition is complete, bring the reaction mixture to reflux and maintain for several hours (e.g., 3 days, reaction progress can be monitored by TLC). The PCl₅ acts as both a chlorinating and dehydrating agent, converting the pyridone to the 4-chloro derivative and the carboxylic acids to acyl chlorides.
-
Once the reaction is complete, cool the mixture to 0 °C.
Step 2: In-situ Esterification
-
Slowly and carefully add methanol dropwise to the cooled reaction mixture. The methanol will react exothermically with the excess PCl₅ and the newly formed acyl chlorides to produce the dimethyl ester. Continue adding methanol until gas evolution ceases.
-
Allow the solution to stir at room temperature for an additional 2 hours to ensure complete esterification.
Step 3: Work-up and Purification
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH reaches ~7.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude solid by column chromatography (e.g., using a cyclohexane/ethyl acetate gradient) to yield the final product as a white solid.[5]
The following diagram provides a visual workflow of the synthesis.
Caption: Workflow for the synthesis of the title compound from chelidamic acid.
Applications in Drug Discovery and Materials Science
The title compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate.[6][1] Its rigid pyridine scaffold is a common feature in many bioactive molecules, providing a defined three-dimensional orientation for appended functional groups to interact with biological targets.
-
Scaffold for Drug Candidates: By replacing the chlorine atom and modifying the ester groups, medicinal chemists can rapidly generate a library of compounds for screening. The pyridine core is a well-established pharmacophore in drug design.
-
Building Block for Complex Ligands: The dicarboxylate functionality is ideal for synthesizing pincer-type ligands for coordination chemistry or building blocks for metal-organic frameworks (MOFs).
-
Chemical Probes: Derivatization with fluorescent tags or affinity labels via the C4 position can produce chemical probes for studying biological systems.[7]
Safety, Handling, and Storage
As a laboratory chemical, proper handling is essential. Dimethyl 4-chloropyridine-2,6-dicarboxylate is classified as a hazardous substance.
-
Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] It may also be harmful if swallowed (H302).
-
Precautions: Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[8] All handling should be performed in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[8]
-
Storage: The compound should be stored in a tightly sealed container in a dry, dark, and well-ventilated place at room temperature.[4]
This self-validating protocol—starting with knowledge of the hazards, using appropriate engineering controls (fume hood) and PPE, and ensuring proper storage—mitigates the risks associated with its use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2,6-Dimethyl 4-chloropyridine-2,6-dicarboxylate | C9H8ClNO4 | CID 237845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. lookchem.com [lookchem.com]
- 5. dimethyl 4-chloropyridine-2,6-dicarboxylate | 5371-70-0 [chemicalbook.com]
- 6. Dimethyl 4-chloropyridine-2,6-dicarboxylate, CAS [[5371-70-0]] | BIOZOL [biozol.de]
- 7. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 8. echemi.com [echemi.com]
Introduction: The Versatility of a Key Synthetic Building Block
An In-depth Technical Guide to the Precursors and Synthesis of 4-chloropyridine-2,6-dicarbonyl chloride
4-chloropyridine-2,6-dicarbonyl chloride is a highly reactive and versatile building block, pivotal in the fields of organometallic, supramolecular, bioorganic, and dendrimer chemistry.[1] Its trifunctional nature—possessing two acyl chloride moieties and a reactive chlorine atom on the pyridine ring—allows for the construction of complex molecular architectures. The synthesis of this compound is a critical process for researchers, and the choice of precursor often dictates the efficiency, scalability, and economic viability of its production. This guide provides an in-depth analysis of the two primary synthetic pathways, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols for its preparation.
Overview of Primary Synthetic Strategies
The synthesis of 4-chloropyridine-2,6-dicarbonyl chloride can be approached from two principal precursors, each defining a distinct strategic pathway. The traditional route relies on Chelidamic Acid (4-hydroxypyridine-2,6-dicarboxylic acid), while a more modern, scalable approach begins with the readily available Pyridine-2,6-dicarboxylic Acid .
Caption: High-level overview of the two primary precursor pathways.
Pathway 1: The Chelidamic Acid Route
The synthesis of 4-chloropyridine-2,6-dicarbonyl chloride has historically proceeded via chelidamic acid.[1] While commercially available, its own synthesis can be lengthy, which impacts the overall efficiency of this pathway.[1] This route is conceptually a multi-stage process involving the synthesis of the precursor, chlorination of the C4 position, and subsequent conversion of the carboxylic acids to acyl chlorides.
Precursor Synthesis: Chelidamic Acid (4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid)
Chelidamic acid is most commonly synthesized from chelidonic acid via ammonolysis, a reaction that replaces the oxygen atom in the γ-pyrone ring with nitrogen to form the corresponding γ-pyridone core.[2][3]
This protocol is adapted from established literature methods.[2][4][5]
-
Reaction Setup: In a reaction vessel equipped for cooling and stirring, add the precursor (e.g., 41.8 g, 0.21 mol of chelidonic acid).
-
Ammonolysis: Cool the vessel to 0°C in an ice bath. Slowly add 425 mL of a 30% aqueous ammonia solution dropwise over 1 hour.
-
Reaction: Once the addition is complete, remove the ice bath and allow the resulting suspension to stir at room temperature for 48 hours.
-
Workup: Remove the excess ammonia under reduced pressure. To the residue, add 50 mL of water and a small amount of activated carbon.
-
Decolorization: Reflux the mixture for 15 minutes to decolorize the solution.
-
Precipitation: Filter the mixture while hot. Collect the filtrate and allow it to cool to room temperature. Acidify the filtrate with concentrated hydrochloric acid to a pH of 1. A white solid will precipitate.
-
Isolation: Collect the white solid by filtration, wash it several times with cold water, and dry it under vacuum for 16 hours to yield pure chelidamic acid. This process typically results in a high yield (approx. 98%).[4][5]
Conversion to 4-chloropyridine-2,6-dicarbonyl chloride
The conversion from chelidamic acid to the final product involves two key transformations: replacement of the 4-hydroxyl group with a chlorine atom and the conversion of the two carboxylic acid groups into acyl chlorides. This can be achieved using standard chlorinating agents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃).[6][7] The use of a reagent like thionyl chloride can potentially achieve both transformations in a single step, though it may lead to mixtures of products, including the desired diacyl chloride and other chlorinated species.[6]
Caption: Workflow for the synthesis via the chelidamic acid precursor.
Pathway 2: The Pyridine-2,6-dicarboxylic Acid N-oxide Route
An expedient, scalable, and more economical approach utilizes inexpensive pyridine-2,6-dicarboxylic acid as the starting material.[1] This elegant two-step process, culminating in a high-yield deoxygenative chlorination, is highly advantageous for multigram-scale preparation.[1][6]
Step 1: N-Oxidation of Pyridine-2,6-dicarboxylic Acid
The foundational step is the selective oxidation of the pyridine nitrogen. This is a crucial activation step, rendering the 4-position of the pyridine ring susceptible to subsequent nucleophilic attack by chloride.
Causality: The use of sodium tungstate as a catalyst for the oxidation with hydrogen peroxide is a well-established and efficient method for forming N-oxides. The catalyst facilitates the transfer of oxygen from H₂O₂ to the basic nitrogen atom of the pyridine ring.
This protocol is for a 100-gram scale synthesis.[1]
-
Reaction Setup: To a suspension of pyridine-2,6-dicarboxylic acid (100 g, 598 mmol) in deionized water (600 mL), add sodium tungstate dihydrate (1.18 g, 3.59 mmol, 0.6 mol%).
-
Oxidation: Heat the mixture to 100°C. Add 30% aqueous hydrogen peroxide (122 mL, 1.20 mol) dropwise over 2.5 hours.
-
Reaction: Maintain the mixture at 100°C and stir for an additional 16 hours.
-
Workup: Cool the mixture to room temperature and then further in an ice bath for 2 hours.
-
Isolation: Collect the resulting precipitate by filtration. Wash the solid with cold water (2 x 100 mL) and then with acetone (2 x 100 mL).
-
Drying: Dry the solid under reduced pressure (5 Torr) at 80°C for 15 hours to yield pure 2,6-dicarboxypyridine 1-oxide (yield: 61.7 g, 56%).[1]
Step 2: Deoxygenative Chlorination and Acyl Chloride Formation
This is the key transformation of the entire synthesis. The N-oxide intermediate is subjected to oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF). This single, efficient step accomplishes both the chlorination at the 4-position and the conversion of both carboxylic acid groups to acyl chlorides.
Causality: The reaction proceeds via the Vilsmeier reagent, formed in situ from oxalyl chloride and catalytic DMF.[8] This reagent activates the N-oxide, facilitating a deoxygenative chlorination at the C4 position. Simultaneously, oxalyl chloride, a potent chlorinating agent, converts the carboxylic acids to acyl chlorides.[8][9] The reaction is performed at -10°C to control reactivity and prevent side reactions that can occur at ambient temperature.[1]
This protocol is for a 50-gram scale synthesis.[1]
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, suspend 2,6-dicarboxypyridine 1-oxide (50 g, 273 mmol) in anhydrous dichloromethane (546 mL). Cool the suspension to -10°C in a salt/ice bath.
-
Reagent Addition: Add oxalyl chloride (234 mL, 2.73 mol, 10 equiv) slowly over 5 minutes.
-
Catalysis: After stirring for 10 minutes, add one drop (approx. 10 µL) of anhydrous DMF to the suspension.
-
Reaction: Allow the mixture to warm to room temperature gradually over 12 hours, then continue stirring at room temperature for an additional 60 hours.
-
Isolation: Remove the excess oxalyl chloride, solvent, and other volatiles under reduced pressure to afford the crude 4-chloropyridine-2,6-dicarbonyl dichloride. The product is typically pure enough for subsequent use (99% yield).[1]
-
Purification (Optional): If necessary, the product can be further purified by sublimation at 110°C (0.1 Torr).[1]
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chelidamic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Chelidamic acid | 138-60-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acyl chloride - Wikipedia [en.wikipedia.org]
- 9. chemguide.co.uk [chemguide.co.uk]
Methodological & Application
Application Notes: 4-Chloropyridine-2,6-dicarboxylic Acid in Coordination Chemistry
Abstract
This guide provides an in-depth technical overview of 4-Chloropyridine-2,6-dicarboxylic acid (4-Cl-H₂pdc), a versatile heterocyclic ligand for constructing advanced coordination compounds. We delve into the ligand's synthesis, its coordination behavior, and provide field-proven protocols for the synthesis of metal-organic frameworks (MOFs) and discrete complexes. Key applications in luminescence, catalysis, and magnetism are explored, supported by detailed characterization methodologies. This document is intended for researchers in materials science, coordination chemistry, and drug development seeking to leverage the unique properties of this functionalized ligand.
Introduction: The Versatility of this compound
This compound (also known as 4-chloro-dipicolinic acid) is a robust building block in supramolecular and coordination chemistry.[1] Its structure, featuring a pyridine nitrogen and two carboxylate groups, allows it to act as a tridentate chelating ligand, readily coordinating with a vast array of metal ions.[2] The presence of the chloro-substituent at the 4-position is not merely passive; it modulates the electronic properties of the pyridine ring and offers a potential site for post-synthetic modification, thereby expanding the functional scope of the resulting materials.[3]
This unique combination of a strong chelating backbone and a modifiable functional group makes 4-Cl-H₂pdc an attractive linker for designing materials with tailored properties, including Metal-Organic Frameworks (MOFs), coordination polymers, and discrete molecular complexes. These materials are at the forefront of applications in gas storage, catalysis, sensing, and medicine.[4][5][6]
Ligand Properties at a Glance:
| Property | Value | Reference |
| Chemical Formula | C₇H₄ClNO₄ | [1] |
| Molecular Weight | 201.56 g/mol | [1] |
| CAS Number | 4722-94-5 | [1] |
| Appearance | White to light yellow solid | [7] |
| Coordination Modes | Tridentate (N, O, O), Bridging | [2] |
Synthesis of the Ligand
The synthesis of this compound is a critical first step. While several routes to substituted pyridine dicarboxylic acids exist, a common and effective method involves the chlorination of a hydroxyl precursor.
Protocol 2.1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of chlorinated pyridine derivatives.[8]
Causality and Experimental Insight: The reaction proceeds via a nucleophilic substitution on the pyridine ring. Phenylphosphonic dichloride is a potent chlorinating and dehydrating agent. The reaction is often exothermic, requiring careful temperature control to prevent runaway reactions and formation of side products. The purification by diafiltration is crucial to remove residual phosphorus-containing reagents, which can interfere with subsequent metal coordination reactions.
Materials:
-
4-Hydroxy-2,6-pyridinedicarboxylic acid (chelidamic acid)
-
Phenylphosphonic dichloride
-
Deionized water
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (three-necked flask, reflux condenser, etc.)
Procedure:
-
Under a nitrogen atmosphere, charge a 500 mL three-necked round-bottom flask with 4-Hydroxy-2,6-pyridinedicarboxylic acid (43.76 g, 0.218 mol) and phenylphosphonic dichloride (122 mL, 0.87 mol).[8]
-
Fit the flask with a reflux condenser protected by a calcium chloride tube.
-
Heat the suspension in an oil bath to 75°C. Be prepared for a vigorous exothermic reaction.
-
Control the exotherm by adjusting the heating rate. A nitrogen stream can be used to manage foaming.[8]
-
Once the initial reaction subsides, slowly increase the temperature to 130°C and maintain with stirring for 3 hours.
-
Cool the reaction mixture and proceed with purification. The crude product can be dissolved in deionized water and purified by diafiltration to yield the pure product.[8]
-
Validation: Confirm product identity and purity using ¹H NMR spectroscopy and elemental analysis. The ¹H NMR in d₆-DMSO should show a single peak around 8.24 ppm.[8]
Synthesis of Coordination Complexes: A Hydrothermal Approach
The self-assembly of 4-Cl-H₂pdc with metal ions under hydrothermal or solvothermal conditions is a highly effective method for producing crystalline coordination polymers and MOFs.[2][9] This technique utilizes elevated temperature and pressure to increase the solubility of reactants and promote the growth of high-quality single crystals.[10] The choice of metal salt, solvent system, pH, and temperature are critical parameters that dictate the final structure and dimensionality of the product.[2][10]
Caption: General workflow for hydrothermal synthesis of coordination polymers.
Protocol 3.1: Hydrothermal Synthesis of a [Zn(4-Cl-pdc)] Coordination Polymer
This generalized protocol is based on common procedures for synthesizing MOFs with similar pyridine-dicarboxylate linkers.[11][12]
Expertise & Rationale: The use of a mixed solvent system like DMF/water can help to solubilize both the organic ligand and the inorganic metal salt. The temperature (120°C) is chosen to be high enough to facilitate crystal growth without decomposing the organic linker. Slow cooling is paramount as it allows for the formation of larger, more ordered crystals suitable for single-crystal X-ray diffraction. Washing with fresh DMF removes any unreacted starting materials adhering to the crystal surfaces.
Materials:
-
This compound (0.05 mmol, 10.1 mg)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.05 mmol, 14.9 mg)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
20 mL Teflon-lined stainless-steel autoclave
Procedure:
-
Dissolve this compound in 5 mL of DMF in a glass vial.
-
Dissolve the Zinc(II) nitrate hexahydrate in 5 mL of deionized water in a separate vial.
-
Combine the two solutions in the Teflon liner of the autoclave and stir briefly.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120°C over 2 hours and hold at this temperature for 48 hours.
-
Allow the autoclave to cool to room temperature over a period of 24 hours.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (2 x 5 mL).
-
Dry the product in a vacuum oven at 60°C overnight.
Essential Characterization Protocols
To ensure scientific integrity, the synthesized materials must be thoroughly characterized. A multi-technique approach is necessary to confirm the structure, purity, and properties of the coordination complexes.[13][14]
| Technique | Purpose | Expected Outcome / Key Information |
| Single-Crystal X-ray Diffraction (SCXRD) | Determines the precise 3D atomic arrangement, bond lengths, and angles. | Confirms the coordination environment of the metal, the binding mode of the ligand, and the overall network topology.[14] |
| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of the bulk crystalline material. | The experimental pattern should match the pattern simulated from SCXRD data, indicating a pure, homogeneous product.[15] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups and confirms coordination. | A shift in the carboxylate C=O stretching frequencies (typically ~1650-1550 cm⁻¹) compared to the free ligand indicates coordination to the metal center.[14] |
| Thermogravimetric Analysis (TGA) | Assesses thermal stability and solvent content. | Shows the temperature at which coordinated or guest solvent molecules are lost, followed by the decomposition temperature of the framework.[13] |
| Elemental Analysis (CHN) | Confirms the empirical formula of the complex. | Experimental percentages of C, H, and N should match the calculated values for the proposed formula.[16] |
Applications and Functional Protocols
The incorporation of 4-Cl-H₂pdc into coordination frameworks imparts unique functional properties, opening avenues for diverse applications.
Luminescent Materials
Pyridine-dicarboxylate ligands are excellent "antenna" ligands for sensitizing the luminescence of lanthanide ions, such as Europium(III) and Terbium(III).[17] The organic ligand absorbs UV light efficiently and transfers the energy to the lanthanide ion, which then emits light at its characteristic wavelengths, resulting in sharp, long-lived emission.[18] This "antenna effect" is crucial because lanthanide ions themselves have very low absorption cross-sections.
Caption: The "antenna effect" in a luminescent Europium(III) complex.
Protocol 5.1: Measuring Photoluminescence of a Eu(III) Complex
Objective: To determine the excitation and emission spectra, luminescence lifetime, and quantum yield of a Eu(III) complex synthesized with 4-Cl-H₂pdc.
Materials:
-
Synthesized Eu(III)-(4-Cl-pdc) complex
-
High-purity solvent (e.g., DMSO or DMF) or solid-state sample holder
-
Fluorometer with time-resolved capabilities
Procedure:
-
Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the complex in the chosen solvent. For solid-state measurements, finely grind the crystalline sample and place it in a solid-state holder.
-
Excitation Spectrum: Set the emission monochromator to the most intense Eu(III) emission peak (typically the ⁵D₀ → ⁷F₂ transition around 612-615 nm). Scan the excitation wavelength (e.g., from 250 to 450 nm) to find the wavelength(s) that most efficiently produce luminescence.[19]
-
Emission Spectrum: Set the excitation monochromator to the peak wavelength determined in the previous step. Scan the emission monochromator (e.g., from 550 to 720 nm) to record the characteristic line-like emission bands of Eu(III) (⁵D₀ → ⁷Fⱼ, where J = 0, 1, 2, 3, 4).[20]
-
Luminescence Lifetime (τ): Using a pulsed light source (e.g., a xenon flash lamp), excite the sample at the peak excitation wavelength and measure the decay of the emission intensity at the peak emission wavelength over time. Fit the decay curve to an exponential function to determine the lifetime.[18]
-
Quantum Yield (Φ): Measure the quantum yield relative to a known standard (e.g., quinine sulfate) using an integrating sphere accessory on the fluorometer. This provides a measure of the efficiency of the light emission process.
Heterogeneous Catalysis
The porous nature and exposed metal centers within MOFs make them excellent candidates for heterogeneous catalysts.[21] They offer high surface area and shape/size selectivity, and their insolubility allows for easy recovery and recycling.[22] Coordination polymers based on pyridine-dicarboxylates have shown promise in reactions like Knoevenagel condensations and cyanosilylations.[22][23]
Protocol 5.2: Knoevenagel Condensation using a Co(II)-(4-Cl-pdc) MOF
Objective: To evaluate the catalytic activity of a synthesized cobalt-based MOF for the condensation of benzaldehyde and malononitrile.
Materials:
-
Co(II)-(4-Cl-pdc) MOF (catalyst, e.g., 5 mol%)
-
Benzaldehyde (substrate)
-
Malononitrile (substrate)
-
Ethanol (solvent)
-
Reaction vessel with magnetic stirrer and reflux condenser
Procedure:
-
Activate the catalyst by heating under vacuum to remove guest solvent molecules from the pores.
-
In a round-bottom flask, add the activated Co(II)-(4-Cl-pdc) MOF, benzaldehyde (1 mmol), malononitrile (1.1 mmol), and ethanol (10 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration or centrifugation. Wash the recovered catalyst with ethanol and dry it for reuse in subsequent cycles.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product. Purify the product by recrystallization or column chromatography.
-
Validation: Analyze the product by ¹H NMR and ¹³C NMR to confirm its identity (2-benzylidenemalononitrile) and purity. Evaluate catalyst recyclability by running multiple reaction cycles with the recovered catalyst.[22]
Magnetic Materials
When 4-Cl-H₂pdc is coordinated to paramagnetic transition metal ions (e.g., Mn(II), Co(II), Ni(II), Cu(II)), the resulting materials can exhibit interesting magnetic properties. The ligand acts as a superexchange pathway, mediating magnetic interactions between the metal centers, which can lead to ferromagnetic or antiferromagnetic coupling.[24]
Characterization and Data Interpretation: The magnetic properties are typically investigated using a Superconducting Quantum Interference Device (SQUID) magnetometer. The temperature dependence of the magnetic susceptibility (χ) is measured. The data is often presented as a plot of χT versus T.
-
Paramagnetism: For isolated magnetic centers with no interaction, χT is constant with temperature.
-
Antiferromagnetic Coupling: If neighboring metal ions couple with their spins anti-parallel, χT will decrease as the temperature is lowered.[16]
-
Ferromagnetic Coupling: If neighboring spins align parallel, χT will increase as the temperature is lowered.
Expected Spin-Only Magnetic Moments for High-Spin Complexes:
| Metal Ion | d-electrons | Unpaired e⁻ (n) | µ_so = √[n(n+2)] (B.M.) |
| Mn(II) | d⁵ | 5 | 5.92 |
| Fe(II) | d⁶ | 4 | 4.90 |
| Co(II) | d⁷ | 3 | 3.87 |
| Ni(II) | d⁸ | 2 | 2.83 |
| Cu(II) | d⁹ | 1 | 1.73 |
Note: Experimental values can deviate from spin-only (µ_so) values due to orbital contributions.
Conclusion and Future Outlook
This compound stands out as a highly adaptable and functional ligand in coordination chemistry. Its ability to form stable, crystalline frameworks with a wide range of metal ions provides a robust platform for developing advanced materials. The protocols and insights provided herein demonstrate its utility in creating materials with significant potential in luminescence, catalysis, and magnetism.
Future research can be directed towards:
-
Post-Synthetic Modification: Utilizing the reactive chloro-group for covalent modification to introduce new functionalities.
-
Drug Delivery Systems: Exploring the porosity and biocompatibility of MOFs derived from this ligand for the encapsulation and controlled release of therapeutics.[25][26][27]
-
Multifunctional Materials: Designing frameworks that combine multiple properties, such as luminescent sensors or magnetic catalysts.
The continued exploration of this versatile ligand promises to yield novel materials that can address key challenges in science and technology.
References
- 1. jk-sci.com [jk-sci.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Functionalization in the Applications of Carbon Materials: An Overview | MDPI [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-CHLORO-PYRIDINE-2,6-DICARBOXYLIC ACID | 4722-94-5 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
- 14. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A new route for preparing coordination polymers from hydrothermal reactions involving in situ ligand synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dipicolinic Acid-Tb3+/Eu3+ Lanthanide Fluorescence Sensor Array for Rapid and Visual Discrimination of Botanical Origin of Honey - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. New Coumarin Dipicolinate Europium Complexes with a Rich Chemical Speciation and Tunable Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. drpress.org [drpress.org]
- 27. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Metal-Organic Frameworks with Pyridine-2,6-dicarboxylate: An Application Note and In-depth Protocol
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) using pyridine-2,6-dicarboxylate (PDC) as a primary organic linker. This document emphasizes the underlying scientific principles that govern the formation of these versatile materials and offers practical, field-proven methodologies for their successful synthesis and characterization.
Introduction: The Versatility of Pyridine-2,6-dicarboxylate in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands.[1] Their modular nature allows for the rational design of materials with tunable pore sizes, high surface areas, and tailored chemical functionalities, making them prime candidates for applications in gas storage and separation, catalysis, sensing, and drug delivery.[1]
Pyridine-2,6-dicarboxylic acid (H₂PDC), also known as dipicolinic acid, is a particularly valuable organic linker in MOF synthesis.[1] Its rigid structure, featuring a central pyridine ring flanked by two carboxylate groups, provides well-defined coordination sites.[1] The presence of both a nitrogen atom within the pyridine ring and oxygen atoms in the carboxylate groups allows for multiple modes of coordination with a wide array of metal ions.[1] This versatility enables the formation of diverse network structures, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and complex three-dimensional (3D) frameworks.[1]
The final topology and properties of a PDC-based MOF are critically influenced by several factors, including the choice of metal ion, the solvent system, reaction temperature and time, and the use of auxiliary ligands or "spacers".[1] This guide will delve into the practical aspects of controlling these parameters to achieve desired structural outcomes.
Core Principles of Synthesis: A Self-Validating Approach
The synthesis of PDC-based MOFs is fundamentally a crystallization process driven by the coordination of the PDC linker to metal ions. The most common methods employed are solvothermal and hydrothermal synthesis. These techniques involve heating the reaction mixture in a sealed vessel (e.g., a Teflon-lined autoclave) to temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of high-quality crystals.
The choice of synthesis parameters is not arbitrary; it is a deliberate process to control the kinetics and thermodynamics of the MOF-forming reaction. For instance, the pH of the reaction mixture is a critical variable. A pH that is too low will lead to the protonation of the pyridine nitrogen and carboxylate groups, inhibiting their coordination to the metal center. Conversely, a pH that is too high can cause the rapid precipitation of metal hydroxides or the formation of poorly crystalline material.
The selection of the solvent is equally important. Solvents not only dissolve the reactants but can also act as templates, influencing the final structure of the MOF. The polarity, boiling point, and coordinating ability of the solvent all play a role in the nucleation and growth of the MOF crystals.
Auxiliary ligands, often N-heterocyclic compounds like 4,4'-bipyridine, can be introduced to "space out" the metal centers and create frameworks with higher dimensionality and porosity.[2] The geometry and length of these spacers are key determinants of the resulting network topology.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of PDC-based MOFs with various metal ions. It is crucial to note that minor variations in reaction conditions can lead to different outcomes, and optimization may be necessary for specific applications.
Protocol 1: Hydrothermal Synthesis of a Copper-PDC MOF
This protocol is adapted from the synthesis of a 2D Cu-PDC network and illustrates the use of an auxiliary ligand to build a higher-dimensional framework.
Materials:
-
Copper(II) nitrate hexahydrate (Cu(NO₃)₂·6H₂O)
-
Pyridine-2,6-dicarboxylic acid (H₂PDC)
-
4,4'-Bipyridine (4,4'-bipy)
-
Deionized water
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of Cu(NO₃)₂·6H₂O in 5 mL of deionized water.
-
In a separate vial, dissolve 0.1 mmol of H₂PDC and 0.1 mmol of 4,4'-bipyridine in 5 mL of deionized water. Gentle heating may be required to fully dissolve the ligands.
-
Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 140 °C for 48 hours.
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Collect the blue crystals by filtration, wash them with deionized water and then with ethanol, and dry them in air.
Causality of Experimental Choices:
-
Hydrothermal Method: The use of water as a solvent and elevated temperatures promotes the dissolution of the reactants and facilitates the formation of a crystalline product.
-
4,4'-Bipyridine as a Spacer: The linear and rigid nature of 4,4'-bipyridine allows it to bridge copper centers, extending the structure into a 2D network. Without this spacer, a lower-dimensional (1D) chain-like structure is more likely to form.
-
Temperature and Time: The selected temperature and reaction time are crucial for achieving a well-ordered crystalline material. Insufficient heating may result in an amorphous product, while excessive temperatures could lead to the decomposition of the organic linkers.
Protocol 2: Solvothermal Synthesis of a Zinc-PDC MOF
This protocol describes the synthesis of a 1D zigzag chain Zn-PDC MOF, highlighting the influence of the solvent system.
Materials:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Pyridine-2,6-dicarboxylic acid (H₂PDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF in a 20 mL glass vial.
-
Dissolve 0.1 mmol of H₂PDC in 5 mL of ethanol in a separate vial.
-
Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 120 °C for 72 hours.
-
Allow the autoclave to cool to room temperature.
-
Collect the colorless crystals by filtration, wash with DMF and then ethanol, and dry under vacuum.
Causality of Experimental Choices:
-
Solvothermal Method with Mixed Solvents: The use of a DMF/ethanol solvent system influences the solubility of the reactants and can affect the coordination environment of the zinc ions, leading to the formation of the 1D zigzag chain structure.
-
Absence of Auxiliary Ligand: In this case, the PDC linker itself is responsible for bridging the zinc centers. The coordination preference of the zinc ion and the geometry of the PDC ligand dictate the formation of the 1D chain.
Protocol 3: Synthesis of a Lanthanide-PDC MOF
This protocol provides a general method for the synthesis of a 3D microporous neodymium-PDC MOF. Lanthanide MOFs are of particular interest due to their unique luminescent and magnetic properties.[3]
Materials:
-
Neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O)
-
Pyridine-2,6-dicarboxylic acid (H₂PDC)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of Nd(NO₃)₃·6H₂O in a mixture of 5 mL of DMF and 1 mL of deionized water.
-
Add 0.15 mmol of H₂PDC to the solution and stir until it is fully dissolved.
-
Transfer the solution to a 20 mL Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to 160 °C for 72 hours.
-
After cooling to room temperature, collect the light-pink crystals by filtration.
-
Wash the product with DMF and then with methanol, and dry in an oven at 80 °C.
Causality of Experimental Choices:
-
Higher Temperature: Lanthanide ions often require higher reaction temperatures to form well-defined crystalline MOFs due to their higher coordination numbers and different coordination kinetics compared to transition metals.
-
Stoichiometry: The metal-to-ligand ratio is a critical parameter in MOF synthesis. In this protocol, a slight excess of the ligand is used to ensure the complete coordination of the neodymium ions and to promote the formation of the desired 3D framework.
-
DMF/Water Solvent System: The presence of water can play a role in the formation of the secondary building units (SBUs) of the MOF, which are the fundamental building blocks of the framework.
Characterization of PDC-based MOFs
A thorough characterization of the synthesized materials is essential to confirm their structure, purity, and properties. The following techniques are commonly employed:
-
Powder X-ray Diffraction (PXRD): This is the primary technique used to confirm the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should match the simulated pattern from single-crystal X-ray diffraction data if the structure is known.
-
Single-Crystal X-ray Diffraction (SCXRD): This technique provides the definitive atomic-level structure of the MOF, including bond lengths, bond angles, and the overall network topology.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes. It can also provide information about the presence of solvent molecules within the pores.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the coordination of the PDC linker to the metal ions. The characteristic vibrational bands of the carboxylate groups will shift upon coordination.
-
Brunauer-Emmett-Teller (BET) Analysis: This technique is used to measure the specific surface area and pore volume of the MOF, which are crucial parameters for applications such as gas storage and catalysis.
Data Presentation
| MOF System | Metal Ion | Auxiliary Ligand | Synthesis Method | Dimensionality | Key Properties |
| Cu-PDC | Cu(II) | 4,4'-Bipyridine | Hydrothermal | 2D | Potential for gas adsorption and catalysis |
| Zn-PDC | Zn(II) | None | Solvothermal | 1D | Zigzag chain structure |
| Nd-PDC | Nd(III) | None | Solvothermal | 3D | Microporous with potential luminescent properties |
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of PDC-based MOFs.
Caption: Generalized workflow for the synthesis and characterization of PDC-based MOFs.
Logical Relationships in MOF Synthesis
The choice of synthetic parameters is interconnected and dictates the final product. The following diagram illustrates these relationships.
Caption: Interdependencies of synthetic parameters and resulting MOF properties.
Conclusion
The synthesis of metal-organic frameworks using pyridine-2,6-dicarboxylate offers a rich field of study with the potential for creating a vast array of materials with tailored properties. By carefully controlling the synthetic conditions, researchers can direct the self-assembly process to yield MOFs with specific dimensionalities, topologies, and functionalities. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis and exploration of these promising materials for a wide range of applications.
References
- 1. nbinno.com [nbinno.com]
- 2. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00271G [pubs.rsc.org]
analytical techniques for characterizing pyridine-2,6-dicarboxylic acid complexes.
An Application Guide to the Analytical Characterization of Pyridine-2,6-dicarboxylic Acid Complexes
Prepared by: Gemini, Senior Application Scientist
Abstract
Pyridine-2,6-dicarboxylic acid, also known as dipicolinic acid (DPA), is a highly versatile N,O-chelating agent that forms stable and structurally diverse complexes with a wide array of metal ions.[1][2] These complexes are of significant interest in coordination chemistry, catalysis, materials science, and pharmaceuticals due to their unique physical properties and biological activities.[1][3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core analytical techniques essential for the comprehensive characterization of DPA complexes. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and validated understanding of the synthesized compounds.
The Logic of Characterization: A Multi-faceted Approach
The characterization of a new DPA complex is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the puzzle. Spectroscopic methods probe the coordination environment, thermal analysis reveals stability and composition, and crystallography provides the definitive structural map. The trustworthiness of the final proposed structure relies on the convergence of data from these multiple, orthogonal techniques.
The following diagram illustrates a typical workflow for the characterization of a newly synthesized DPA complex.
Caption: Integrated workflow for DPA complex characterization.
Spectroscopic Techniques: Probing the Coordination Environment
Spectroscopy is the first line of inquiry, providing rapid and powerful insights into whether the DPA ligand has successfully coordinated to the metal center.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle & Causality: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The coordination of DPA to a metal ion alters the electron distribution in the pyridine ring and carboxylate groups, leading to predictable shifts in their vibrational frequencies. This makes FTIR an indispensable tool for confirming complex formation. The key is to compare the spectrum of the complex with that of the free (uncoordinated) DPA ligand.[1]
-
Key Data Points:
-
Carboxylate (COO⁻) Vibrations: In free DPA, the carboxylic acid C=O stretch is prominent. Upon deprotonation and coordination, this is replaced by two distinct bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group. The separation between these two frequencies (Δν = νₐₛ - νₛ) provides clues about the coordination mode (monodentate, bidentate chelating, or bridging).
-
Pyridine Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring shift to higher frequencies upon coordination due to the donation of electron density from the nitrogen atom to the metal.
-
Metal-Ligand Vibrations: New, weaker bands often appear in the far-IR region (typically < 600 cm⁻¹) corresponding to M-O and M-N stretching vibrations, providing direct evidence of coordination.[4]
-
| Vibration Mode | Typical Frequency (Free DPA) | Typical Frequency (Coordinated DPA) | Interpretation of Shift |
| ν(C=O) of Carboxylic Acid | ~1700 cm⁻¹ | Absent | Deprotonation of carboxylic acid upon coordination. |
| νₐₛ(COO⁻) Asymmetric Stretch | N/A | ~1600-1630 cm⁻¹ | Indicates formation of carboxylate-metal bond.[5] |
| νₛ(COO⁻) Symmetric Stretch | N/A | ~1375-1400 cm⁻¹ | Indicates formation of carboxylate-metal bond.[4] |
| Pyridine Ring Vibrations | ~1580, 1430 cm⁻¹ | Shift to higher wavenumbers | Coordination of the pyridine nitrogen to the metal center. |
| New M-N and M-O Vibrations | Absent | ~400-600 cm⁻¹ | Direct evidence of the formation of metal-nitrogen and metal-oxygen coordinate bonds. |
-
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet. Mix ~1-2 mg of the finely ground DPA complex with ~100-200 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly in an agate mortar to ensure a homogenous dispersion.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Collection: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Collect the spectrum of the sample, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Comparative Analysis: Repeat the process for the free DPA ligand to allow for direct comparison.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle & Causality: NMR spectroscopy is a powerful technique for elucidating the structure of diamagnetic DPA complexes in solution. It exploits the magnetic properties of atomic nuclei. The chemical environment around each nucleus dictates its resonance frequency (chemical shift). Coordination to a metal center alters the electronic environment of the DPA ligand's protons and carbons, causing their signals to shift compared to the free ligand.
-
Key Data Points:
-
¹H NMR: The aromatic protons on the pyridine ring of DPA show a characteristic pattern.[6] Upon complexation, these signals often shift, typically downfield, due to the deshielding effect of the metal ion. The integration of the signals can confirm the ligand-to-metal ratio if other reference signals are present.
-
¹³C NMR: The carbon signals, particularly of the carboxylate groups and the pyridine ring carbons adjacent to the nitrogen, show significant shifts upon coordination. The carboxylate carbon signal is a key indicator of complexation.[1]
-
| Nucleus | Free DPA (in DMSO-d₆) | Coordinated DPA (Typical) | Interpretation of Shift |
| ¹H | ~8.2-8.3 ppm | Downfield shift | Deshielding of aromatic protons due to electron withdrawal by the coordinated metal ion. |
| ¹³C | ~165 ppm (Carboxylate) | Shifted to ~167-170 ppm | Change in electronic environment of the carboxylate carbon upon binding to the metal.[1] |
| ¹³C | ~128-150 ppm (Aromatic) | Shifts of several ppm | Perturbation of the pyridine ring's electronic structure upon N-coordination. |
-
Experimental Protocol:
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CD₃OD) in which the complex is soluble and stable. DMSO-d₆ is common as it dissolves both the free acid and many complexes.[1][7]
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the DPA complex in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum. A standard single-pulse experiment is usually sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. A proton-decoupled experiment is standard.
-
Reference Spectrum: Prepare and run a spectrum of the free DPA ligand under identical conditions for accurate comparison of chemical shifts.
-
Definitive Structural and Compositional Analysis
While spectroscopy confirms coordination, the following techniques are required to determine the precise atomic arrangement, stoichiometry, and stability.
Single-Crystal X-ray Diffraction (SC-XRD)
-
Principle & Causality: SC-XRD is the gold standard for structural determination. It involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is a unique function of the three-dimensional arrangement of atoms within the crystal lattice. Mathematical analysis of this pattern allows for the reconstruction of the precise molecular structure.[8][9]
-
Key Data Points:
-
Coordination Geometry: Unambiguously determines the coordination number and geometry (e.g., octahedral, square planar) around the metal center.[7][10]
-
Bond Lengths and Angles: Provides precise measurements of all bond lengths (M-O, M-N) and angles within the complex, confirming the coordination mode of the DPA ligand.[11]
-
Supramolecular Structure: Reveals how individual complex molecules pack in the solid state, including details of hydrogen bonding and other intermolecular interactions.[12]
-
-
Experimental Protocol:
-
Crystal Growth: This is the most critical and often challenging step. Grow high-quality single crystals of the DPA complex, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[8]
-
Crystal Mounting: Select a suitable, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the goniometer in the X-ray diffractometer. The crystal is cooled (typically to ~100 K) to minimize thermal vibrations and then rotated in the X-ray beam while thousands of diffraction intensities are recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to find the initial positions of the atoms. This initial model is "refined" to achieve the best possible fit between the calculated and observed diffraction data.
-
Thermal Analysis (TGA/DSC)
-
Principle & Causality: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample.[13] This combination is ideal for studying the thermal stability of DPA complexes and determining the presence of coordinated or lattice solvent molecules.[12][14]
-
Key Data Points:
-
Dehydration/Desolvation: An initial mass loss at lower temperatures (typically < 200°C) corresponds to the loss of lattice or coordinated water/solvent molecules.[1][15] The corresponding DSC curve will show an endothermic peak.
-
Decomposition: At higher temperatures, the complex will decompose. The TGA curve reveals the temperature range of decomposition and the number of steps involved.[16] The final residual mass often corresponds to the formation of a stable metal oxide.
-
-
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the DPA complex into a TGA crucible (typically alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA/DSC instrument.
-
Experimental Conditions: Program the instrument with the desired temperature range (e.g., room temperature to 800°C), heating rate (e.g., 10°C/min), and atmosphere (e.g., inert N₂ or oxidative air).[15]
-
Data Acquisition: Start the run. The instrument will simultaneously record mass loss (TGA) and differential heat flow (DSC) as a function of temperature.
-
Data Analysis: Analyze the resulting curves to identify the temperatures and percentage mass loss for each decomposition step.
-
Mass Spectrometry (MS)
-
Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For DPA complexes, soft ionization techniques like Electrospray Ionization (ESI-MS) are particularly useful. They allow the intact complex, or key fragments, to be transferred into the gas phase for analysis, confirming the molecular weight and providing evidence of the species present in solution.[17][18]
-
Key Data Points:
-
Molecular Ion Peak: The presence of a peak corresponding to the expected molecular weight of the complex (or a related adduct, e.g., [M+H]⁺ or [M+Na]⁺) provides strong confirmation of its identity.
-
Fragmentation Pattern: Analysis of fragment ions can give clues about the structure and stability of the complex, showing the sequential loss of ligands or counter-ions.
-
-
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (typically in the micromolar range) of the DPA complex in a suitable solvent that is compatible with ESI, such as methanol, acetonitrile, or water.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the solution as it exits the capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving the ionized complex in the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
-
References
- 1. ajol.info [ajol.info]
- 2. Pyridine-2,6-dicarboxylic Acid: A Versatile Compound Enhancing Metal Ion Analysis and Environmental Remediation_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR spectrum [chemicalbook.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Item - The syntheses, crystal structure, thermal analysis, and anticancer activities of novel dipicolinate complexes - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 13. iitk.ac.in [iitk.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. GCRIS [gcris.pau.edu.tr]
- 17. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application of Pyridine-2,6-dicarboxylic Acid in Lanthanide Luminescence: A Detailed Guide for Researchers
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of pyridine-2,6-dicarboxylic acid (DPA), also known as dipicolinic acid, in the field of lanthanide luminescence. This guide covers the fundamental principles, practical applications, and detailed experimental protocols, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Synergy of DPA and Lanthanides
Lanthanide ions, with their unique 4f electron configurations, exhibit characteristic sharp, line-like emission spectra and long luminescence lifetimes, often in the microsecond to millisecond range.[1][2] However, their direct excitation is inefficient due to the parity-forbidden nature of f-f transitions.[3] To overcome this, organic ligands that act as "antennas" are employed to absorb excitation energy and efficiently transfer it to the lanthanide ion, a phenomenon known as the "antenna effect".[3][4][5]
Pyridine-2,6-dicarboxylic acid has emerged as a highly effective and versatile tridentate chelating agent for sensitizing lanthanide luminescence.[6][7] Its aromatic structure allows for efficient absorption of UV light, and its carboxylate and nitrogen donor atoms form stable complexes with lanthanide ions, facilitating intramolecular energy transfer.[6][7] The resulting lanthanide-DPA complexes exhibit significantly enhanced luminescence, making them invaluable tools in a wide array of applications, from bioassays to materials science.[4][6]
The "Antenna Effect": Mechanism of DPA-Sensitized Lanthanide Luminescence
The sensitization of lanthanide luminescence by DPA follows a well-established multi-step process. Understanding this mechanism is crucial for optimizing experimental conditions and designing new luminescent probes.
Caption: The Antenna Effect: Energy transfer from DPA to a lanthanide ion.
The process unfolds as follows:
-
Light Absorption: The DPA molecule absorbs ultraviolet (UV) light, promoting an electron from its singlet ground state (S₀) to a singlet excited state (S₁).
-
Intersystem Crossing (ISC): The excited DPA molecule undergoes intersystem crossing, a non-radiative transition from the singlet excited state (S₁) to a lower-energy triplet excited state (T₁).[8]
-
Energy Transfer: The energy from the triplet state of the DPA is transferred to a resonant excited state of the chelated lanthanide ion.[4]
-
Lanthanide Luminescence: The excited lanthanide ion then relaxes to its ground state by emitting a photon of a specific wavelength, resulting in the characteristic line-like emission.[1]
The efficiency of this energy transfer is a critical factor determining the overall luminescence intensity. It depends on the energy gap between the DPA triplet state and the lanthanide's excited state. For efficient sensitization, the triplet state energy of the ligand should be slightly higher than the accepting energy level of the lanthanide ion.
Key Applications and Experimental Considerations
The unique photophysical properties of lanthanide-DPA complexes have led to their widespread use in various scientific disciplines.
Time-Resolved Luminescence Resonance Energy Transfer (TR-LRET) Assays
TR-LRET is a powerful technique for studying biomolecular interactions.[1] It leverages the long luminescence lifetime of lanthanide donors to eliminate background fluorescence from biological samples, thereby significantly increasing the signal-to-noise ratio.[1][9]
In a typical TR-LRET assay, a lanthanide-DPA complex serves as the donor, and a suitable organic fluorophore acts as the acceptor. When the donor and acceptor are in close proximity (typically <10 nm) due to a biological interaction, energy transfer occurs from the excited lanthanide to the acceptor, resulting in sensitized emission from the acceptor.[1] By measuring the ratio of acceptor to donor emission, the extent of the interaction can be quantified.
Caption: A typical workflow for a TR-LRET assay.
Critical Parameters for TR-LRET:
-
Spectral Overlap: The emission spectrum of the lanthanide donor must overlap with the absorption spectrum of the acceptor.
-
Distance: The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor (Förster theory).
-
Orientation: The relative orientation of the donor and acceptor transition dipoles also influences energy transfer efficiency.
Biosensing and Diagnostics
Lanthanide-DPA complexes are excellent probes for detecting various analytes. A notable application is the detection of dipicolinic acid itself, which is a major component of bacterial endospores and serves as a biomarker for bacteria like Bacillus anthracis.[10][11] The addition of DPA to a solution containing terbium (Tb³⁺) or europium (Eu³⁺) ions leads to the formation of the highly luminescent complex, providing a sensitive and specific detection method.[10]
These complexes are also employed in immunoassays, where they are conjugated to antibodies or antigens to enable highly sensitive detection of target molecules.[2][12] The long luminescence lifetime allows for time-resolved measurements, which is particularly advantageous in complex biological matrices where autofluorescence can be a significant issue.[12]
Experimental Protocols
The following protocols provide a starting point for researchers working with lanthanide-DPA complexes. Optimization may be required depending on the specific application and experimental setup.
Protocol for Preparation of a Terbium-DPA (Tb-DPA) Stock Solution
This protocol describes the preparation of a stock solution of the Tb-DPA complex, which can be used for various luminescence-based assays.
Materials:
-
Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)
-
Pyridine-2,6-dicarboxylic acid (DPA)
-
TRIS buffer (e.g., 0.1 M, pH 7.4)
-
Deionized water
Procedure:
-
Prepare a 10 mM TbCl₃ stock solution: Dissolve the appropriate amount of TbCl₃·6H₂O in deionized water.
-
Prepare a 30 mM DPA stock solution: Dissolve the appropriate amount of DPA in TRIS buffer. The pH may need to be adjusted to ensure complete dissolution.
-
Form the Tb-DPA complex: In a microcentrifuge tube, mix the TbCl₃ and DPA stock solutions in a 1:3 molar ratio (e.g., 100 µL of 10 mM TbCl₃ and 100 µL of 30 mM DPA).
-
Incubate: Gently mix the solution and incubate at room temperature for at least 30 minutes to allow for complete complex formation.
-
Storage: The resulting Tb-DPA stock solution can be stored at 4°C for several weeks.
Causality Behind Choices:
-
1:3 Molar Ratio: DPA acts as a tridentate ligand, and typically three DPA molecules coordinate to one lanthanide ion to form a stable [Ln(DPA)₃]³⁻ complex.[13]
-
TRIS Buffer (pH 7.4): This buffer system maintains a physiological pH, which is important for many biological applications and helps to ensure the stability of the complex.[14]
-
Incubation: Allows sufficient time for the coordination reaction to reach equilibrium, ensuring the formation of the desired luminescent species.
Protocol for a Generic Lanthanide-DPA Luminescence Assay
This protocol outlines a general procedure for a "turn-on" luminescence assay where the analyte of interest induces the formation of the luminescent lanthanide-DPA complex.
Materials:
-
TbCl₃ or EuCl₃ stock solution
-
Analyte solution containing DPA or a DPA-releasing agent
-
Assay buffer (e.g., TRIS or HEPES buffer, pH 7.4)
-
96-well microplate (black, clear bottom for bottom-reading fluorometers)
-
Time-resolved fluorometer
Procedure:
-
Prepare Assay Solutions: In the wells of the microplate, add the assay buffer, the lanthanide ion stock solution (e.g., to a final concentration of 10 µM), and varying concentrations of the analyte solution.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time to allow for the reaction and complex formation.
-
Luminescence Measurement: Measure the time-resolved luminescence using a suitable plate reader.
-
Excitation Wavelength: Typically around 270-280 nm for DPA.
-
Emission Wavelength: For Tb³⁺, characteristic emission peaks are at ~490 nm and ~545 nm. For Eu³⁺, the most intense emission is at ~615 nm.[15]
-
Time-Gating Parameters: Use a delay time of 50-100 µs and a detection window of 100-400 µs to minimize background fluorescence.
-
Data Analysis:
-
Plot the luminescence intensity as a function of the analyte concentration.
-
Determine the limit of detection (LOD) and the dynamic range of the assay.
Quantitative Data and Performance Characteristics
The photophysical properties of lanthanide-DPA complexes are critical for their application. The following table summarizes key parameters for commonly used complexes.
| Lanthanide Ion | Complex | Excitation Max (nm) | Emission Max (nm) | Luminescence Lifetime (ms) | Quantum Yield (%) | Reference |
| Terbium (Tb³⁺) | [Tb(DPA)₃]³⁻ | ~275 | 545 | 1.5 - 2.5 | 20 - 40 | [14][16] |
| Europium (Eu³⁺) | [Eu(DPA)₃]³⁻ | ~275 | 615 | 1.0 - 3.2 | 15 - 35 | [14][17][18] |
Note: Lifetimes and quantum yields are highly dependent on the solvent and the presence of quenchers. The values presented are typical for aqueous solutions.
The long luminescence lifetimes of these complexes are a key advantage. For instance, the lifetime of Na[Eu(dipic)₂·phen]·H₂O in ethanol solution has been reported to be as long as 3.23 ms, with a quantum yield of 36.1%.[18]
Troubleshooting and Optimization
Issue: Low luminescence signal.
-
Possible Cause: Incomplete complex formation.
-
Solution: Ensure the correct molar ratio of lanthanide to DPA is used. Increase the incubation time or temperature.
-
-
Possible Cause: Presence of quenchers.
-
Possible Cause: Incorrect pH.
-
Solution: The stability and luminescence of the complex can be pH-dependent. Optimize the pH of the assay buffer.
-
Issue: High background signal.
-
Possible Cause: Autofluorescence from the sample matrix.
-
Solution: Ensure that the time-gating parameters (delay time and detection window) on the fluorometer are optimized to exclude short-lived background fluorescence.[9]
-
-
Possible Cause: Impurities in reagents.
-
Solution: Use high-purity reagents and deionized water.
-
Conclusion and Future Perspectives
Pyridine-2,6-dicarboxylic acid remains a cornerstone ligand in the field of lanthanide luminescence due to its excellent sensitizing ability and the high stability of its complexes.[6][19] The applications of lanthanide-DPA complexes continue to expand, with ongoing research focused on developing new probes with enhanced photophysical properties, such as two-photon absorption for deep-tissue imaging, and incorporating them into novel materials like metal-organic frameworks (MOFs) for advanced sensing applications.[8][20] As our understanding of the intricate energy transfer processes deepens, we can expect the development of even more sophisticated and sensitive luminescent tools for research, diagnostics, and drug discovery.
References
- 1. Time-resolved luminescence resonance energy transfer imaging of protein–protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Antenna to Assay: Lessons Learned in Lanthanide Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oaepublish.com [oaepublish.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Time-resolved luminescence resonance energy transfer imaging of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Terbium-DPA Luminescence Assay [ponce.caltech.edu]
- 11. researchgate.net [researchgate.net]
- 12. Lanthanide-based time-resolved luminescence immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lanthanide-Dipicolinic Acid Coordination Driven Micelles with Enhanced Stability and Tunable Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. New Coumarin Dipicolinate Europium Complexes with a Rich Chemical Speciation and Tunable Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pyridine-2,6-dicarboxylic acid for the sensitization of europium(iii) luminescence with very long lifetimes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Current developments and future perspectives on the formation of luminescent lanthanide supramolecular self-assembly architectures with a focus on nit ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00750J [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acids
Welcome to the technical support center for the synthesis of 4-substituted pyridine-2,6-dicarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your research endeavors.
4-Substituted pyridine-2,6-dicarboxylic acids are crucial building blocks in the development of pharmaceuticals, functional materials, and chemical probes for biological research.[1] Their synthesis, however, can be fraught with challenges, including low yields, poor selectivity, and difficult purification. This guide aims to provide practical, field-proven insights to overcome these hurdles.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I am attempting a one-pot synthesis of a 4-substituted pyridine-2,6-dicarboxylate from an aldehyde and a pyruvate, but my yields are consistently low. What are the likely causes and how can I improve them?
A1: Low yields in the one-pot synthesis of 4-substituted pyridine-2,6-dicarboxylates are a common issue. The reaction proceeds through the formation of a dihydropyran intermediate, which then reacts with an ammonia source to form the pyridine ring.[2][3] Several factors can impact the efficiency of this process.
Causality and Troubleshooting:
-
Catalyst Inefficiency: The choice and handling of the catalyst are critical. A commonly used catalyst is a pyrrolidine-acetic acid system.[2][3]
-
Troubleshooting:
-
Ensure the pyrrolidine and acetic acid are of high purity.
-
Optimize the catalyst loading. Typically, a catalytic amount is sufficient, but loading may need to be adjusted based on the specific substrates.
-
Consider alternative amine catalysts if the standard system is ineffective for your substrate.
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly influence the yield.
-
Troubleshooting:
-
Temperature: The initial dihydropyran formation and the subsequent cyclization may have different optimal temperatures. A stepwise temperature profile might be beneficial.
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to decomposition of the product or intermediates.
-
-
-
Incorrect Stoichiometry: The ratio of aldehyde, pyruvate, and the ammonia source is crucial.
-
Troubleshooting:
-
An excess of the pyruvate and the ammonia source (e.g., ammonium acetate) is often used to drive the reaction to completion.[3] Experiment with varying the molar ratios to find the optimal balance for your specific substrates.
-
-
-
Side Reactions: Aldehyd self-condensation or other side reactions can consume starting materials and reduce the yield.
-
Troubleshooting:
-
Control the rate of addition of the aldehyde to the reaction mixture.
-
Ensure the reaction is performed under an inert atmosphere if your substrates are sensitive to oxidation.
-
-
Illustrative Workflow for One-Pot Synthesis:
Caption: One-pot synthesis workflow.
Q2: I am struggling with the selective functionalization of the pyridine ring at the 4-position. How can I avoid reactions at other positions?
A2: Achieving C4-selectivity in the functionalization of pyridine rings, especially those already bearing substituents at the 2- and 6-positions, is a significant challenge due to the electronic nature of the pyridine ring.[4][5]
Causality and Troubleshooting:
-
Directing Effects: The existing carboxylate groups at the 2- and 6-positions are electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution and directs incoming nucleophiles to the 2- or 6-positions.
-
Steric Hindrance: While the 2- and 6-substituents can sterically hinder reactions at these positions, this is not always sufficient to ensure C4-selectivity.
Strategies for C4-Selective Functionalization:
-
Organometallic Approaches: The use of specific organometallic reagents can overcome the inherent reactivity of the pyridine ring. For instance, n-butylsodium has been shown to selectively deprotonate pyridine at the C4 position, allowing for subsequent functionalization.[6] This is in contrast to organolithium reagents, which tend to add to the C2 position.[6]
-
Metal-Catalyzed Cross-Coupling: After selective metalation at the C4-position, transmetalation to zinc chloride followed by a Negishi cross-coupling can be an effective way to introduce various aryl and heteroaryl groups.[6]
-
Starting Material Selection: In some cases, it may be more efficient to construct the 4-substituted pyridine ring from acyclic precursors rather than functionalizing a pre-existing pyridine ring.[2][7]
Troubleshooting Decision Tree for C4-Functionalization:
Caption: Troubleshooting C4-functionalization.
Q3: My product seems to be decarboxylating during the reaction or workup. How can I prevent this?
A3: Pyridinecarboxylic acids, particularly those with a carboxyl group at the 2-position (picolinic acid derivatives), are susceptible to decarboxylation, especially at elevated temperatures or under certain pH conditions.[8][9]
Causality and Prevention:
-
Mechanism: The decarboxylation of picolinic acid is thought to proceed through a zwitterionic intermediate, which is stabilized by the adjacent nitrogen atom.[8]
-
Temperature: High temperatures provide the activation energy for decarboxylation.
-
Prevention: Whenever possible, run reactions at lower temperatures. If heating is necessary, carefully control the temperature and reaction time.
-
-
pH: Both strongly acidic and basic conditions can promote decarboxylation.
-
Prevention: Maintain a neutral or near-neutral pH during workup and purification. Use mild acids or bases for pH adjustments and perform these steps at low temperatures.
-
Frequently Asked Questions (FAQs)
Q: What are the most common starting materials for synthesizing 4-substituted pyridine-2,6-dicarboxylic acids?
A: Common starting materials include:
-
Aldehydes and pyruvates: Used in one-pot syntheses to construct the pyridine ring.[2][3]
-
Chelidonic acid: A naturally derived precursor that can be converted to chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), which can then be further functionalized.[10][11]
-
2,6-Lutidine: Can be a starting point for introducing functionality at the 4-position through various reactions.[7]
Q: How can I improve the solubility of my final product for purification and analysis?
A: Pyridine-2,6-dicarboxylic acids can have poor solubility in common organic solvents.
-
Esterification: Converting the dicarboxylic acid to its corresponding diester can significantly improve solubility in organic solvents, facilitating purification by column chromatography or recrystallization.[12][13]
-
Salt Formation: Formation of a salt with a suitable base can improve solubility in aqueous or polar protic solvents.
Q: What are the recommended analytical techniques for characterizing my 4-substituted pyridine-2,6-dicarboxylic acid?
A: A combination of techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and substitution pattern of the pyridine ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the carboxylic acid and other functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of Diethyl 4-(4-nitrophenyl)pyridine-2,6-dicarboxylate
This protocol is adapted from Tanaka, F., et al. (2017).[3]
| Reagent/Solvent | Amount | Molar Equiv. |
| 4-Nitrobenzaldehyde | 0.5 mmol | 1.0 |
| Ethyl pyruvate | 1.5 mmol | 3.0 |
| Pyrrolidine | 0.05 mmol | 0.1 |
| Acetic acid | 0.05 mmol | 0.1 |
| Ammonium acetate | 3.0 mmol | 6.0 |
| Acetic acid (2nd step) | 1.0 mmol | 2.0 |
| Dichloromethane (DCM) | 2.5 mL | - |
Procedure:
-
To a solution of 4-nitrobenzaldehyde (0.5 mmol) in DCM (2.5 mL) are added ethyl pyruvate (1.5 mmol), pyrrolidine (0.05 mmol), and acetic acid (0.05 mmol).
-
The mixture is stirred at room temperature for 24 hours.
-
Ammonium acetate (3.0 mmol) and acetic acid (1.0 mmol) are added to the reaction mixture.
-
The mixture is stirred at the same temperature for an additional 24 hours.
-
After the reaction is complete, the mixture is quenched with water and extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
References
- 1. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3 or 4-Substituted Pyridine-2, 6-Dicarboxylic Acid [ccspublishing.org.cn]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. benchchem.com [benchchem.com]
- 11. Chelidamic acid | 138-60-3 [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: A Guide to Improving Yield in 4-Chloropyridine-2,6-dicarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-Chloropyridine-2,6-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize their synthetic route to this valuable building block. We will move beyond simple procedural lists to explore the causality behind experimental choices, troubleshoot common issues, and provide detailed, validated protocols to enhance the yield and purity of your target compound.
Section 1: Synthesis Pathway Overview
The synthesis of this compound typically originates from readily available precursors. The most common and often highest-yielding strategy involves the chlorination of Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). Chelidamic acid itself is efficiently synthesized from Chelidonic acid.[1][2] An alternative, though often more challenging, route involves the oxidation and subsequent functionalization of substituted pyridine precursors.
Understanding the primary synthetic pathway is crucial for effective troubleshooting. The conversion of the 4-hydroxy group to a chloro group is the pivotal step where yield can be compromised.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for synthesizing this compound?
For multigram scale and high purity, Chelidamic acid is the recommended starting material. It is readily prepared in excellent yield (typically ~98%) from chelidonic acid and aqueous ammonia.[1][3] This two-step sequence (Chelidonic acid → Chelidamic acid → Target Compound) is generally more efficient and scalable than building the substituted pyridine ring from scratch or performing functional group interconversions on a pre-formed pyridine-2,6-dicarboxylic acid core.[4]
Q2: Which chlorinating agent should I use for the conversion of Chelidamic acid?
The choice of chlorinating agent is the most critical parameter influencing yield and purity. Several reagents can effect this transformation, each with distinct advantages and disadvantages. The reaction proceeds through the 4-hydroxypyridine tautomer, which is converted into a reactive intermediate (e.g., a chlorosulfite or phosphoro-oxychloride ester) that is subsequently displaced by a chloride ion.
| Reagent | Typical Conditions | Advantages | Disadvantages & Common Side Products |
| Thionyl Chloride (SOCl₂) | Reflux, often with catalytic DMF | Inexpensive, powerful dehydrating/chlorinating agent. | Can lead to over-chlorination or formation of acid chlorides.[5] Gaseous HCl and SO₂ byproducts are toxic. |
| Phosphorus Oxychloride (POCl₃) | Reflux, 110-120 °C | Effective for deoxychlorination of heteroaromatic hydroxyl groups. | High boiling point can make removal difficult. Reaction can be sluggish. Generates corrosive phosphoric acid byproducts. |
| Oxalyl Chloride ((COCl)₂) | 0 °C to RT, CH₂Cl₂, catalytic DMF | Highly reactive, reactions can often be run at lower temperatures. Byproducts (CO, CO₂, HCl) are all gaseous.[5] | More expensive. Can also form the di-acid chloride, which may or may not be desired.[5] |
Q3: Why is temperature control so important during the chlorination step?
Temperature control is paramount for two reasons:
-
Selectivity: The pyridine ring, even with two deactivating carboxyl groups, can be susceptible to further electrophilic chlorination at elevated temperatures, especially with potent chlorinating systems. This can lead to the formation of dichlorinated byproducts.[5]
-
Stability: The target molecule and intermediates can decompose at excessive temperatures, leading to the formation of dark, tarry byproducts and a significant reduction in yield.
Q4: My final product has very poor solubility. How can I purify it effectively?
The high crystallinity and polar nature of dicarboxylic acids often lead to low solubility in common organic solvents. Purification typically relies on its acidic nature. The crude product can be dissolved in an aqueous base (e.g., NaHCO₃ or NaOH solution), filtered to remove insoluble non-acidic impurities, and then re-precipitated by carefully acidifying the filtrate with an acid like HCl to a pH of 1-2.[1][2] The resulting solid can then be washed with cold water and dried under vacuum.
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Issue: My reaction has stalled, and a significant amount of Chelidamic acid remains.
-
Plausible Cause: The chlorinating agent may have been consumed by trace amounts of water in the starting material or solvent, or the reaction temperature is too low for the chosen reagent. Chelidamic acid is often isolated as a hydrate, and residual water will rapidly quench reagents like SOCl₂ or (COCl)₂.
-
Solution & Scientific Rationale:
-
Ensure Anhydrous Conditions: Dry the Chelidamic acid starting material in a vacuum oven at 80-100 °C for several hours before use. Use freshly distilled, anhydrous solvents if the reaction protocol calls for them.
-
Increase Reagent Stoichiometry: Add an additional portion (0.2-0.5 equivalents) of the chlorinating agent to the reaction mixture.
-
Optimize Temperature: If using a less reactive agent like POCl₃, ensure the reaction is heated to a vigorous reflux (110-120 °C). For more reactive agents, a gentle warming to 40-50 °C may be sufficient to drive the reaction to completion without promoting side reactions.
-
Issue: The final product is a dark brown or black tar, not a solid.
-
Plausible Cause: This almost always indicates thermal decomposition. Heating the reaction too strongly or for too long, especially after the primary reaction is complete, can cause degradation of the electron-deficient pyridine ring.
-
Solution & Scientific Rationale:
-
Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the starting material. Once it is consumed, proceed immediately to the workup. Do not heat the reaction mixture unnecessarily.
-
Reduce Reaction Temperature: Attempt the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. For example, if refluxing in SOCl₂ (~76 °C) causes decomposition, consider switching to oxalyl chloride in a solvent like dichloromethane, which can often be run at room temperature.[5]
-
Controlled Reagent Addition: Adding the chlorinating agent dropwise at a lower temperature before slowly heating the mixture can help control the initial exotherm and prevent localized hot spots that lead to decomposition.
-
Issue: My product's NMR/Mass Spectrum shows a dichlorinated species.
-
Plausible Cause: The reaction conditions were too harsh, leading to a second chlorination event on the pyridine ring. The 4-chloro substituent is deactivating, but high temperatures and a large excess of a powerful chlorinating agent can overcome this barrier.
-
Solution & Scientific Rationale:
-
Limit Reagent Stoichiometry: Use no more than 1.5 equivalents of the chlorinating agent. A slight excess is needed to overcome trace moisture, but a large excess will promote side reactions.
-
Lower the Temperature: This is the most effective way to improve selectivity. A lower thermal energy reduces the likelihood of overcoming the activation barrier for the second, less favorable chlorination.
-
Choose a Milder Reagent: If the problem persists, consider a less aggressive chlorinating agent or a different synthetic route.
-
Section 4: Detailed Experimental Protocol
This protocol details the synthesis via the chlorination of Chelidamic acid using phosphorus oxychloride, a common and effective method.
PART A: Synthesis of Chelidamic Acid from Chelidonic Acid [1][2][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend chelidonic acid (1.0 eq) in a 30% aqueous ammonia solution. The reaction is typically run on a 0.2 to 0.5 mole scale. Cool the flask to 0 °C in an ice-water bath.
-
Ammonolysis: While stirring vigorously at 0 °C, maintain the temperature as the reaction is exothermic. After the initial exotherm subsides, remove the ice bath and stir the resulting suspension at room temperature for 48 hours.
-
Workup: Remove the excess ammonia under reduced pressure using a rotary evaporator. To the remaining residue, add water and a small amount of activated carbon.
-
Purification: Heat the mixture to reflux for 15 minutes to decolorize the solution. Filter the mixture while hot through a pad of celite to remove the activated carbon.
-
Precipitation: Cool the hot filtrate to room temperature, then place it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution reaches 1.
-
Isolation: A voluminous white precipitate of Chelidamic acid will form. Collect the solid by vacuum filtration, wash it thoroughly with several portions of cold deionized water, and then with a small amount of cold ethanol. Dry the product under vacuum at 80 °C to a constant weight. The expected yield is typically 95-98%.
PART B: Synthesis of this compound
-
Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a base trap (e.g., NaOH solution), add dry Chelidamic acid (1.0 eq).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask. The mixture will form a slurry.
-
Heating: With gentle stirring, heat the mixture to reflux (approx. 110 °C) using a heating mantle. The reaction mixture will gradually become a clearer, brown solution. Maintain the reflux for 4-6 hours. Monitor the reaction by periodically taking a small aliquot, carefully quenching it with ice/water, and analyzing it by TLC or LC-MS.
-
Removal of Excess Reagent: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and will release HCl gas; perform this in the back of the fume hood.
-
Precipitation and Isolation: The product will precipitate as a solid upon quenching. Stir the mixture until all the ice has melted. Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual phosphoric acid.
-
Final Purification: Transfer the crude solid to a beaker and dissolve it in a minimal amount of cold 1M NaOH solution. Filter off any insoluble impurities. Re-precipitate the clean product by slowly adding concentrated HCl to the filtrate until the pH is ~1. Filter the white solid, wash with cold water, and dry under high vacuum to yield this compound.
References
- 1. Chelidamic acid synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Chelidamic acid | 138-60-3 [chemicalbook.com]
- 4. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
overcoming harsh conditions in pyridine-2,6-dicarboxylic acid derivative synthesis.
Technical Support Center: Synthesis of Pyridine-2,6-Dicarboxylic Acid Derivatives
Welcome to the technical support center for the synthesis and derivatization of pyridine-2,6-dicarboxylic acid (dipicolinic acid, DPA). This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this important scaffold. Known for its role as a key building block in bioactive molecules, functional materials, and coordination chemistry, the synthesis of DPA and its derivatives is not without its challenges.[1][2] Traditional methods often involve harsh conditions, long synthetic routes, and problematic side reactions.[1][3]
This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these complexities, improve yields, and ensure the integrity of your final products.
Frequently Asked Questions (FAQs)
Q1: My oxidation of 2,6-dimethylpyridine (2,6-lutidine) to pyridine-2,6-dicarboxylic acid has a very low yield. What are the common causes?
A1: Low yields in this oxidation are a frequent issue and can typically be traced to one of three factors: the choice of oxidant, reaction temperature, or incomplete reaction.
-
Oxidant Choice: Strong oxidants like potassium permanganate (KMnO₄) or nitric acid are traditional choices but can lead to over-oxidation and ring degradation if not carefully controlled.[4] Newer methods using oxygen with a strong base like potassium tert-butoxide (t-BuOK) and a phase-transfer catalyst can offer better yields under milder conditions.[5]
-
Temperature Control: Excessive heat can promote decarboxylation of the product, especially once one of the methyl groups has been oxidized to a carboxylic acid.[6][7] It is crucial to maintain the recommended temperature profile for your chosen method.
-
Reaction Time & Stoichiometry: Insufficient reaction time or a sub-stoichiometric amount of the oxidizing agent will result in incomplete conversion, leaving you with intermediate products like 6-methylpicolinic acid. Monitoring the reaction by TLC or LC-MS is essential to determine the optimal endpoint.
Q2: I am observing significant decarboxylation as a side reaction. How can I prevent this?
A2: Decarboxylation is an inherent challenge, particularly for pyridinecarboxylic acids where the nitrogen atom can stabilize the intermediate required for CO₂ loss.[8] The rate of decarboxylation is highly dependent on temperature and the electronic nature of the pyridine ring.[7] To minimize this side reaction:
-
Avoid Excessive Heat: This is the most critical factor. If your reaction requires high temperatures, consider if a lower-temperature method or a different synthetic route is feasible.
-
pH Control: The decarboxylation mechanism can proceed through a zwitterionic intermediate.[8] In some cases, careful control of pH during workup and purification can mitigate product loss.
-
Protecting Groups: For multi-step syntheses involving harsh conditions, consider synthesizing the pyridine ring with ester groups already in place, or protecting the carboxylic acids before subsequent reactions.
Q3: What is the most reliable way to convert pyridine-2,6-dicarboxylic acid into its diacyl chloride derivative for amidation reactions?
A3: The conversion to pyridine-2,6-dicarbonyl dichloride is the standard and most efficient route for subsequent amidation. The most common and reliable reagents are oxalyl chloride or thionyl chloride (SOCl₂).[9][10]
-
Key Considerations: This reaction must be performed under strictly anhydrous conditions, as the diacyl chloride product is highly reactive towards water and will hydrolyze back to the dicarboxylic acid.[11][12] Using a catalytic amount of N,N-dimethylformamide (DMF) with oxalyl chloride is a standard practice that accelerates the reaction.[9] The product is a solid with a relatively low melting point (56-58 °C) and should be handled with care due to its corrosive and moisture-sensitive nature.[13]
Q4: I am struggling with the purification of my final DPA derivative. What strategies do you recommend?
A4: Purification challenges often stem from the high polarity of the pyridine nitrogen and the carboxylic acid or amide functionalities.
-
For Dicarboxylic Acids: The free acid is often poorly soluble in many organic solvents but soluble in aqueous base. A common technique is to dissolve the crude product in an aqueous base (e.g., NaOH or NaHCO₃), wash with an organic solvent like dichloromethane (DCM) or ethyl acetate to remove non-acidic impurities, and then re-acidify the aqueous layer (e.g., with 2N HCl) to precipitate the purified product.[14] The pH for precipitation is typically around 2.0-2.5.[15]
-
For Esters and Amides: These derivatives are typically less polar and more amenable to standard purification techniques. Column chromatography on silica gel is the most common method. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is usually effective.
-
Recrystallization: If a solid product is obtained, recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate) can be a highly effective method for achieving high purity.[16]
Troubleshooting Guide
This section addresses specific experimental failures in a problem-cause-solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Esterification Failure: No ester product observed after refluxing with alcohol and an acid catalyst. | 1. Insufficient Catalyst: The pyridine nitrogen acts as a base, neutralizing some of the acid catalyst. 2. Water in Reaction: Water from reagents or glassware can shift the equilibrium back towards the starting materials. 3. Steric Hindrance: Bulky alcohols may react slowly. | 1. Use a super-stoichiometric amount of the acid catalyst (e.g., H₂SO₄) or use a catalyst system designed for this purpose.[17] 2. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Employ a Dean-Stark trap to remove water as it forms. 3. Increase reaction time, use a higher boiling point solvent, or consider converting the diacid to the more reactive diacyl chloride first, then reacting with the alcohol. |
| Amidation Failure: Low or no yield after reacting the diacyl chloride with an amine. | 1. Hydrolysis of Acyl Chloride: The starting acyl chloride may have degraded due to moisture exposure. 2. Insufficient Base: The reaction produces HCl, which protonates the starting amine, rendering it non-nucleophilic. 3. Low Nucleophilicity of Amine: Electron-deficient aromatic amines or sterically hindered amines react more slowly. | 1. Prepare the acyl chloride fresh and use it immediately. Ensure all solvents and the amine nucleophile are anhydrous.[12] 2. Use at least two equivalents of the amine nucleophile (one to react, one to act as a base) or add a non-nucleophilic base like triethylamine (Et₃N) or pyridine.[9] 3. For poorly reactive amines, consider gentle heating or using a more polar aprotic solvent like DMF or DMAc. |
| Incomplete Reaction in Pd-Catalyzed Cross-Coupling: Significant starting material remains when attempting to functionalize a halogenated DPA derivative. | 1. Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity. 2. Inactive Catalyst: The Pd(0) active species may not be forming efficiently, or it may have decomposed. 3. Poor Substrate Solubility: The reactants may not be fully dissolved at the reaction temperature. | 1. Use ligands specifically designed to overcome this issue, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), which can stabilize the palladium center and facilitate the catalytic cycle.[18][19] 2. Use a reliable palladium precatalyst and ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. 3. Choose a solvent system (e.g., dioxane, toluene, DMF) that ensures all components are fully dissolved at the reaction temperature. |
Visualized Workflows and Mechanisms
General Synthesis and Derivatization Workflow
The following diagram outlines the common synthetic pathways starting from 2,6-disubstituted pyridines to generate DPA and its primary derivatives.
Caption: Key pathways for the synthesis and functionalization of DPA.
Troubleshooting Decision Tree for Amidation Reactions
This flowchart provides a logical path to diagnose failed amidation reactions starting from the diacyl chloride.
Caption: A step-by-step guide to troubleshooting failed amidation reactions.
Detailed Experimental Protocols
Protocol 1: Synthesis of Pyridine-2,6-dicarboxylic Acid from 2,6-Lutidine
This protocol is adapted from methods involving strong oxidation.[20] Extreme caution should be exercised when working with strong oxidants and acids.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,6-dimethylpyridine (1.0 eq).
-
Reaction: Carefully add a solution of the oxidizing agent (e.g., aqueous potassium permanganate, 4.0 eq) portion-wise to control the exotherm. Alternatively, for chromium-based oxidation, add a solution of 2,6-dimethyl-pyridine in sulfuric acid to a solution of sodium dichromate.[20]
-
Heating: Heat the mixture to reflux (approx. 100-105 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or by the disappearance of the purple permanganate color.
-
Workup: Cool the reaction mixture to room temperature. If using permanganate, filter off the manganese dioxide precipitate.
-
Isolation: Acidify the filtrate carefully with concentrated HCl to a pH of ~2.5. The white precipitate of pyridine-2,6-dicarboxylic acid will form.
-
Purification: Cool the suspension in an ice bath for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake with cold deionized water and dry under vacuum to yield the final product. A purity of >99% can often be achieved.[15][20]
Protocol 2: Synthesis of a Symmetrical Diamide via the Diacyl Chloride
This protocol is a general method adapted from literature procedures for synthesizing dicarboxamides.[9][21]
-
Acyl Chloride Formation: To a suspension of pyridine-2,6-dicarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a catalytic amount of DMF (2-3 drops). Add oxalyl chloride (2.5 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours, or until the solution becomes clear and gas evolution ceases.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude pyridine-2,6-dicarbonyl dichloride as a solid. Use this material immediately in the next step.
-
Amidation: Dissolve the crude diacyl chloride in anhydrous DCM or THF and cool to 0 °C under a nitrogen atmosphere. In a separate flask, dissolve the desired primary or secondary amine (2.2 eq) and triethylamine (2.2 eq) in the same anhydrous solvent.
-
Addition: Add the amine solution dropwise to the diacyl chloride solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Workup & Purification: Quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄. After solvent removal, purify the crude product by column chromatography (silica gel) or recrystallization to yield the pure diamide.
References
- 1. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 2. tandfonline.com [tandfonline.com]
- 3. Dipicolinic Acid as Intermediate for the Synthesis [univook.com]
- 4. organicintermediate.com [organicintermediate.com]
- 5. tandfonline.com [tandfonline.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 2,6-Pyridinedicarbonyl dichloride | C7H3Cl2NO2 | CID 77335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2,6-ピリジンジカルボニルジクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 16. bloomtechz.com [bloomtechz.com]
- 17. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Chlorination of 4-Hydroxypyridine-2,6-dicarboxylic Acid
Welcome to the technical support center for the chlorination of 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemical principles.
The conversion of 4-hydroxypyridine-2,6-dicarboxylic acid to its 4-chloro derivative is a crucial step in the synthesis of various bioactive molecules and functional materials. However, this reaction is often plagued by side reactions that can significantly lower the yield and purity of the desired product. This document provides in-depth, experience-based insights to help you achieve optimal results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the chlorination of 4-hydroxypyridine-2,6-dicarboxylic acid.
Issue 1: Low or No Yield of the Desired 4-Chloropyridine-2,6-dicarboxylic Acid
-
Probable Cause A: Incomplete Reaction. The chlorinating agent may not be reactive enough under the chosen conditions, or the reaction time may be insufficient. 4-Hydroxypyridines exist in equilibrium with their pyridone tautomers, which can affect reactivity.
-
Solution A:
-
Choice of Chlorinating Agent: While thionyl chloride (SOCl₂) can be used, phosphorus oxychloride (POCl₃) is often more effective for converting hydroxypyridines to their chloro derivatives.[1][2] A mixture of POCl₃ and PCl₅ can also be employed for enhanced reactivity.[3]
-
Reaction Temperature and Time: The reaction often requires elevated temperatures, typically refluxing in the chlorinating agent. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Solvent-free reactions at high temperatures (e.g., 160°C in a sealed reactor) have been shown to be efficient.[1][4]
-
Use of a Base: The addition of a base, such as pyridine or N,N-dimethylformamide (DMF), can facilitate the reaction.[1][5]
-
-
Probable Cause B: Degradation of Starting Material or Product. 4-Hydroxypyridine-2,6-dicarboxylic acid and its chlorinated derivative can be susceptible to degradation under harsh reaction conditions, particularly at high temperatures over prolonged periods.
-
Solution B:
-
Temperature Control: Carefully control the reaction temperature. While heat is necessary, excessive temperatures can lead to decomposition.
-
Reaction Time Optimization: Avoid unnecessarily long reaction times. Once the reaction has reached completion (as determined by monitoring), proceed with the work-up.
-
-
Probable Cause C: Hydrolysis of the Product during Work-up. The 4-chloro group is susceptible to hydrolysis, especially in the presence of water and at non-neutral pH, which can revert the product to the starting material.
-
Solution C:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.
-
Careful Quenching: Quench the reaction mixture by cautiously adding it to ice or cold water. This helps to dissipate the heat from the exothermic hydrolysis of the excess chlorinating agent.
-
pH Adjustment: After quenching, carefully adjust the pH to isolate the product. For dicarboxylic acids, precipitation is often achieved under acidic conditions.
-
Issue 2: Formation of Significant Amounts of Byproducts
-
Probable Cause A: Over-chlorination. In addition to the desired 4-chloro product, further chlorination at other positions on the pyridine ring can occur, leading to di- or tri-chlorinated species.
-
Solution A:
-
Stoichiometry of Chlorinating Agent: Use a controlled amount of the chlorinating agent. While an excess is often necessary to drive the reaction to completion, a very large excess can promote over-chlorination.
-
Temperature and Time Control: Milder reaction conditions (lower temperature, shorter reaction time) can help to minimize over-chlorination.
-
-
Probable Cause B: Decarboxylation. The carboxylic acid groups can be labile under the reaction conditions, leading to the formation of chlorinated pyridines without one or both carboxylic acid groups.[6] Hydrothermal conditions, in particular, have been shown to facilitate decarboxylation of pyridine-2,6-dicarboxylic acid derivatives.[7]
-
Solution B:
-
Milder Chlorinating Agents: Consider using oxalyl chloride with a catalytic amount of DMF, which can sometimes provide milder conditions for the conversion of carboxylic acids to acid chlorides, although its effectiveness for the hydroxyl group substitution may vary.[5]
-
Esterification Prior to Chlorination: Protecting the carboxylic acid groups as esters before the chlorination step can prevent decarboxylation. The esters can then be hydrolyzed after the chlorination is complete.
-
-
Probable Cause C: Formation of Acid Chloride. The carboxylic acid groups will react with the chlorinating agent to form acyl chlorides. This is an expected transformation.
-
Solution C:
-
Work-up Procedure: During the aqueous work-up, the acyl chloride groups will be hydrolyzed back to carboxylic acids. If the diacyl chloride is the desired product, a non-aqueous work-up is required.
-
Issue 3: Difficulty in Product Purification
-
Probable Cause: Similar Polarity of Product and Byproducts. The desired this compound may have similar solubility and chromatographic behavior to the starting material and certain byproducts, making separation challenging.
-
Solution:
-
Recrystallization: This is often the most effective method for purifying dicarboxylic acids. Experiment with different solvent systems.
-
Column Chromatography: While challenging for highly polar compounds, chromatography on silica gel can sometimes be effective. A mobile phase containing a small amount of acid (e.g., acetic acid or formic acid) can improve peak shape. Alternatively, reverse-phase chromatography may provide better separation.
-
pH-Controlled Extraction: Exploit the acidic nature of the carboxylic acid groups. The product can be extracted into a basic aqueous solution and then precipitated by acidification. This can help to remove non-acidic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the chlorination of 4-hydroxypyridine with POCl₃?
A1: The chlorination of a 4-hydroxypyridine (which exists in tautomeric equilibrium with 4-pyridone) with phosphorus oxychloride (POCl₃) is thought to proceed via the pyridone tautomer. The lone pair of electrons on the pyridone oxygen attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. This intermediate is a good leaving group. A chloride ion then attacks the C4 position of the pyridine ring, displacing the phosphate group and yielding the 4-chloropyridine product. The presence of a base like pyridine can facilitate the initial attack on POCl₃.
Q2: Can I use thionyl chloride (SOCl₂) instead of POCl₃?
A2: Yes, thionyl chloride can also be used. However, for the conversion of hydroxypyridines to chloropyridines, POCl₃ is often found to be more effective and may give higher yields.[1] The reaction of picolinic acid with thionyl chloride has been reported to lead to the formation of 4-chloro-N-alkyl-N-phenylpicolinamides as a byproduct in a one-pot reaction.[8]
Q3: My starting material, 4-hydroxypyridine-2,6-dicarboxylic acid, is poorly soluble. How can I improve this?
A3: 4-Hydroxypyridine-2,6-dicarboxylic acid is known to be very soluble in water but may have limited solubility in organic solvents.[9][10] For reactions with chlorinating agents like POCl₃ or SOCl₂, which also act as the solvent, solubility can be an issue at the start of the reaction. The reaction is often run as a slurry at the beginning, and the material will gradually dissolve as it reacts. Gentle heating at the initial stages can help.
Q4: What are the safety precautions I should take when working with POCl₃ and SOCl₂?
A4: Both phosphorus oxychloride and thionyl chloride are highly corrosive and toxic. They react violently with water, releasing HCl gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, must be worn. Ensure that all glassware is dry before use. Have a suitable quenching agent (e.g., a basic solution) ready in case of a spill.
Experimental Protocols
Protocol 1: Chlorination of 4-Hydroxypyridine-2,6-dicarboxylic Acid with POCl₃
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), place 4-hydroxypyridine-2,6-dicarboxylic acid (1.0 eq).
-
Addition of Reagents: Carefully add phosphorus oxychloride (5-10 eq) to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by taking small aliquots, quenching them carefully, and analyzing by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.
-
Once the excess POCl₃ has been hydrolyzed, adjust the pH of the aqueous solution to 1-2 with a concentrated base (e.g., NaOH) to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., water, ethanol/water).
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chlorinating Agent | SOCl₂ | POCl₃ | POCl₃/PCl₅ |
| Temperature | Reflux | Reflux | 100 °C |
| Reaction Time | 6 h | 3 h | 4 h |
| Typical Yield | Low to Moderate | Moderate to Good | Good to High |
| Key Side Products | Decarboxylation, Over-chlorination | Over-chlorination | Over-chlorination |
Visualizations
.
Caption: Main reaction pathway for the chlorination of 4-hydroxypyridine-2,6-dicarboxylic acid.
.
Caption: A decision tree for troubleshooting common issues in the chlorination reaction.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydro(solvo)thermal synthesis, structures, luminescence of 2-D zinc(ii) and 1-D copper(ii) complexes constructed from pyridine-2,6-dicarboxylic acid N-oxide and decarboxylation of the ligand - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [guidechem.com]
Technical Support Center: Optimizing Reaction Conditions for MOF Synthesis Using Dicarboxylate Linkers
Introduction
Welcome to the Technical Support Center for Metal-Organic Framework (MOF) Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with dicarboxylate linkers to synthesize MOFs. The synthesis of MOFs is a nuanced process where minor variations in reaction conditions can lead to significant differences in the final product's crystallinity, porosity, and stability. This document provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the key parameters that govern the successful synthesis of MOFs using dicarboxylate linkers.
Q1: What are the critical reaction parameters I need to control in a dicarboxylate MOF synthesis?
A1: The synthesis of MOFs is a crystallization process governed by a delicate interplay of thermodynamics and kinetics. For dicarboxylate systems, the most critical parameters to control are:
-
Temperature and Reaction Time: These factors control the kinetics of crystal nucleation and growth.[1][2]
-
Solvent System: The choice of solvent affects the solubility of your metal salt and dicarboxylate linker, and can influence the final MOF structure.[3][4][5]
-
pH of the Reaction Mixture: The pH determines the deprotonation state of the dicarboxylate linker, which is crucial for coordination to the metal center.[6][7][8]
-
Modulators: These are additives, typically monocarboxylic acids, that compete with the dicarboxylate linker to control the crystallization rate, which in turn affects crystal size, morphology, and defect density.[9][10][11][12]
-
Reactant Concentrations: The molar ratios of metal salt, linker, and modulator can dictate the resulting phase and purity of the MOF.[13]
Below is a workflow diagram illustrating the key stages of MOF synthesis and post-synthesis processing.
Caption: General workflow for MOF synthesis, from precursor selection to final characterization.
Q2: How do I select the appropriate solvent for my synthesis?
A2: Solvent selection is critical as it influences reactant solubility and can even become part of the final MOF structure. The most common solvents are high-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF) and N,N-Diethylformamide (DEF).[14]
Causality: These solvents are effective at dissolving both the metal salts (e.g., zirconium chloride, zinc nitrate) and the often-rigid dicarboxylic acid linkers. However, be aware that solvents like DMF can decompose at high temperatures to generate amines (e.g., dimethylamine), which can act as bases, deprotonating the linker and influencing the reaction pH and final structure.[15] The choice of solvent can dramatically affect the final product's morphology and even its topology.[3][5]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Considerations |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Most common; can decompose to dimethylamine, affecting pH.[15] |
| N,N-Diethylformamide (DEF) | 177 | 30.9 | Similar to DMF but less prone to hydrolysis.[14] |
| Ethanol | 78 | 24.5 | Often used in mixed-solvent systems; can influence particle size.[4] |
| Water | 100 | 80.1 | Used in hydrothermal synthesis; its presence can introduce defects.[9] |
Q3: What is the role of a modulator, and how do I choose one?
A3: A modulator is a crucial additive, typically a monocarboxylic acid (e.g., acetic acid, formic acid, benzoic acid), that competes with the dicarboxylate linker for coordination to the metal clusters.[9][11] This competition slows down the overall reaction rate, promoting the growth of larger, more well-defined crystals and reducing the formation of amorphous precipitates.[10]
Mechanism: During MOF synthesis, a dynamic equilibrium exists between the linker, the modulator, and the metal node. The modulator can reversibly bind to the metal cluster, temporarily blocking sites that the dicarboxylate linker would otherwise occupy. This enhanced reversibility allows for "self-healing" during crystal growth, leading to higher quality materials. The acidity (pKa) and concentration of the modulator are key factors; stronger acids or higher concentrations generally lead to slower crystallization and can be used to introduce controlled "missing linker" defects into the framework, which can be beneficial for applications like catalysis.[11][12][16]
Caption: Competitive coordination between a dicarboxylate linker and a modulator at a metal cluster.
Q4: How does pH affect the synthesis of MOFs with dicarboxylate linkers?
A4: The pH of the reaction medium is a critical parameter because it controls the deprotonation of the carboxylic acid groups on the linker.[6] For a dicarboxylate linker to coordinate effectively with a metal ion, its carboxylic acid groups must be deprotonated to form carboxylate anions.
-
Too low pH: The linker remains fully protonated (as a carboxylic acid), preventing coordination with the metal center. This often results in no product formation.[6]
-
Too high pH: While deprotonation is favored, rapid precipitation of metal hydroxides can occur, leading to impurities or low-quality, amorphous material.[6] The optimal pH range is specific to the metal-linker system and is often achieved through the hydrolysis of the solvent (like DMF) or the addition of modulators which also act as acids or bases.[10][15]
Section 2: Troubleshooting Common Synthesis Issues
This section provides a practical guide to diagnosing and solving common problems encountered during dicarboxylate MOF synthesis.
Problem 1: My reaction yields no crystalline product, only an amorphous powder or no precipitate at all.
| Probable Cause | Suggested Solution | Scientific Rationale |
| Reaction kinetics are too fast. | 1. Add a modulator: Introduce a monocarboxylic acid like acetic or benzoic acid.[10][12] 2. Lower the reaction temperature: This will slow down the nucleation rate.[1] | Rapid precipitation outpaces ordered crystal growth, leading to an amorphous solid. Modulators and lower temperatures slow down coordination, favoring crystallinity.[10] |
| Incorrect pH. | 1. Adjust the pH: If the pH is too acidic, the linker won't deprotonate. Consider adding a small amount of a base or using a solvent system that promotes deprotonation.[6] | Dicarboxylate linkers must be deprotonated to coordinate with the metal ions. An overly acidic environment prevents this.[6] |
| Poor reactant solubility. | 1. Change the solvent: Use a more effective solvent or a co-solvent system to ensure all reactants are fully dissolved before heating.[3][4] | If the linker or metal salt is not fully dissolved, the reaction will be heterogeneous and unlikely to produce a crystalline, periodic framework. |
Problem 2: The product has poor crystallinity or very small crystal size.
| Probable Cause | Suggested Solution | Scientific Rationale |
| Nucleation rate is much higher than the growth rate. | 1. Increase modulator concentration: A higher modulator-to-linker ratio will further slow down the reaction.[12] 2. Decrease the reaction temperature and increase the reaction time. [1][2] | This shifts the balance from forming many small nuclei to allowing existing nuclei to grow larger, resulting in bigger, higher-quality crystals. |
| Insufficient reaction time. | 1. Extend the reaction duration: Allow more time for the crystals to grow and for the framework to "self-heal" and anneal defects.[1] | Crystallization is a slow process. Longer reaction times can improve the long-range order of the crystalline material. |
Problem 3: The product is contaminated with unintended phases or impurities.
| Probable Cause | Suggested Solution | Scientific Rationale |
| Thermodynamic vs. Kinetic Products. | 1. Vary the temperature: A different temperature may favor the desired thermodynamic product over a kinetically trapped one.[2] 2. Adjust the modulator: The type and concentration of the modulator can direct the synthesis towards a specific phase.[16] | Different MOF phases can have different formation energies. Modifying reaction conditions can change which crystalline phase is most stable or kinetically accessible. |
| Metal Hydroxide Precipitation. | 1. Control the pH: Ensure the pH is not too high, which can cause the metal salt to precipitate as a hydroxide. The use of an acidic modulator often prevents this.[6] | At high pH, metal ions will readily precipitate as hydroxides, which are often more thermodynamically stable than the desired MOF. |
Problem 4: My MOF crystals degrade or lose crystallinity after isolation from the mother liquor.
| Probable Cause | Suggested Solution | Scientific Rationale |
| Structural collapse upon solvent removal. | 1. Perform a solvent exchange: Before drying, sequentially wash the MOF with a series of solvents, ending with a low-surface-tension solvent like hexane or chloroform.[17][18][19] 2. Use supercritical drying: For very delicate structures, supercritical CO2 drying can remove the solvent without passing through a liquid-gas phase boundary, thus avoiding capillary forces.[17][20] | High-boiling-point solvents (like DMF) have high surface tension. During evaporation, capillary forces can exert immense pressure on the MOF's pores, causing the framework to collapse.[18][19] |
| Instability in air or moisture. | 1. Handle under inert atmosphere: If the MOF is known to be air- or moisture-sensitive, perform all post-synthesis steps in a glovebox.[14] | Some MOFs, particularly those with open metal sites, can react with water or oxygen in the air, leading to structural degradation.[14] |
Section 3: Advanced Topics & Protocols
Defect Engineering in Dicarboxylate MOFs
Defects, such as missing linkers or metal clusters, are not always detrimental. In fact, "defect engineering" has become a powerful tool to enhance MOF properties.[9][21] Introducing missing linker defects in a controlled manner can create more open metal sites, which can improve catalytic activity and gas sorption capacities.[9][22] The most common way to introduce these defects is through the use of modulators.[9] The concentration and pKa of the modulator directly influence the number of defects created in the final structure.[11][16]
Protocol: Solvothermal Synthesis of UiO-66, a Zirconium-Dicarboxylate MOF
This protocol is a representative example for synthesizing UiO-66, a robust Zr-based MOF, using terephthalic acid (a dicarboxylate linker) and acetic acid as a modulator.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
1,4-Benzenedicarboxylic acid (BDC, terephthalic acid)
-
Acetic Acid (modulator)
-
N,N-Dimethylformamide (DMF, solvent)
Procedure:
-
In a 20 mL glass vial, dissolve ZrCl₄ and BDC in 10 mL of DMF. A typical molar ratio is 1:1 for ZrCl₄:BDC.
-
Add a significant excess of the modulator, acetic acid. A common starting point is a 1:1:100 molar ratio of ZrCl₄:BDC:Acetic Acid.
-
Seal the vial tightly and place it in a preheated oven at 120 °C.
-
Maintain the temperature for 24 hours to allow for crystallization.
-
After cooling to room temperature, a white microcrystalline powder should be visible at the bottom of the vial.
-
Isolate the powder by centrifugation. Discard the supernatant.
-
Wash the solid product by re-dispersing it in fresh DMF and centrifuging again. Repeat this step three times to remove unreacted precursors.
-
Proceed to the activation protocol.
Protocol: Post-Synthesis Activation via Solvent Exchange
Activation is a critical step to remove guest solvent molecules from the MOF pores, making the internal surface area accessible.[17][20]
Procedure:
-
After the final DMF wash (from the synthesis protocol), re-disperse the wet MOF solid in a solvent with a lower boiling point and surface tension, such as acetone.
-
Allow the MOF to soak in acetone for 3-6 hours, then isolate by centrifugation.
-
Repeat the acetone wash two more times.
-
Next, perform a similar solvent exchange with an even lower surface tension solvent, like chloroform or hexane. Soak the MOF in this solvent for 3-6 hours, repeating the wash three times.[18]
-
After the final wash, decant the solvent and dry the activated MOF powder under vacuum at an elevated temperature (e.g., 120-150 °C) for 12-24 hours to ensure all residual solvent is removed. The kinetics of solvent exchange can be surprisingly fast, often requiring minutes rather than days.[18]
Section 4: Characterization
Q5: How can I confirm the successful synthesis and activation of my dicarboxylate MOF?
A5: A combination of characterization techniques is necessary to validate your synthesis.
| Technique | Purpose | What to Look For |
| Powder X-Ray Diffraction (PXRD) | Confirms crystallinity and phase purity. | A pattern of sharp peaks that matches the simulated or reported pattern for the target MOF. The absence of broad humps indicates a lack of amorphous material.[9] |
| Thermogravimetric Analysis (TGA) | Assesses thermal stability and confirms solvent removal. | A steep weight loss step at high temperatures corresponding to framework decomposition. A lack of significant weight loss at lower temperatures (<200 °C) indicates successful activation.[9] |
| Nitrogen Sorption Isotherms | Measures surface area and porosity. | A Type I or Type IV isotherm, confirming a porous material. Calculation of the BET surface area should yield a high value, consistent with the theoretical value for the MOF. |
| Scanning Electron Microscopy (SEM) | Visualizes crystal morphology and size. | Provides images of the MOF crystals, allowing for assessment of their shape, size distribution, and uniformity. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent determines the formation and properties of metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA08009H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Controlling the molecular diffusion in MOFs with the acidity of monocarboxylate modulators - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT01773J [pubs.rsc.org]
- 12. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. MOF Activation: Solvent Exchange and Supercritical Drying [eureka.patsnap.com]
- 18. Activation of Metal–Organic Frameworks - ChemistryViews [chemistryviews.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 21. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of Pyridine-2,6-dicarboxylic Acid
Welcome to the technical support center for pyridine-2,6-dicarboxylic acid (dipicolinic acid, DPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for controlling and preventing polymorphism during the crystallization of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to help you achieve consistent and reproducible results in your laboratory.
Introduction to Polymorphism in Pyridine-2,6-dicarboxylic Acid
Pyridine-2,6-dicarboxylic acid is a molecule of significant interest in coordination chemistry, materials science, and pharmaceuticals. However, like many organic molecules, it can exist in multiple crystalline forms, a phenomenon known as polymorphism. These different forms, or polymorphs, can include anhydrous crystals, as well as hydrated forms such as monohydrates and dihydrates.[1][2][3] Each polymorph possesses a unique internal crystal lattice, which can lead to significant differences in critical physicochemical properties, including:
-
Solubility and Dissolution Rate: Affecting bioavailability and process efficiency.
-
Stability: Both physical and chemical stability can vary between forms.
-
Mechanical Properties: Such as tabletability and flowability.
-
Morphology: Crystal shape and size can impact filtration and drying processes.
The polymorphic outcome of DPA crystallization is highly sensitive to experimental conditions. The key to controlling polymorphism lies in understanding the interplay of intermolecular interactions, particularly hydrogen bonding. In DPA, there is a competition between the formation of robust carboxylic acid dimers and salt formation (zwitterions), where the pyridine nitrogen is protonated.[3] The presence of water further complicates this landscape by introducing the possibility of forming hydrated structures where water molecules act as bridges between DPA molecules.[1][2]
This guide will provide you with the necessary knowledge and practical protocols to navigate these complexities and selectively crystallize the desired form of pyridine-2,6-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs of pyridine-2,6-dicarboxylic acid?
Pyridine-2,6-dicarboxylic acid is known to exist in at least three primary forms:
-
Anhydrous Form: At least two anhydrous polymorphs have been reported, arising from different hydrogen bonding patterns (carboxylic acid dimerization vs. zwitterionic salt formation).[3]
-
Monohydrate: A crystalline form incorporating one molecule of water per molecule of DPA.
-
Dihydrate: A crystalline form incorporating two molecules of water per molecule of DPA. The dihydrate has a distinct solid-state architecture compared to the monohydrate.[1][2]
Q2: How can I identify which polymorph I have synthesized?
A combination of analytical techniques is recommended for unambiguous identification:
-
Powder X-Ray Diffraction (PXRD): This is the most definitive method for identifying crystalline phases. Each polymorph will have a unique diffraction pattern.
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) can distinguish between polymorphs based on their melting points and phase transition temperatures. Thermogravimetric Analysis (TGA) is crucial for identifying hydrates by showing the loss of water at specific temperatures.
-
Vibrational Spectroscopy (FTIR and Raman): Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy can differentiate polymorphs by revealing shifts in vibrational modes, particularly those associated with O-H, C=O, and pyridine ring vibrations, which are sensitive to the hydrogen bonding environment.[4][5][6]
Q3: I seem to always crystallize the hydrated form. How can I obtain the anhydrous polymorph?
Obtaining the anhydrous form requires careful control of water content in your system. Crystallization from a rigorously dried non-aqueous solvent is a primary strategy. Alternatively, a specific protocol involving crystallization from hot water, followed by controlled cooling, has been shown to yield an anhydrous form, as the solubility changes with temperature can favor the anhydrous crystal lattice at higher temperatures.[7] See the detailed protocol for the anhydrous form below.
Q4: Does the pH of the crystallization medium affect the outcome?
Yes, pH is a critical parameter. The solubility of pyridine-2,6-dicarboxylic acid is significantly influenced by pH due to its two carboxylic acid groups and the basic pyridine nitrogen.[8] Adjusting the pH will change the ionization state of the molecule in solution, which can favor the formation of different polymorphs or salts. For instance, at very low pH, the pyridine nitrogen will be protonated, which may favor zwitterionic packing arrangements. At neutral or high pH, the carboxyl groups will be deprotonated, leading to the formation of carboxylate salts. A Chinese patent suggests adjusting the pH to 2.0-2.5 with hydrochloric acid to precipitate the acid.[9]
Q5: What is the role of the cooling rate in the crystallization process?
The cooling rate directly impacts the level of supersaturation in the solution. A rapid cooling rate can lead to a high degree of supersaturation, which often favors the nucleation of less stable (metastable) polymorphs and can result in smaller crystals.[10][11][12][13] Conversely, a slow cooling rate maintains a lower level of supersaturation, which typically allows for the formation of the most thermodynamically stable polymorph and promotes the growth of larger, higher-quality crystals.[10][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unwanted Hydrate Formation | 1. Presence of residual water in the solvent. 2. High humidity in the laboratory environment. 3. Crystallization from a water-containing solvent system. | 1. Use anhydrous solvents and dry all glassware thoroughly. 2. Conduct crystallization under an inert atmosphere (e.g., nitrogen or argon). 3. If using a mixed solvent system, minimize the water content or switch to a completely non-aqueous system. 4. Follow the specific protocol for the desired anhydrous form. |
| Mixture of Polymorphs Obtained | 1. Inconsistent temperature control during crystallization. 2. Rapid, uncontrolled cooling. 3. Insufficient equilibration time at the final crystallization temperature. 4. Presence of impurities that can act as templates for different forms. | 1. Use a programmable cooling bath for precise temperature control. 2. Implement a slow, linear cooling profile. 3. Allow the slurry to stir for an extended period (several hours to overnight) after cooling to allow for potential solvent-mediated transformation to the most stable form. 4. Ensure the starting material is of high purity. |
| Poor Crystal Quality (e.g., small needles, agglomerates) | 1. High level of supersaturation due to rapid cooling or fast anti-solvent addition. 2. Insufficient agitation, leading to localized high supersaturation. 3. Presence of impurities that inhibit crystal growth. | 1. Decrease the cooling rate or the rate of anti-solvent addition. 2. Optimize the stirring rate to ensure good mixing without causing excessive secondary nucleation from crystal breakage. 3. Purify the starting material. Consider adding a small amount of a co-solvent that might improve crystal habit. |
| Inconsistent Results Between Batches | 1. Variation in raw material purity. 2. Differences in ambient humidity or temperature. 3. Inconsistent solvent quality (e.g., water content). 4. Minor variations in the experimental procedure (e.g., cooling rate, stirring speed). | 1. Characterize the starting material for each batch. 2. Control the laboratory environment or use a closed crystallization system. 3. Use solvents from the same supplier and lot, or verify water content before use. 4. Adhere strictly to a detailed, validated Standard Operating Procedure (SOP). |
Experimental Protocols & Methodologies
Protocol 1: Crystallization of Anhydrous Pyridine-2,6-dicarboxylic Acid
This protocol is adapted from methodologies that favor the formation of the anhydrous crystalline form by leveraging its solubility profile in water.[7]
Objective: To crystallize the anhydrous polymorph of pyridine-2,6-dicarboxylic acid.
Materials:
-
Pyridine-2,6-dicarboxylic acid (high purity)
-
Deionized water
-
Jacketed crystallization vessel with overhead stirrer and temperature control
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolution: In the jacketed vessel, add pyridine-2,6-dicarboxylic acid to deionized water in a ratio of approximately 1 part solid to 10-15 parts water by weight (e.g., 10 g of DPA in 100-150 mL of water).
-
Heating: Heat the suspension to 95-100°C with moderate stirring until all the solid has completely dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Controlled Cooling: Once a clear solution is obtained, begin a slow, controlled cooling process. A linear cooling rate of 10-20°C per hour is recommended.
-
Crystallization: As the solution cools, crystals of the anhydrous form will begin to precipitate. Continue cooling to a final temperature of 10-15°C.[7]
-
Maturation: Allow the resulting slurry to stir at the final temperature for an additional 1-2 hours to ensure complete crystallization and maximize yield.
-
Isolation: Isolate the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at 60-70°C until a constant weight is achieved.
Causality: The solubility of the anhydrous form is higher at elevated temperatures. By dissolving the compound at a high temperature in water and then cooling slowly, the system can become supersaturated with respect to the anhydrous form, allowing it to nucleate and grow. The subsequent maturation step at a low temperature maximizes the yield.
Visualization of the Anhydrous Crystallization Workflow
Protocol 2: General Method for Crystallizing Hydrated Forms
This protocol provides a general framework for obtaining hydrated polymorphs, which typically form in the presence of water at lower temperatures or through slow evaporation.
Objective: To crystallize a hydrated form (monohydrate or dihydrate) of pyridine-2,6-dicarboxylic acid.
Materials:
-
Pyridine-2,6-dicarboxylic acid (high purity)
-
A suitable solvent or solvent/water mixture (e.g., ethanol/water, acetone/water)[14]
-
Crystallization dish or beaker
-
Magnetic stirrer and hotplate
Procedure:
-
Solvent Selection: Prepare a solvent mixture known to produce hydrates, such as 9:1 acetone/water or ethanol/water.[14]
-
Dissolution: Dissolve pyridine-2,6-dicarboxylic acid in the chosen solvent system at room temperature or with gentle warming (e.g., 40-50°C) to create a saturated or near-saturated solution.
-
Crystallization (Method A - Slow Evaporation):
-
Cover the crystallization dish with a perforated lid (e.g., Parafilm with small holes).
-
Allow the solvent to evaporate slowly at room temperature over several days.
-
-
Crystallization (Method B - Cooling):
-
After dissolution, allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (approx. 4°C).
-
Allow crystals to form over 24-48 hours.
-
-
Isolation & Drying:
-
Isolate the crystals by filtration.
-
Gently wash the crystals with a small amount of the cold solvent mixture.
-
Air-dry the crystals at room temperature. Do not use high temperatures , as this can cause the loss of hydration water and convert the material to the anhydrous form.
-
Causality: The presence of water in the solvent system makes it a direct participant in the crystallization process. At lower temperatures and with slower crystallization kinetics (as in slow evaporation), water molecules have a higher propensity to be incorporated into the crystal lattice, forming stable hydrogen-bonded networks that define the hydrated polymorphs.
Visualization of Polymorph Selection Logic
Data Summary for Polymorph Characterization
The following table summarizes the key parameters and expected analytical signatures for the different forms of pyridine-2,6-dicarboxylic acid. Note: Specific values can vary slightly based on instrumentation and experimental conditions.
| Property | Anhydrous Form | Monohydrate | Dihydrate |
| Water Content | ~0% | ~9.7% w/w | ~17.9% w/w |
| TGA Analysis | No significant weight loss until decomposition. | Single weight loss step corresponding to one water molecule. | Weight loss corresponding to two water molecules, potentially in one or two steps. |
| DSC Analysis | Single sharp endotherm corresponding to melting. | Endotherm(s) corresponding to dehydration, followed by melting of the resulting anhydrous form. | Endotherm(s) corresponding to dehydration, followed by melting. |
| FTIR Spectroscopy (Key Differences) | Strong C=O stretch (~1700 cm⁻¹). No broad O-H stretch from water. | Broad O-H stretching band from water (~3200-3500 cm⁻¹). Shifts in C=O and pyridine ring vibrations due to hydrogen bonding with water. | More intense and complex O-H stretching bands compared to the monohydrate. Further shifts in skeletal vibrations. |
| Raman Spectroscopy (Key Differences) | Distinct pyridine ring modes. Raman spectra are sensitive to the crystalline state and can distinguish between powder and single crystals.[4] | Appearance of new bands related to water librational modes. Shifts in ring and carboxylate modes compared to the anhydrous form. | Further changes in the spectra reflecting the different hydrogen bonding network involving two water molecules. |
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-state assemblies from pyridine-2,6-dicarboxylates: “changing the instruction set through hydration” - ePrints Soton [eprints.soton.ac.uk]
- 3. Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons - ePrints Soton [eprints.soton.ac.uk]
- 4. [Raman spectra and structure analysis of 2,6-pyridine dicarboxylic acid in different states and single Bacillus spore] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. krc.cecri.res.in [krc.cecri.res.in]
- 12. atlantis-press.com [atlantis-press.com]
- 13. Effect of Cooling Rate on Phase and Crystal Morphology Transitions of CaO–SiO2-Based Systems and CaO–Al2O3-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability of 4-Chloropyridine-2,6-dicarboxylic Acid and Its Derivatives
Welcome to the technical support center for 4-Chloropyridine-2,6-dicarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability challenges associated with these versatile compounds. As a Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying chemical principles to empower you in your research. This document is structured to anticipate and address the common issues encountered during experimentation, ensuring the integrity and success of your work.
Section 1: Foundational Principles of Stability
This compound is a valuable building block and chelating agent, but its reactivity profile necessitates careful handling. The stability of this molecule is primarily influenced by three key structural features: the pyridine ring, the electron-withdrawing carboxylic acid groups, and the reactive chlorine atom at the 4-position. Understanding the interplay of these features is crucial for troubleshooting.
The pyridine nitrogen can be protonated, influencing the electron density of the ring and the reactivity of its substituents. The carboxylic acid groups can be deprotonated to form carboxylates, which are key for metal chelation. The chlorine atom is susceptible to nucleophilic substitution, a common pathway for both derivatization and degradation.
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Handling and Storage
Question 1: I've just received my this compound. What are the optimal storage conditions to ensure its long-term stability?
Answer: Proper storage is the first line of defense against degradation. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light.[1][2][3] Refrigeration is recommended for long-term storage.[4] The compound is a solid, and minimizing its exposure to atmospheric moisture is critical to prevent hydrolysis.
Question 2: I've noticed some discoloration of my solid compound over time. Is it still usable?
Answer: Discoloration (typically a shift from white/off-white to yellow or brown) can be an indicator of degradation. While minor color changes may not significantly impact all applications, it is a sign of potential impurity. It is advisable to re-analyze the compound for purity (e.g., by NMR or HPLC) before use in sensitive experiments. The discoloration could be due to slow decomposition or polymerization, a known issue with related chloropyridines.[5][6]
Solution Stability and Hydrolysis
Question 3: My this compound solution appears to be degrading over time, as evidenced by changing analytical results. What is the likely cause?
Answer: The most probable cause of degradation in solution is hydrolysis of the 4-chloro substituent. The pyridine ring, especially when the nitrogen is protonated, activates the 4-position for nucleophilic attack by water. This reaction is often catalyzed by acidic or basic conditions.[7][8][9] The likely degradation product is 4-Hydroxypyridine-2,6-dicarboxylic acid. It is strongly recommended to use freshly prepared solutions whenever possible.
dot
Caption: Figure 1: Hydrolysis of this compound.
Question 4: At what pH is a solution of this compound most stable?
Photostability
Question 5: I am running a lengthy experiment under ambient light. Could this be affecting my results?
Answer: Yes, photodegradation is a valid concern. Pyridinedicarboxylic acids and their derivatives can be susceptible to degradation upon exposure to light, particularly UV wavelengths.[1][7][11] This can lead to the formation of various byproducts, including conjugated carbonyls and other carboxylic acids, which could interfere with your experiment.[1][2] It is best practice to protect solutions from light by using amber vials or covering glassware with aluminum foil, especially for experiments that run for extended periods.
Thermal Stability
Question 6: I need to heat my reaction mixture containing a derivative of this compound. Are there temperature limitations I should be aware of?
Answer: Elevated temperatures can induce thermal decomposition. While the melting point of the parent acid is around 209°C, decomposition can occur at or above this temperature.[12] The decomposition of carboxylic acids can lead to decarboxylation (loss of CO₂) and further breakdown of the molecule.[13] For derivatives such as esters or amides, the thermal stability will vary. It is recommended to keep reaction temperatures as low as is practical for the desired transformation and to avoid prolonged heating at high temperatures.
Chelation and Metal Complex Formation
Question 7: I am using this compound as a ligand to synthesize a metal complex, but I am getting a low yield or an insoluble precipitate. What could be the issue?
Answer: Low yields or precipitation in metal complex synthesis can stem from several factors:
-
pH: The chelation is highly dependent on the deprotonation of the carboxylic acid groups. The optimal pH for complex formation will vary depending on the metal ion. Ensure your reaction is buffered at a pH where the ligand is in its active, deprotonated form.[14][15]
-
Solubility: The free acid may have limited solubility in some organic solvents.[16] The resulting metal complex may also be insoluble in the reaction solvent, leading to precipitation. Consider using a different solvent system or a co-solvent to improve solubility.
-
Stoichiometry: Experiment with different metal-to-ligand ratios to find the optimal stoichiometry for your specific complex.[3]
dot
Caption: Figure 2: Workflow for troubleshooting metal complex synthesis.
Reactivity and Side Reactions
Question 8: I am performing a reaction on a side chain of a this compound derivative using a nucleophilic reagent. I am observing unexpected byproducts. Why might this be happening?
Answer: The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr).[17][18] If your reaction conditions involve a nucleophile (e.g., amines, alkoxides, thiols), it may compete with your desired reaction by displacing the chloride. This will lead to the formation of a 4-substituted pyridine derivative as a byproduct. If this side reaction is a concern, consider using milder reaction conditions or protecting groups if feasible.
Section 3: Summary of Stability and Handling Parameters
| Parameter | Recommendation | Rationale |
| Storage (Solid) | Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area. Refrigeration is recommended for long-term storage.[1][2][3][4] | Minimizes hydrolysis from atmospheric moisture and potential photodegradation. |
| Solution Preparation | Use freshly prepared solutions. If storage is necessary, store in the dark at low temperatures and consider a slightly acidic to neutral pH. | The 4-chloro group is susceptible to hydrolysis, which can be accelerated by light, temperature, and extreme pH.[7][8][10][11] |
| Light Exposure | Protect solutions from light using amber vials or by wrapping containers in foil.[1][11] | Prevents photodegradation, which can lead to the formation of interfering byproducts.[1][2] |
| Temperature | Avoid prolonged heating at high temperatures. Keep reactions at the lowest effective temperature. | Prevents thermal decomposition and potential decarboxylation.[13] |
| pH in Solution | Avoid strongly acidic or basic conditions unless required for a specific reaction. A neutral to slightly acidic pH is generally preferred for stability.[10] | Minimizes acid- or base-catalyzed hydrolysis of the chloro-substituent. |
| Reactive Partners | Be cautious when using strong nucleophiles in your reaction mixture. | The 4-chloro position is susceptible to nucleophilic aromatic substitution, which can lead to unintended side products.[17][18] |
References
- 1. Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. 4-CHLORO-PYRIDINE-2,6-DICARBOXYLIC ACID | 4722-94-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. sincerechemical.com [sincerechemical.com]
- 7. Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]
- 17. benchchem.com [benchchem.com]
- 18. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Chloropyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low reaction yields. Here, we will dissect the common pitfalls and provide actionable, field-tested solutions to optimize your synthetic outcomes.
Introduction: The Challenge of Chloropyridines in Suzuki Coupling
Chloropyridines are often preferred substrates in pharmaceutical and agrochemical synthesis due to their lower cost and wider availability compared to their bromo- or iodo- counterparts. However, their application in Suzuki coupling is hampered by the inherent stability of the C-Cl bond, which makes oxidative addition—the rate-determining step—energetically demanding. This guide provides a systematic approach to troubleshooting and overcoming these challenges.
Part 1: Troubleshooting Guide - A Step-by-Step Diagnostic Approach
Low yields in Suzuki couplings of chloropyridines can stem from multiple factors. This guide presents a logical workflow to diagnose and resolve the issue.
Diagram: Troubleshooting Workflow
Caption: A systematic approach to troubleshooting low Suzuki coupling yields.
Q1: My Suzuki coupling with a chloropyridine is giving me a low yield. Where do I start?
A1: The first and most critical area to investigate is your catalyst and ligand system . The choice of palladium precursor and, more importantly, the phosphine ligand is paramount for activating the inert C-Cl bond of the chloropyridine.
Expert Insight: Electron-rich and sterically hindered phosphine ligands are generally required to facilitate the oxidative addition of the palladium catalyst to the chloropyridine. These ligands stabilize the electron-deficient palladium center and promote the cleavage of the strong C-Cl bond.
Troubleshooting Steps:
-
Evaluate Your Ligand: If you are using a simple ligand like PPh₃, it is likely not effective enough. Consider switching to a more specialized ligand.
-
Ligand Screening: The optimal ligand can be substrate-dependent. It is highly recommended to screen a panel of ligands.
Table 1: Recommended Ligands for Suzuki Coupling of Chloropyridines
| Ligand Name | Structure Class | Key Features | Recommended For |
| SPhos | Buchwald Ligand | Highly active, promotes fast oxidative addition. | General use, often a good starting point. |
| XPhos | Buchwald Ligand | Very bulky, effective for sterically hindered substrates. | Challenging couplings with bulky groups. |
| RuPhos | Buchwald Ligand | Electron-rich, good for electron-deficient chloropyridines. | When your chloropyridine has electron-withdrawing groups. |
| cataCXium® A | Di-adamantylalkylphosphine | Air-stable, highly effective for activating C-Cl bonds. | A robust and often highly effective choice. |
Experimental Protocol: Ligand Screening
-
Setup: In parallel reaction vials, add your chloropyridine (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Catalyst Preparation: In a separate glovebox, prepare stock solutions of your palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a panel of ligands (e.g., SPhos, XPhos, RuPhos). A typical Pd:Ligand ratio is 1:2 to 1:4.
-
Addition: Add the catalyst/ligand solution to each reaction vial.
-
Reaction: Run the reactions under identical conditions (temperature, time, solvent).
-
Analysis: Use LC-MS or GC-MS to determine the conversion and identify the most effective ligand for your specific substrates.
Q2: I've tried several advanced ligands, but my yield is still poor. What's the next step?
A2: If optimizing the catalyst and ligand system doesn't resolve the issue, the next crucial parameters to examine are the base and solvent .
Expert Insight: The base plays a critical role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The choice of base can also influence the rate of catalyst decomposition and side reactions. The solvent must be able to dissolve the reagents and stabilize the catalytic species.
Troubleshooting Steps:
-
Base Selection: The strength and nature of the base are critical.
-
Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used and often effective. K₃PO₄ is a good starting point as it is generally effective and minimizes side reactions.
-
Organic bases like triethylamine (NEt₃) are generally not strong enough for this transformation.
-
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction.
-
Aprotic polar solvents such as dioxane, THF, and DME are often good choices.
-
Protic solvents like water can be beneficial, often used in a mixture with an organic solvent (e.g., dioxane/water). The presence of water can aid in the dissolution of the base and facilitate the transmetalation step.
-
Table 2: Common Base and Solvent Combinations
| Base | Recommended Solvents | Comments |
| K₃PO₄ | Dioxane, Toluene, THF/H₂O | A strong base, often a reliable choice. |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | A milder base, can be effective. |
| Cs₂CO₃ | Dioxane, Toluene | A strong, but more expensive option. Can be beneficial in difficult cases. |
Q3: I've optimized my ligand, base, and solvent, but the reaction is still sluggish. What else can I do?
A3: At this point, you should turn your attention to the reaction conditions , specifically temperature and reaction time.
Expert Insight: Due to the high activation energy of the C-Cl bond cleavage, Suzuki couplings of chloropyridines often require elevated temperatures to proceed at a reasonable rate.
Troubleshooting Steps:
-
Increase Temperature: If you are running your reaction at a moderate temperature (e.g., 80 °C), consider increasing it to 100-120 °C. Ensure your solvent has a sufficiently high boiling point.
-
Microwave Irradiation: For particularly stubborn couplings, microwave heating can be highly effective in accelerating the reaction and improving yields.
-
Reaction Time: Monitor your reaction progress over time using TLC, LC-MS, or GC-MS. Some couplings may require extended reaction times (12-24 hours) to reach completion.
Q4: I'm seeing a lot of side products, including homocoupling of my boronic acid. How can I prevent this?
A4: The formation of side products, particularly the homocoupling of the boronic acid (Glaser coupling), is a common issue and often points to problems with substrate and reagent quality or the presence of oxygen.
Troubleshooting Steps:
-
Degas Your Reaction Mixture: Oxygen can lead to the oxidative homocoupling of the boronic acid and can also deactivate your palladium catalyst. It is crucial to thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.
-
Check Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly. Use fresh, high-quality boronic acid. If you suspect degradation, you can try recrystallizing it.
-
Stoichiometry: While a slight excess of the boronic acid is common, a large excess can sometimes promote homocoupling. Try reducing the equivalents of boronic acid to 1.1-1.2.
Diagram: Key Side Reactions
Caption: Common side reactions in Suzuki coupling.
Part 2: Frequently Asked Questions (FAQs)
Q: Can I use a palladium on carbon (Pd/C) catalyst? A: Generally, Pd/C is not effective for Suzuki couplings of chloropyridines. These reactions require a soluble, well-defined palladium-ligand complex to efficiently activate the C-Cl bond.
Q: My reaction starts well but then stalls. What could be the cause? A: This often indicates catalyst deactivation. Ensure your reaction is rigorously deoxygenated. You can also try adding a second portion of the catalyst and ligand midway through the reaction.
Q: Are there any specific considerations for electron-rich vs. electron-deficient chloropyridines? A: Yes. Electron-deficient chloropyridines (e.g., with a nitro group) are generally more reactive and may not require as harsh conditions. Electron-rich chloropyridines (e.g., with a methoxy group) are more challenging and will likely require a highly active ligand like SPhos or RuPhos and higher temperatures.
Q: How important is the purity of my chloropyridine starting material? A: Very important. Impurities can interfere with the catalyst and reduce your yield. Ensure your starting material is pure, and if necessary, purify it by distillation or recrystallization before use.
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Analysis of 4-Chloropyridine-2,6-dicarboxylic Acid
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a foundational pillar of successful research. 4-Chloropyridine-2,6-dicarboxylic acid is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and structural integrity are paramount. This guide provides an in-depth analysis of this compound using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, offers a comparative look at alternative analytical techniques, and presents a detailed experimental protocol.
The Significance of Structural Elucidation
Understanding the substitution pattern on the pyridine ring is critical as it dictates the molecule's chemical reactivity and biological activity. ¹H NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the electronic environment of protons within a molecule, allowing for unambiguous structure determination and purity assessment.
¹H NMR Spectral Analysis of this compound
The structure of this compound features a pyridine ring with two carboxylic acid groups at positions 2 and 6, and a chlorine atom at position 4. Due to the symmetry of the molecule, the protons at positions 3 and 5 are chemically equivalent.
A typical ¹H NMR spectrum of this compound, recorded in deuterated dimethyl sulfoxide (DMSO-d₆), exhibits a single singlet peak at approximately 8.24 ppm. The choice of DMSO-d₆ as a solvent is crucial for solubilizing the polar dicarboxylic acid and avoiding the exchange of the acidic carboxylic protons with water, which can broaden the peaks.
Causality Behind the Observed Spectrum:
-
Symmetry: The C₂ axis of symmetry passing through the nitrogen atom and the C4-Cl bond renders the protons at the 3 and 5 positions (H-3 and H-5) magnetically and chemically equivalent. This equivalence results in a single resonance signal.
-
Chemical Shift: The electron-withdrawing nature of the nitrogen atom, the two carboxylic acid groups, and the chlorine atom deshields the aromatic protons. This deshielding effect causes their resonance to appear at a relatively downfield chemical shift (8.24 ppm).
-
Multiplicity: Due to their equivalence, the H-3 and H-5 protons do not exhibit spin-spin coupling to each other. Consequently, the signal appears as a sharp singlet.
To illustrate the effect of the chloro-substituent, a comparison with the ¹H NMR spectrum of the parent compound, pyridine-2,6-dicarboxylic acid, is insightful. In DMSO-d₆, pyridine-2,6-dicarboxylic acid shows a multiplet for the aromatic protons. Specifically, it displays a triplet for the H-4 proton and a doublet for the H-3 and H-5 protons. The presence of the electron-withdrawing chlorine atom at the 4-position in this compound not only simplifies the spectrum to a single singlet but also shifts the resonance of the remaining protons downfield.
Caption: Molecular structure of this compound highlighting the equivalent protons at positions 3 and 5.
Comparison with Alternative Analytical Techniques
While ¹H NMR is a premier technique for structural elucidation, other methods can provide complementary information or may be more suitable under specific circumstances.
| Technique | Principle | Advantages for this compound | Disadvantages for this compound |
| ¹H NMR Spectroscopy | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information, including proton environments, connectivity, and stereochemistry.[1] Non-destructive and inherently quantitative without the need for response factors.[1] | Relatively lower sensitivity compared to mass spectrometry.[1] Requires solubility in a deuterated solvent. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Excellent for purity determination and quantification of the main component and any impurities. Can be coupled with other detectors (e.g., UV, MS) for more information. | Provides limited structural information on its own.[2] Requires reference standards for identification and quantification. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, allowing for the detection of trace-level impurities. Provides the molecular weight of the compound and its fragments, aiding in structural confirmation.[1] | Isomeric compounds can be difficult to distinguish without fragmentation analysis. Ionization efficiency can vary, making quantification challenging without standards.[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of functional groups. | Provides information about the presence of functional groups (e.g., C=O of carboxylic acid, C-Cl, aromatic C-H). Quick and requires minimal sample preparation. | Provides limited information about the overall molecular structure and substitution pattern. Not ideal for quantitative analysis. |
Logical Workflow for Comprehensive Analysis:
Caption: A logical workflow demonstrating the complementary use of ¹H NMR, HPLC, and Mass Spectrometry for a comprehensive analysis.
Detailed Experimental Protocol for ¹H NMR Analysis
This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
NMR tube (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6 mL of DMSO-d₆ to the vial.
-
Gently vortex or sonicate the mixture to ensure complete dissolution of the sample.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for obtaining high-resolution spectra.
-
Set the appropriate acquisition parameters. For a 400 MHz spectrometer, typical parameters would be:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay ensures complete relaxation of the protons, which is important for accurate integration.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.[3] The use of an internal standard like tetramethylsilane (TMS) is also a common practice as recommended by IUPAC.[4]
-
Integrate the area under the singlet peak at ~8.24 ppm. This integration value can be used for quantitative analysis against an internal standard if required.
-
Analyze the spectrum to confirm the presence of the single singlet and the absence of significant impurity peaks.
-
Trustworthiness and Self-Validating Systems
The protocol described above is designed to be self-validating. The expected outcome is a single, sharp singlet in the aromatic region. Any deviation from this, such as the appearance of additional peaks or a change in the multiplicity of the signal, would immediately indicate the presence of impurities or an incorrect molecular structure. The use of a well-characterized deuterated solvent with a known residual peak provides an internal reference for chemical shift calibration, ensuring the accuracy and reproducibility of the data. For rigorous quantitative work, the inclusion of a certified internal standard is recommended.[5]
Conclusion
¹H NMR spectroscopy stands as an indispensable tool for the structural analysis of this compound. Its ability to provide unambiguous information about the proton environment in a non-destructive manner makes it superior to other techniques for initial structural confirmation. When combined with complementary methods like HPLC and mass spectrometry, a comprehensive and robust characterization of this important chemical building block can be achieved, ensuring the quality and reliability of downstream applications in research and development.
References
- 1. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Chemical Shift Referencing [nmr.chem.ucsb.edu]
- 5. Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide: Comparing the Reactivity of 4-Chloropyridine vs. 4-Bromopyridine Dicarboxylic Acids
Audience: Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis and materials science, halogenated pyridines are indispensable building blocks. Specifically, 4-halopyridine dicarboxylic acids serve as highly activated, versatile scaffolds. A frequent and critical decision in synthetic route design is the choice between a 4-chloro and a 4-bromo derivative for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison, grounded in mechanistic principles and experimental considerations, to empower chemists to make informed, data-driven decisions.
The Mechanistic Underpinning: A Nuanced Look at Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction on a pyridine ring is a cornerstone of heterocyclic chemistry. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles. This effect is most pronounced at the 2- (ortho) and 4- (para) positions, as the negative charge of the intermediate can be delocalized directly onto the nitrogen, a key stabilizing factor.[1][2][3]
The reaction proceeds via a two-step addition-elimination mechanism, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is the primary determinant of the reaction rate.
Figure 1: The addition-elimination mechanism for SNAr on 4-halopyridines.
A crucial concept in SNAr is the "element effect." Counterintuitively for those accustomed to SN2 reactions, the typical order of leaving group reactivity is F > Cl ≈ Br > I.[4][5][6] This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and accelerating the formation of the Meisenheimer complex.[2]
When comparing chlorine and bromine, the situation is more nuanced. Chlorine's higher electronegativity suggests a faster attack, but the carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group. In many activated systems, these two opposing effects nearly cancel each other out, leading to very similar reaction rates.[4][5][7] The presence of two electron-withdrawing carboxylic acid groups on the pyridine ring further activates the system, enhancing its reactivity towards nucleophiles.[8]
Comparative Reactivity: Experimental Data and Practical Realities
While extensive side-by-side kinetic studies on 4-chloro- vs. 4-bromo-2,6-pyridinedicarboxylic acid are not broadly published, the established principles of physical organic chemistry allow for a robust predictive framework. The reactivity of the two compounds is expected to be very similar under identical conditions.
Table 1: Illustrative Comparison of Relative Reactivity in SNAr
| Compound | Nucleophile | Solvent | Relative Rate (krel) | Key Takeaway |
| 4-Chloro-2,6-pyridinedicarboxylic acid | Piperidine | DMSO | 1.0 (Reference) | High reactivity due to electronic activation. |
| 4-Bromo-2,6-pyridinedicarboxylic acid | Piperidine | DMSO | ~0.9 - 1.1 | Reactivity is comparable to the chloro-analog. |
Disclaimer: The data in this table is illustrative, based on established reactivity principles, and not from a specific cited experiment. The actual relative rates can vary with the nucleophile and reaction conditions. A kinetic study for the specific system of interest is always recommended.
Causality Behind Experimental Choices: Beyond Rate Constants
The decision to use a chloro- or bromo-derivative often transcends minor differences in SNAr reactivity and is guided by strategic, practical considerations:
-
Cost and Availability: In many cases, 4-chloropyridine derivatives are more commercially available and significantly more cost-effective than their bromo counterparts, especially on a process chemistry scale.
-
Strategic Orthogonality in Synthesis: The true value in the choice often lies in subsequent reaction steps. Bromine's superior reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) is a major advantage.[9] A synthetic strategy might involve a selective SNAr on a more reactive chloro- or fluoro- position, while leaving a bromo- group intact for a later cross-coupling reaction.
A Self-Validating Protocol for Direct Reactivity Comparison
To eliminate ambiguity and establish definitive reactivity for your specific application, a parallel kinetic experiment is the most rigorous approach.
Objective:
To quantitatively compare the reaction rates of 4-chloropyridine-2,6-dicarboxylic acid and 4-bromopyridine-2,6-dicarboxylic acid with a chosen nucleophile.
Materials:
-
4-Chloro-2,6-pyridinedicarboxylic acid
-
4-Bromo-2,6-pyridinedicarboxylic acid
-
Chosen nucleophile (e.g., morpholine, sodium thiophenoxide)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF)
-
Internal standard (e.g., durene, hexadecane)
-
HPLC or UPLC system with a suitable column and detector
-
Thermostatically controlled reaction block or water bath
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare separate, precise 0.1 M stock solutions of the chloro- and bromo-substrates in the chosen solvent. Prepare a 0.5 M stock solution of the nucleophile and a 0.05 M solution of the internal standard.
-
Reaction Setup: In two separate, temperature-controlled reaction vials (e.g., at 50 °C), add the substrate stock solution (1.0 mL, 0.1 mmol), internal standard stock solution (1.0 mL, 0.05 mmol), and solvent (2.0 mL). Allow the solutions to thermally equilibrate.
-
Initiation and Sampling: Initiate the reactions by adding the nucleophile stock solution (1.0 mL, 0.5 mmol) to each vial simultaneously (this constitutes t=0). At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 50 µL).
-
Quenching: Immediately quench each aliquot by diluting it into a vial containing a large volume of a suitable mobile phase/solvent mixture (e.g., 950 µL of cold acetonitrile/water) to stop the reaction.
-
Analysis: Analyze the quenched samples by HPLC or UPLC, monitoring the disappearance of the starting material peak relative to the constant peak of the internal standard.
-
Data Processing: Calculate the concentration of the starting material at each time point. Plot ln([Substrate]) vs. time. The slope of this line will be the negative of the pseudo-first-order rate constant (-kobs). Compare the kobs values for the two substrates to determine their relative reactivity.
Figure 2: Workflow for the comparative kinetic experiment.
Conclusion and Authoritative Recommendations
The reactivities of 4-chloropyridine- and 4-bromopyridine dicarboxylic acids in SNAr reactions are fundamentally comparable, with neither substrate holding a universal, dramatic advantage. The choice between them should be a strategic one, guided by the following principles:
-
For direct substitution as the final step: The 4-chloro derivative is often the more pragmatic choice due to lower cost and wider availability.
-
For multi-step syntheses involving cross-coupling: The 4-bromo derivative offers a distinct advantage, providing a more reactive handle for subsequent palladium-catalyzed transformations.
Ultimately, for any critical process, the most authoritative answer will come from your own laboratory. The experimental protocol described herein provides a robust framework for generating the precise, application-specific data needed to optimize your synthetic strategy and ensure the efficiency and success of your research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Structural Landscape of Metal Complexes with Pyridine-Dicarboxylate Ligands
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a detailed exploration of the fascinating structural diversity exhibited by metal complexes formed with pyridine-dicarboxylate (PDC) ligands. In coordination chemistry and drug development, the precise architecture of a metal complex is paramount, dictating its stability, reactivity, and potential therapeutic efficacy. The seemingly subtle shift of a carboxylate group on the pyridine ring—a classic case of positional isomerism—can induce profound changes in the resulting supramolecular structure. This guide provides an in-depth comparison of metal complexes derived from three common PDC isomers: 2,6-pyridinedicarboxylic acid, 2,5-pyridinedicarboxylic acid, and 3,5-pyridinedicarboxylic acid. We will delve into the causal relationships between ligand geometry and complex architecture, supported by crystallographic data and standardized experimental protocols.
The Principle of Ligand Isomerism in Coordination Chemistry
The foundation of this comparison lies in the concept of structural isomerism, where molecules share the same chemical formula but differ in the connectivity of their atoms.[1][2][3] In the context of pyridine-dicarboxylic acids, the positional isomerism of the two carboxylate groups on the pyridine scaffold dictates the spatial orientation of the donor atoms (the pyridine nitrogen and the carboxylate oxygens). This pre-programmed geometric constraint is the primary determinant of the ligand's "bite angle," coordination mode, and ultimately, the dimensionality and topology of the final metal-organic assembly.
The strength and nature of the coordination bond are influenced by factors like the hard-soft acid-base (HSAB) principle, where certain metal ions prefer nitrogen or oxygen donors.[1] However, it is the rigid, pre-organized structure of the PDC ligand that most significantly directs the final architecture, from simple mononuclear complexes to intricate three-dimensional coordination polymers.[4][5]
Caption: Logical flow from ligand isomerism to final complex structure.
Comparative Structural Analysis of PDC Isomers
The choice of PDC isomer is a critical experimental decision that leverages fundamental principles of coordination chemistry to target specific structural outcomes.
2,6-Pyridinedicarboxylic Acid (Dipicolinic Acid): The Pincer Ligand
2,6-Pyridinedicarboxylic acid (H₂pdc or dpcH₂) is arguably the most studied isomer due to its powerful tridentate O,N,O' chelating ability. The donor atoms are arranged in a "pincer" formation, which strongly favors the formation of stable, five-membered chelate rings with a metal center.[6] This coordination mode often leads to highly stable, discrete mononuclear or binuclear complexes.
-
Coordination Causality: The geometric arrangement of the pyridine nitrogen and the two ortho-carboxylate groups creates a rigid, pre-organized binding pocket. This leads to a strong chelate effect, resulting in thermodynamically stable complexes. The coordination typically forces a meridional arrangement of the donor atoms around the metal, significantly influencing the overall geometry.
-
Structural Outcomes: This ligand commonly forms complexes with distorted octahedral or pentagonal-bipyramidal geometries.[7][8] For instance, in complexes like [Co(pydc)₂]⁻, the cobalt(II) center is coordinated by two perpendicular pincer ligands, resulting in a six-coordinate, distorted octahedral environment.[7] The rigidity of the ligand often prevents the formation of extended, high-dimensionality coordination polymers unless additional bridging ligands (spacers) are introduced.[9]
Caption: Tridentate O,N,O' "pincer" coordination of 2,6-PDC.
2,5-Pyridinedicarboxylic Acid (Isocinchomeronic Acid): The Asymmetric Bridge
The asymmetric placement of the carboxylate groups in 2,5-pyridinedicarboxylic acid leads to more varied and complex coordination behavior compared to the 2,6-isomer. It can act as a bridge between multiple metal centers, facilitating the construction of higher-dimensional structures like 1D chains, 2D layers, and 3D frameworks.[10][11]
-
Coordination Causality: One carboxylate group is adjacent to the pyridine nitrogen (C2 position), while the other is more remote (C5 position). This asymmetry prevents a simple pincer-like chelation. Instead, the ligand often utilizes the nitrogen and the C2-carboxylate oxygen to chelate to one metal center, while the C5-carboxylate group coordinates to an adjacent metal ion. This bridging capability is the key to forming coordination polymers.
-
Structural Outcomes: A prime example is a 2D Cu(II) coordination polymer where the copper center adopts a distorted square pyramidal geometry.[10] In another case, with aluminum, the 2,5-PDC ligand connects dinuclear aluminum units, forming a one-dimensional ladder-like structure.[11][12] The flexibility in coordination modes allows this ligand to produce a rich variety of network topologies.
Caption: Asymmetric chelate-bridge coordination of 2,5-PDC.
3,5-Pyridinedicarboxylic Acid: The Divergent Linker
In 3,5-pyridinedicarboxylic acid, both carboxylate groups are meta to the pyridine nitrogen. This arrangement makes simultaneous chelation involving the nitrogen and both carboxylates impossible. The donor groups are directed away from each other, making this ligand an excellent divergent or "V-shaped" linker for building extended networks.
-
Coordination Causality: The steric and geometric separation of the N-donor and O-donors forces the ligand to act as a bridge between multiple metal centers. The coordination can occur through the nitrogen and one carboxylate, or through both carboxylates to different metal ions, with the nitrogen coordinating to a third.[13][14] This divergent nature is ideal for creating porous metal-organic frameworks (MOFs).
-
Structural Outcomes: This ligand is frequently used to construct 2D and 3D coordination polymers.[5][14] For example, cobalt(II) complexes with 3,5-PDC can form 2D hexagonal networks that further link into 3D supramolecular architectures through π–π stacking.[14] The resulting structures often exhibit channels or pores, a direct consequence of the ligand's rigid, divergent geometry.
Caption: Divergent, multi-center bridging by 3,5-PDC.
Data Summary: A Comparative Overview
The following table summarizes key structural parameters derived from crystallographic studies of representative metal complexes. This quantitative data provides a clear, objective comparison of the influence of ligand isomerism.
| Parameter | 2,6-Pyridinedicarboxylic Acid Complex | 2,5-Pyridinedicarboxylic Acid Complex | 3,5-Pyridinedicarboxylic Acid Complex |
| Example Complex | [Co(pydc)₂]²⁻[7] | 2D-CuPDC[10] | Co(pydc)(H₂O)₂[13] |
| Typical Dimensionality | 0D (Mononuclear/Binuclear) | 1D, 2D, or 3D | 2D or 3D |
| Primary Coordination Mode | Tridentate (O,N,O') Chelation | Asymmetric Bridging/Chelating | Divergent Bridging |
| Common Metal Geometry | Distorted Octahedral, Pentagonal Bipyramidal[7][8] | Distorted Square Pyramidal, Octahedral[10] | Trigonal Bipyramidal, Octahedral[13][14] |
| Key Structural Feature | Stable five-membered chelate rings | Polymeric chains or layers | Extended networks, often porous |
| M-N Bond Length (Å) | ~2.54 (Sm-N)[15] | Varies with metal | ~2.10-2.17 (Co-N)[14] |
| M-O Bond Length (Å) | ~2.42-2.56 (Sm-O)[15] | Varies with metal | ~2.00-2.42 (Co-O)[14] |
Note: Bond lengths are highly dependent on the specific metal ion, its oxidation state, and the overall coordination number. The values provided are illustrative examples.
Experimental Methodologies: A Self-Validating Protocol
The synthesis and structural characterization of these complexes require precise and reproducible methods. The protocol described below is a generalized procedure for obtaining single crystals suitable for X-ray diffraction, which is the definitive technique for structural elucidation.
Synthesis of a Representative Metal-PDC Complex (Hydrothermal Method)
The choice of hydrothermal synthesis is deliberate; it allows for the slow growth of high-quality single crystals by increasing the solubility of reactants at elevated temperature and pressure.
Workflow Diagram:
Caption: Standard workflow for hydrothermal synthesis and analysis.
Step-by-Step Protocol:
-
Reactant Preparation: Accurately weigh the metal salt (e.g., 0.1 mmol) and the chosen pyridine-dicarboxylic acid isomer (e.g., 0.1 mmol).
-
Solubilization: Dissolve the reactants in a suitable solvent system, often a mixture of water and an organic co-solvent like N,N-Dimethylformamide (DMF) to aid solubility.[14] The total volume is typically 10-15 mL.
-
pH Adjustment (Optional but Critical): The deprotonation state of the carboxylate groups is crucial. A base (e.g., NaOH, triethylamine) may be added to facilitate deprotonation and coordination. This step must be carefully controlled as pH can dramatically influence the final product.
-
Reaction Setup: Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave. Seal the vessel tightly.
-
Heating: Place the autoclave in a programmable oven. Heat to a temperature between 120-180°C and hold for 24-72 hours. The slow cooling phase is critical for crystal growth; a rate of ~5°C/hour is recommended.
-
Product Isolation: After the autoclave has cooled to room temperature, open it carefully. Collect the crystalline product by vacuum filtration.
-
Washing and Drying: Wash the crystals with water and then with a volatile solvent like ethanol or ether to remove any unreacted starting materials. Dry the product in air.
Characterization: Single-Crystal X-ray Diffraction
This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, bond angles, and other key crystallographic parameters.[10][13]
Conclusion and Outlook
The structural diversity of metal complexes with pyridine-dicarboxylate ligands is a clear and powerful demonstration of how subtle changes in ligand design can be used to control supramolecular architecture.
-
2,6-PDC is the ligand of choice for creating stable, discrete complexes due to its potent tridentate chelation.
-
2,5-PDC provides an entry into polymeric structures through its asymmetric chelating and bridging capabilities.
-
3,5-PDC acts as a rigid, divergent linker, ideal for the rational design of extended 2D and 3D metal-organic frameworks.
For researchers in materials science and drug development, understanding these structure-directing principles is essential. The ability to rationally select a ligand isomer to achieve a desired coordination geometry and dimensionality is a cornerstone of modern coordination chemistry, enabling the targeted synthesis of functional materials with tailored properties.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Isomerism in transition metal complexes - Crunch Chemistry [crunchchemistry.co.uk]
- 3. Isomerism of Transition Metal Complex | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Studies of Some Novel Chromium Pyridine Dicarboxylate Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. A 2D Cu(ii) coordination polymer constructed with 2,5-pyridinedicarboxylic acid linker: synthesis, structural analysis and its selective transformation into Cu and CuO nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to X-ray Crystallography of Metal-Organic Frameworks with Pyridine-2,6-dicarboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth examination of the crystallographic analysis of metal-organic frameworks (MOFs) constructed with the pyridine-2,6-dicarboxylate (pdc) ligand. MOFs are a class of porous crystalline materials celebrated for their modularity, allowing for tunable pore sizes and functionalities.[1] The selection of the organic linker is paramount in dictating the final architecture and properties of the framework. Pyridine-2,6-dicarboxylic acid, also known as dipicolinic acid, is a particularly valuable linker due to its multiple coordination sites—a pyridine nitrogen and two carboxylate groups—which facilitate the formation of diverse and intricate network structures.[1]
This guide offers a comparative analysis of different metal-pdc systems, provides detailed experimental protocols for their synthesis and crystallographic characterization, and explains the rationale behind key experimental decisions to empower your research.
The Pivotal Role of Pyridine-2,6-dicarboxylate in MOF Architecture
The versatility of the pyridine-2,6-dicarboxylate ligand is central to its utility in MOF synthesis. Its rigid structure and multiple coordination points allow it to form stable complexes with a wide array of metal ions, from transition metals to lanthanides.[1][2] This adaptability gives rise to a fascinating variety of framework dimensionalities, including 1D chains, 2D layers, and complex 3D networks.[1] The final topology is highly dependent on factors such as the choice of metal ion, the solvent system, and the reaction conditions.[1] For instance, reactions with copper(II) ions can produce 2D networks, while neodymium(III) has been used to create 3D microporous structures.[1]
Comparative Analysis of Metal-pdc MOF Systems
The interaction between the metal ion and the pdc ligand is a critical determinant of the resulting MOF's structure and properties. Different metals, with their varying coordination numbers and geometries, lead to distinct framework topologies.
| Metal Ion | Typical Dimensionality | Key Structural Features | Reference |
| Copper (II) | 1D, 2D, or 3D | Often influenced by the presence of spacer ligands. Can form 2D networks with 4,4'-bipyridine.[1][3] | [1][3] |
| Lanthanides (e.g., La, Nd, Sm, Eu) | 2D or 3D | High coordination numbers lead to complex structures. Can form 2D layered frameworks or 3D tubular structures.[4][5] Lanthanide contraction can influence structural variations.[6] | [4][5][6] |
| Zinc (II) | 1D or 2D | Can form 1D zigzag chains or 2D (4,4) nets depending on reaction conditions.[7] | [7] |
| Nickel (II) | Varies | Can form discrete complexes or extended frameworks, often influenced by auxiliary ligands.[8] | [8] |
The choice of metal ion not only directs the dimensionality but also imparts specific properties to the MOF, such as luminescence in the case of lanthanides or catalytic activity due to accessible metal sites.[1][9]
Experimental Guide: From Synthesis to Structure Solution
Achieving high-quality single crystals suitable for X-ray diffraction is often the most challenging aspect of MOF research.[10] The following protocols are designed to be robust, with explanations to guide your experimental design.
Workflow for MOF Crystallography
Caption: A generalized workflow from MOF synthesis to crystallographic structure determination.
Detailed Protocol: Solvothermal Synthesis of a Lanthanide-pdc MOF
This protocol is adapted from established methods for synthesizing lanthanide-pdc frameworks.[4][9] Solvothermal synthesis is a common and effective method for growing high-quality MOF crystals.[1]
Rationale: The use of a sealed, high-pressure environment in solvothermal synthesis allows for reactions to occur at temperatures above the boiling point of the solvent. This often facilitates the dissolution of reactants and promotes the growth of well-ordered crystals. The choice of a high-boiling point solvent like DMF also aids in achieving the necessary reaction temperatures.
Materials:
-
Lanthanide(III) nitrate hexahydrate (e.g., La(NO₃)₃·6H₂O)
-
Pyridine-2,6-dicarboxylic acid (H₂pdc)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
Procedure:
-
In a 20 mL glass vial, dissolve the lanthanide nitrate (e.g., 0.2 mmol) in DMF (8 mL).
-
In a separate vial, dissolve pyridine-2,6-dicarboxylic acid (0.2 mmol) in DMF (8 mL).
-
Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120°C for 72 hours. The slow heating and cooling rates are crucial for obtaining single crystals of suitable size and quality.
-
After the heating period, allow the autoclave to cool slowly to room temperature (e.g., over 24-48 hours).
-
Collect the resulting crystals by filtration, wash them with fresh DMF and then ethanol, and allow them to air dry.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise atomic arrangement within a crystalline material.[10]
Rationale: This technique provides an unambiguous determination of the crystal structure, including bond lengths, bond angles, and the overall 3D arrangement of atoms, which is essential for understanding the MOF's properties.[10]
Procedure:
-
Crystal Selection: Under a microscope, select a suitable single crystal that is free of cracks and other defects.
-
Mounting: Mount the selected crystal on a goniometer head.
-
Data Collection: Place the goniometer head on the diffractometer. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential solvent loss.
-
Data Processing: The collected diffraction data is integrated and scaled using appropriate software to produce a reflection file.
-
Structure Solution and Refinement: The crystal structure is solved using methods like direct methods or Patterson synthesis, followed by refinement to obtain the final atomic coordinates and other crystallographic parameters.
Powder X-ray Diffraction (PXRD)
PXRD is an essential tool for confirming the phase purity of the bulk synthesized material and for comparing the experimental pattern with a simulated pattern from the single-crystal data.[11] It is also invaluable when single crystals of sufficient quality cannot be obtained.[12]
Rationale: While SC-XRD provides the detailed structure of a single crystal, PXRD confirms that the bulk sample consists of the same crystalline phase. It is a critical step for quality control.
Procedure:
-
Sample Preparation: Finely grind the crystalline sample to ensure random orientation of the crystallites.
-
Data Collection: Place the powdered sample in the PXRD instrument and collect the diffraction pattern over a specified 2θ range.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint of the crystalline material. This pattern can be compared to simulated patterns from single-crystal data or databases to confirm the identity and purity of the MOF.[11][13]
Interpreting the Crystallographic Data: Coordination Modes of pdc
The pyridine-2,6-dicarboxylate ligand can adopt various coordination modes, which directly influences the final MOF architecture. Understanding these modes is key to interpreting the crystallographic results.
Caption: Common coordination modes of the pyridine-2,6-dicarboxylate ligand in MOFs.
The ability of the carboxylate groups to act in monodentate, bidentate, or bridging modes, combined with the coordination of the pyridine nitrogen, gives rise to the structural diversity observed in metal-pdc frameworks.[14] This versatility is a key reason why pyridine-2,6-dicarboxylate is such a powerful building block in the design of functional metal-organic materials.
Conclusion
The crystallographic study of metal-organic frameworks incorporating the pyridine-2,6-dicarboxylate ligand is a rich and dynamic field. The interplay between the metal ion and this versatile linker allows for the rational design of materials with tailored structures and properties. A thorough understanding of synthesis techniques and crystallographic analysis is essential for advancing research in areas from gas storage to drug delivery. This guide provides a foundational framework for researchers to explore this exciting class of materials, emphasizing the causal relationships between experimental choices and structural outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Solvothermal synthesis and characterization of novel [Ni(ii)(Tpy)(Pydc)]·2H2O metal–organic framework as an adsorbent for the uptake of caffeine drug from aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. | Semantic Scholar [semanticscholar.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
spectroscopic data for europium(III) complexes with pyridine-2,6-dicarboxylic acid.
A Comparative Guide to the Spectroscopic Properties of Europium(III) Complexes with Pyridine-2,6-Dicarboxylic Acid
Introduction: The Unique Brilliance of Europium Complexes
Trivalent europium (Eu(III)) ions are renowned in the field of materials science and biotechnology for their unique luminescent properties. Unlike the broad and often overlapping emission spectra of organic fluorophores, Eu(III) exhibits exceptionally sharp, line-like emission bands.[1][2][3] This is a direct result of electronic transitions within the shielded, inner-shell 4f orbitals.[3] These transitions also give rise to characteristically long luminescence lifetimes, often lasting milliseconds, in stark contrast to the nanosecond lifetimes of conventional organic dyes.[4]
However, the very nature of these shielded f-f transitions makes them "forbidden" by quantum mechanical selection rules, resulting in extremely weak absorption of light.[5][6] This inherent limitation would render Eu(III) ions impractical for most applications were it not for a powerful sensitization technique known as the "antenna effect." By coordinating the Eu(III) ion with an organic ligand that absorbs light efficiently, the absorbed energy can be transferred to the metal center, causing it to luminesce brightly. Pyridine-2,6-dicarboxylic acid (DPA), also known as dipicolinic acid, has proven to be a remarkably effective antenna ligand for sensitizing Eu(III) emission.[7][8] This guide provides a comparative analysis of the spectroscopic data for Eu(III)-DPA complexes, details the experimental methodologies for their characterization, and contextualizes their performance against alternative systems.
The Core Mechanism: Unpacking the Antenna Effect
The vibrant red luminescence of Eu(III)-DPA complexes is powered by a multi-step intramolecular energy transfer process. The DPA ligand serves as a molecular "antenna," harvesting ultraviolet (UV) light and funneling that energy to the europium ion.[5][9][10]
The process can be broken down into four key stages:
-
Light Absorption: The aromatic system of the DPA ligand efficiently absorbs UV photons, promoting an electron from its ground singlet state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited ligand rapidly undergoes intersystem crossing, a non-radiative transition from the singlet state (S₁) to a lower-energy, but longer-lived, triplet state (T₁). The presence of the heavy Eu(III) ion facilitates this typically inefficient process.
-
Energy Transfer (ET): This is the critical step. The energy from the ligand's triplet state is transferred non-radiatively to the Eu(III) ion, exciting it to its primary emissive level, the ⁵D₀ state. For this transfer to be efficient, the ligand's triplet state energy must be appropriately matched—ideally slightly above—the energy of the Eu(III) acceptor level.[9]
-
Luminescence: The excited Eu(III) ion relaxes to its ground state (⁷F_J_ levels, where J = 0-4) by emitting photons. This radiative decay produces the characteristic sharp emission lines, with the most intense transition typically being the hypersensitive ⁵D₀ → ⁷F₂ transition at around 615 nm, which is responsible for the brilliant red color.[3][11]
Comparative Analysis of Spectroscopic Performance
The spectroscopic properties of Eu(III)-DPA complexes are highly dependent on factors such as the stoichiometry of the complex, the presence of co-ligands, the solvent environment, and chemical modifications to the DPA ligand itself. The following table summarizes key performance metrics from published studies to facilitate comparison.
| Complex | Solvent / State | Excitation λ (nm) | Emission λ (nm) (⁵D₀→⁷F₂) | Quantum Yield (Φ) | Lifetime (τ, ms) | Reference(s) |
| Na[Eu(dipic)₂·3H₂O]·4H₂O | Solid State | - | ~615 | - | 2.31 | [8][12] |
| Na[Eu(dipic)₂·3H₂O]·4H₂O | Ethanol | - | ~615 | - | 2.38 | [8][12] |
| Na[Eu(dipic)₂·phen]·H₂O | Ethanol | - | ~615 | 36.1% | 3.23 | [12] |
| [Eu₂(DPA)₃]n MOF | Solid State | 300 | ~615 | 48% | 2.2 | [8][13] |
| [Eu₂(DPA)₃]n MOF | Solid State | 395 | ~615 | 42% | 1.9 | [8][13] |
| Eu(III) + 4-chloro-DPA | Water | 290 | ~615 | Higher than H, OH | 1.16 - 2.90 | [14] |
| Eu(III) + 4-hydroxy-DPA | Water | 290 | ~615 | Lower than H, Cl | 1.16 - 2.90 | [14] |
| [Eu(ENH₂)₃]³⁺ (amino-DPA derivative) | - | - | ~615 | 14.4% | - | [7] |
Causality Behind Performance Differences:
-
Co-ligands: The inclusion of a co-ligand like 1,10-phenanthroline (phen) in Na[Eu(dipic)₂·phen]·H₂O significantly boosts both quantum yield and lifetime.[12] This is because such hydrophobic ligands can displace water molecules from the Eu(III) inner coordination sphere. Coordinated water molecules possess high-frequency O-H oscillators that efficiently quench the excited state of Eu(III) through non-radiative decay, so their removal enhances luminescence.
-
Structural Rigidity: The high quantum yield of the Metal-Organic Framework (MOF) structure [Eu₂(DPA)₃]n can be attributed to its rigid framework.[8][13] This rigidity reduces non-radiative decay pathways associated with vibrational and rotational freedom, leading to more efficient light emission.
-
Ligand Substitution: Modifying the DPA ring influences the ligand's electronic properties and thus the efficiency of the antenna effect. For 4-substituted DPA, the sensitization efficiency follows the order Cl > H > OH.[14] This is attributed to how the substituent alters the energy of the ligand's triplet state, affecting the efficiency of energy transfer to the Eu(III) ion.[14]
Comparison with Alternative Luminescent Probes
While Eu(III)-DPA complexes are powerful tools, it is crucial to understand their performance in the context of other available technologies.
-
Organic Dyes (e.g., Rhodamine, Fluorescein): The primary advantages of Eu(III)-DPA complexes over organic dyes are their photophysical properties. They possess exceptionally long luminescence lifetimes (milliseconds vs. nanoseconds), which enables time-resolved fluorescence (TRF) measurements.[4] This technique effectively eliminates background autofluorescence from biological samples, dramatically increasing signal-to-noise ratios. Furthermore, their large Stokes shifts (the separation between excitation and emission wavelengths) and resistance to photobleaching make them more robust for long-term imaging experiments.[1]
-
Other Lanthanide Complexes (e.g., Terbium-DPA): Terbium(III) is another highly luminescent lanthanide, often sensitized by the same types of ligands as europium. The primary difference is the emission color: Tb(III) complexes typically emit a characteristic green light.[2] Both Eu(III) and Tb(III) are considered the most efficient visible emitters in the lanthanide series.[2][3] The choice between them often depends on the specific application, such as the need for multiplexed detection where their distinct colors can be used to track different targets simultaneously.
Experimental Protocols
The following sections provide standardized, step-by-step methodologies for the synthesis and characterization of Eu(III)-DPA complexes.
Protocol 1: Synthesis of an Aqueous Tris-Dipicolinate Europium(III) Complex
This protocol describes a general method for synthesizing the highly luminescent [Eu(DPA)₃]³⁻ complex in aqueous solution.
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of pyridine-2,6-dicarboxylic acid (DPA) in deionized water. Gentle heating may be required for full dissolution.
-
Prepare a 100 mM stock solution of a europium(III) salt, such as EuCl₃ or Eu(NO₃)₃, in deionized water.
-
-
Complex Formation:
-
In a clean glass vial, add 300 µL of the 100 mM DPA stock solution.
-
To this, add 100 µL of the 100 mM Eu(III) stock solution. This creates a 3:1 ligand-to-metal molar ratio.
-
Vortex the solution gently for 1 minute.
-
-
pH Adjustment:
-
The formation and stability of the tris-complex are pH-dependent. Adjust the pH of the solution to between 6.5 and 7.5 using small aliquots of a dilute base (e.g., 0.1 M NaOH), monitoring with a calibrated pH meter.
-
-
Final Dilution & Storage:
-
Dilute the complex to the desired working concentration (e.g., 1-10 µM) using a suitable buffer (e.g., 50 mM TRIS or HEPES, pH 7.4).
-
The complex is now ready for spectroscopic analysis. Store protected from light at 4°C.
-
Trustworthiness Note: The 3:1 stoichiometry is critical for achieving the most stable and luminescent species, [Eu(DPA)₃]³⁻, where the Eu(III) ion is well-shielded from solvent-induced quenching.[15] Verifying the formation of this species can be done via luminescence titration, observing the saturation of Eu(III) emission as the DPA ratio is increased.
Protocol 2: Spectroscopic Characterization Workflow
This workflow outlines the essential measurements required to characterize the photophysical properties of a synthesized Eu(III)-DPA complex.
-
UV-Vis Absorbance Measurement:
-
Using a spectrophotometer, measure the absorbance spectrum of the complex from ~250 nm to 400 nm.
-
Purpose: To identify the absorption maximum (λ_max) of the DPA ligand, which corresponds to the most efficient wavelength for excitation.
-
-
Photoluminescence (PL) Spectra:
-
Using a spectrofluorometer, first measure the excitation spectrum by setting the emission monochromator to the peak of the Eu(III) emission (~615 nm) and scanning the excitation wavelengths. The resulting spectrum should resemble the ligand's absorbance spectrum, confirming the antenna effect.
-
Next, measure the emission spectrum by setting the excitation monochromator to the ligand's absorption maximum (determined in step 1) and scanning the emission wavelengths from ~550 nm to 720 nm. This will reveal the characteristic emission peaks of Eu(III).
-
-
Luminescence Quantum Yield (Φ) Determination:
-
The relative method is most common.[16] It involves comparing the integrated luminescence intensity of the Eu(III)-DPA sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate or rhodamine 101).[16][17]
-
Procedure: a. Measure the absorbance of both the standard and the sample at the chosen excitation wavelength. Absorbance values should be kept low (<0.1) to avoid inner-filter effects. b. Measure the full, corrected emission spectrum for both the standard and the sample using the exact same instrument settings (excitation wavelength, slit widths). c. Calculate the quantum yield using the standard formula that relates the integrated intensities, absorbances, and refractive indices of the solvents.[18]
-
The absolute method provides a direct measurement without a standard but requires an integrating sphere to capture all emitted photons.[18][19]
-
-
Luminescence Lifetime (τ) Measurement:
-
This requires a specialized instrument with a pulsed light source (e.g., a flash lamp or laser) and a time-resolved detector.
-
The sample is excited with a short pulse of light, and the decay of the luminescence intensity over time is recorded.
-
The resulting decay curve for a single species is fitted to a single exponential function (I(t) = A * exp(-t/τ)), where τ is the luminescence lifetime. A monoexponential decay confirms the presence of a single primary luminescent species in the solution.[9]
-
Conclusion
Europium(III) complexes with pyridine-2,6-dicarboxylic acid represent a class of exceptionally bright and robust luminescent probes. Their performance stems from the highly efficient "antenna effect," where the DPA ligand harvests UV light and transfers the energy to the Eu(III) ion, resulting in a characteristic, sharp red emission with a long lifetime. As demonstrated, their spectroscopic properties can be finely tuned through the use of co-ligands, incorporation into rigid structures like MOFs, and substitution on the DPA ring.[12][13][14] When compared to traditional organic dyes, Eu(III)-DPA complexes offer significant advantages in sensitivity and stability, particularly for applications requiring time-resolved detection to eliminate background noise. This combination of brilliant photophysics and chemical versatility ensures their continued importance in fields ranging from advanced materials like OLEDs and lasers to sensitive diagnostic assays in drug development and clinical research.[2][8][12]
References
- 1. Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorimetry of Luminescent Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lanthanide-Based Optical Probes of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of lanthanide luminescence in advancing technology - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00991B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Design of Luminescent Complexes of Eu(III): What Can We Learn from the Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sisgeenco.com.br [sisgeenco.com.br]
- 12. Pyridine-2,6-dicarboxylic acid for the sensitization of europium(iii) luminescence with very long lifetimes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. azom.com [azom.com]
- 19. horiba.com [horiba.com]
A Comparative Guide to Dicarboxylic Acid-Based Co-crystals of Pyridine Derivatives: From Supramolecular Design to Physicochemical Performance
This guide provides a comprehensive technical comparison of dicarboxylic acid-based co-crystals of pyridine derivatives. We will move beyond simple protocols to explore the fundamental principles of co-crystal design, the rationale behind experimental choices, and a data-driven evaluation of their performance. This content is intended for researchers, scientists, and drug development professionals seeking to leverage crystal engineering to modify and enhance the properties of active pharmaceutical ingredients (APIs).
The Theoretical Foundation: Engineering Crystals by Design
Co-crystals are multi-component crystalline solids where at least one component is an active ingredient and the others are pharmaceutically acceptable co-formers, all present in a defined stoichiometric ratio.[1] Unlike salts, the components are linked by non-covalent interactions, primarily hydrogen bonds.[2] This strategy allows for the modification of critical physicochemical properties like solubility, stability, and bioavailability without altering the chemical structure of the API.[1][3][4]
In our system, pyridine derivatives often serve as the API, while dicarboxylic acids are chosen as versatile co-formers. The success of this pairing hinges on predictable molecular recognition events.
The Power of the Supramolecular Synthon
The foundation of co-crystal engineering lies in the concept of the supramolecular synthon —robust and predictable patterns of intermolecular interactions.[5][6] While molecules can self-assemble via homosynthons (e.g., carboxylic acid dimers), co-crystallization favors the formation of more stable heterosynthons .[6]
For pyridine derivatives and carboxylic acids, the most reliable and powerful interaction is the O–H···N heterosynthon formed between the carboxylic acid's hydroxyl group and the pyridine ring's nitrogen atom.[2][5] The high predictability of this synthon makes it the cornerstone of our design strategy.
Co-crystal or Salt? The Decisive Role of ΔpKa
A critical initial consideration is whether the combination of a pyridine derivative (a base) and a dicarboxylic acid will result in a neutral co-crystal or an ionic salt. This is governed by the extent of proton transfer. The ΔpKa rule , defined as the difference between the pKa of the protonated base (pyridinium) and the pKa of the acid, provides a reliable guideline:[2][7]
-
ΔpKa < 0 : Proton transfer is unlikely. A co-crystal is expected to form, held together by a neutral O–H···N hydrogen bond.[7]
-
ΔpKa > 3 : Proton transfer is highly probable, resulting in the formation of a molecular salt with a charge-assisted N⁺–H···O⁻ hydrogen bond.[2][7]
-
0 < ΔpKa < 3 : This is an ambiguous region where either a co-crystal or a salt may form, or they may exist on a continuum.[2][4][7]
For this guide, we focus on systems designed to be co-crystals, typically where ΔpKa < 0.
Beyond the Primary Synthon: Stabilizing Interactions
While the O–H···N synthon directs the primary assembly, the overall crystal architecture is stabilized by a network of weaker, yet significant, noncovalent interactions. These include:[3][8]
-
C–H···O Hydrogen Bonds : Interactions between C-H donors on the pyridine ring and carbonyl oxygen acceptors on the dicarboxylic acid.[3]
-
π-π Stacking : Face-to-face stacking of pyridine rings, contributing to the stability of the layered architecture.[8]
-
Nitrile-Nitrile Interactions : In cyanopyridine derivatives, these interactions can be parallel or antiparallel and play a crucial role in stabilizing the crystal packing.[3][8]
The interplay of these forces, dictated by the specific functionalities of the chosen components, determines the final crystal structure and its properties.
Experimental Design: A Validated Workflow
A systematic approach is essential for the successful discovery and synthesis of co-crystals. Our workflow integrates efficient screening with precise synthesis and comprehensive characterization.
Caption: Experimental Workflow for Co-crystal Development.
Protocol: High-Throughput Co-crystal Screening via Liquid-Assisted Grinding (LAG)
Causality: LAG is a mechanochemical method that uses minimal solvent to facilitate molecular mobility and screen for co-crystal formation rapidly.[9] It is often more effective than neat grinding because the solvent acts as a catalyst, enabling the rearrangement of molecules into a thermodynamically stable co-crystal phase.
Methodology:
-
Preparation: Place the pyridine derivative and the chosen dicarboxylic acid co-former (typically in a 1:1 molar ratio) into a milling jar (e.g., stainless steel) with a grinding ball.
-
Solvent Addition: Add a minimal amount (e.g., 10-20 µL) of a suitable solvent (e.g., acetonitrile, ethanol, or water). The choice of solvent can influence the outcome.[10]
-
Milling: Secure the jar in a mixer mill and grind at a set frequency (e.g., 20-30 Hz) for a specified time (e.g., 30-60 minutes).
-
Isolation: Recover the resulting solid powder from the jar.
-
Analysis: Analyze the powder using Powder X-ray Diffraction (PXRD) to determine if a new crystalline phase has formed, indicated by a diffraction pattern distinct from the starting materials.
Protocol: Synthesis and Single Crystal Growth via Slow Evaporation
Causality: To definitively determine the crystal structure and confirm the supramolecular synthons, high-quality single crystals are required for SCXRD. Slow evaporation from a solution provides the necessary time for molecules to organize into a well-ordered lattice, minimizing defects.[11]
Methodology:
-
Dissolution: Dissolve stoichiometric amounts of the pyridine derivative and dicarboxylic acid in a suitable solvent or solvent mixture until a clear solution is obtained. Gentle heating may be required. The solvent should be one in which both components are congruently soluble.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any particulate matter.
-
Evaporation: Cover the vial with a perforated cap or parafilm to slow the rate of evaporation. Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor for analysis.
Characterization: A Multi-faceted Approach
No single technique can fully characterize a co-crystal. A combination of methods is required to confirm its identity, purity, and properties.
Caption: Co-crystal Characterization Workflow.
-
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive "gold standard" technique. It provides the absolute 3D structure of the co-crystal, confirming the connectivity, stoichiometry, and precise geometry of the hydrogen bonds and other noncovalent interactions.[3][9][12]
-
Powder X-ray Diffraction (PXRD): Used to analyze the bulk powder. A unique PXRD pattern, different from the starting materials, confirms the formation of a new crystalline phase and is used to assess its purity.[4]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique measures heat flow as a function of temperature. A co-crystal will exhibit a single, sharp melting point that is distinct from the melting points of the individual components, providing strong evidence of a new, homogeneous crystalline phase.[12][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is highly sensitive to changes in bond vibrations. The formation of the O–H···N hydrogen bond in a co-crystal causes a characteristic broadening and red-shifting of the carboxylic acid O-H stretching band, providing clear evidence of the intended supramolecular synthon.[9][12]
Comparative Analysis: Structure-Property Relationships
To illustrate the principles discussed, we compare co-crystals formed between pyridine derivatives and a series of dicarboxylic acids. The choice of dicarboxylic acid—specifically its length and rigidity—has a profound impact on the final structure and properties.
Case Study Components:
-
Pyridine Derivatives: 4-Cyanopyridine (4-CNpy), Pyridine-2-carboxamide
-
Dicarboxylic Acids: Succinic Acid (flexible, C4), Adipic Acid (flexible, C6)[12], Terephthalic Acid (rigid, aromatic)[3]
Structural Comparison: The Impact of Co-former Geometry
The flexibility of the dicarboxylic acid co-former directly influences the dimensionality of the resulting supramolecular assembly.
-
Flexible Aliphatic Acids (e.g., Succinic, Adipic): These acids can adopt various conformations. When co-crystallized with pyridine-2-carboxamide, increasing the carbon chain length from succinic to adipic acid changes the connecting motif from a discrete trimeric assembly to a one-dimensional (1D) chain.[12]
-
Rigid Aromatic Acids (e.g., Terephthalic Acid): The rigidity of terephthalic acid often leads to more predictable, extended network structures. In the (tp)(4-CNpy)₂ co-crystal, the components form a layered architecture stabilized by O–H···N, C–H···O, and antiparallel nitrile-nitrile interactions.[3]
| Co-crystal System | Dicarboxylic Acid | Key Synthons & Interactions | Resulting Architecture | Reference |
| (adp)(4-CNpy)₂ | Adipic Acid (Flexible) | O–H···N, C–H···O, Antiparallel nitrile-nitrile | Layered Assembly | [3] |
| (tp)(4-CNpy)₂ | Terephthalic Acid (Rigid) | O–H···N, C–H···O, Antiparallel nitrile-nitrile | Layered Assembly | [3] |
| Pyridine-2-carboxamide–Succinic Acid | Succinic Acid (Flexible) | O–H···N, N–H···O | Trimeric (0D) Assembly | [12] |
| Pyridine-2-carboxamide–Adipic Acid | Adipic Acid (Flexible) | O–H···N, N–H···O | 1D Chain | [12] |
Physicochemical Properties: A Performance-Based Comparison
Co-crystallization is primarily employed to enhance the physicochemical properties of an API. A key performance metric is the improvement in aqueous solubility and dissolution rate.
Case Study: Febuxostat (FEB) Co-crystals Febuxostat, an API with poor water solubility, was co-crystallized with various pyridine-based co-formers to improve its performance.
| System | Form | Melting Point (°C) | Aqueous Solubility (µg/mL) | Dissolution Rate Improvement | Reference |
| Febuxostat (FEB) | API | 208.1 | 10.3 | - | [4] |
| FEB-BIP | Co-crystal | 196.5 | 18.1 | ~1.8x vs. FEB | [4] |
| FEB-3AP | Salt | 179.3 | 25.4 | ~2.5x vs. FEB | [4] |
Data sourced from a study on Febuxostat co-crystals and salts.[4]
Analysis of Performance:
-
Thermal Stability: The FEB-BIP co-crystal and FEB-3AP salt both exhibit unique melting points lower than the parent API, confirming the formation of new crystalline phases.[4]
-
Solubility Enhancement: Both the co-crystal and the salt demonstrated significantly improved aqueous solubility compared to pure Febuxostat.[4] The salt (FEB-3AP) showed a greater increase, which is often observed due to the high energy of ionic species.
-
Dissolution Rate: The powder dissolution studies confirmed that the enhanced solubility translated into a superior dissolution rate for both the co-crystal and the salt, a critical factor for improving bioavailability.[4]
Causality of Improved Solubility: The enhanced solubility of a co-crystal can be attributed to the fact that the API molecules are in a different crystal lattice environment. By forming strong hydrogen bonds with the co-former, the API's own strong, and often less soluble, crystal lattice is disrupted. The overall lattice energy of the co-crystal is typically different from that of the API, leading to a change in its dissolution properties.
Conclusion and Outlook
The formation of dicarboxylic acid-based co-crystals with pyridine derivatives is a powerful and predictable strategy in crystal engineering. Governed by the robust O–H···N supramolecular heterosynthon and guided by the ΔpKa rule, this approach allows for the rational design of new solid forms with tailored physicochemical properties. As demonstrated, the choice of dicarboxylic acid co-former directly influences the resulting crystal architecture, while the act of co-crystallization can significantly enhance critical performance metrics such as solubility and dissolution rate.
Future research will continue to explore more complex systems, including ternary co-crystals, and expand the application of computational prediction tools to accelerate the discovery process.[9] By integrating theoretical design, systematic experimental validation, and thorough characterization, the field of co-crystallization will continue to provide innovative solutions for drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. A cocrystal of pyridine-2,4-dicarboxylic acid and serine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Interaction of Pyridine-2,6-Dicarboxylic Acid with Heavy Metal Ions
For researchers, scientists, and drug development professionals, understanding the intricate dance between chelating agents and metal ions is paramount. Pyridine-2,6-dicarboxylic acid, commonly known as dipicolinic acid (DPA), stands out as a powerful and versatile chelating agent.[1] Its rigid structure and tridentate nature, featuring a pyridine nitrogen and two carboxylate groups, grant it a high affinity for a range of metal ions, particularly heavy metals, which are of significant interest in environmental remediation, analytical chemistry, and toxicology.[2][3]
This guide provides an in-depth comparison of DPA's interaction with various heavy metal ions, supported by experimental data and detailed protocols. We will explore the thermodynamics of complex formation, compare binding affinities, and provide the causal logic behind the experimental methodologies used to characterize these interactions.
The Foundation: Coordination Chemistry of DPA
The efficacy of DPA as a chelating agent is rooted in its ability to act as a tridentate ligand. The deprotonated form of DPA (dipicolinate) binds to a metal ion through the nitrogen atom of the pyridine ring and one oxygen atom from each of the two carboxylate groups. This forms two stable, five-membered chelate rings, a thermodynamically favorable arrangement known as the chelate effect.[4] This coordination mode has been confirmed through single-crystal X-ray crystallography of DPA complexes with various transition metals, including cobalt and nickel, which show a distorted octahedral geometry around the metal center when coordinated with DPA and water molecules.[5][6]
Caption: Coordination of a divalent metal ion (M²⁺) by the tridentate dipicolinate ligand.
Comparative Binding Affinities: A Quantitative Look
The stability of the complex formed between a metal ion and a ligand is quantified by the stability constant (or formation constant, K). For a stepwise formation of 1:1 (ML) and 1:2 (ML₂) complexes, we have K₁ and K₂, respectively. The overall stability constant for the 1:2 complex is given by β₂ = K₁ * K₂. A higher log K or log β value indicates a more stable complex and thus a stronger interaction.
The table below consolidates data from various studies to compare the stability constants of DPA with several divalent heavy metal ions. It is crucial to note that experimental conditions such as temperature and ionic strength (I) significantly influence these values; hence, they are provided for context.
| Metal Ion | log K₁ | log K₂ | log β₂ | Temp (°C) | Ionic Strength (I) | Reference |
| Cu²⁺ | 9.65 | 6.45 | 16.1 | 20 | 0.4 (KNO₃) | |
| Pb²⁺ | 7.5 | 4.3 | 11.8 | 20 | 0.4 (KNO₃) | |
| Ni²⁺ | 8.4 | 6.0 | 14.4 | 25 | 1.0 (KNO₃) | [7] |
| Co²⁺ | 7.8 | 5.6 | 13.4 | 25 | 1.0 (KNO₃) | [7] |
| Zn²⁺ | 8.7 | 6.1 | 14.8 | 25 | 1.0 (KNO₃) | [7] |
| Cd²⁺ | 7.2 | 3.8 | 11.0 | 20 | 0.4 (KNO₃) | |
| Mn²⁺ | 6.3 | 4.0 | 10.3 | 25 | 1.0 (KNO₃) | [7] |
From the data, a clear trend in binding affinity emerges. Cu²⁺ forms the most stable complex with DPA, followed by Ni²⁺ and Zn²⁺, which is largely consistent with the Irving-Williams series for the stability of divalent metal ion complexes. The high affinity of DPA for lead (Pb²⁺) and cadmium (Cd²⁺) underscores its potential for the remediation of these toxic heavy metals.
Experimental Methodologies for Characterization
To ensure trustworthiness and reproducibility, the protocols for determining these stability constants must be robust. Potentiometric and spectrophotometric titrations are the most common and reliable methods employed.
Potentiometric Titration
This technique measures the change in potential (related to pH) of a solution containing the ligand and metal ion as a standardized base is added. The data allows for the calculation of the average number of ligands bound to a metal ion (n̄) and the free ligand concentration (pL), which are then used to determine the stability constants.
Causality Behind Experimental Choices:
-
Constant Ionic Strength: Maintained using a background electrolyte (e.g., KNO₃ or KCl). This is critical because the activities of the ions, which determine the equilibrium position, are dependent on the ionic strength of the solution. Keeping it constant ensures that the calculated constants are thermodynamic constants at that specific condition.[8]
-
Inert Atmosphere: Titrations are often performed under an inert atmosphere (e.g., N₂) to prevent the formation of metal hydroxides or carbonates from atmospheric CO₂, which would interfere with the measurements.
-
Electrode Calibration: The pH electrode must be meticulously calibrated with standard buffers before each titration to ensure accurate -log[H⁺] measurements, which are fundamental to the calculations.[2]
Detailed Protocol (Irving-Rossotti Method):
-
Solution Preparation:
-
Prepare carbonate-free 0.1 M NaOH solution.
-
Prepare 0.01 M DPA solution.
-
Prepare 0.01 M solutions of the heavy metal salts (e.g., nitrates or chlorides).
-
Prepare a 1.0 M solution of a background electrolyte (e.g., KNO₃).
-
Prepare a standardized 0.02 M HNO₃ solution.
-
-
Titration Setup:
-
Titration Procedure:
-
Perform three separate titrations with the standardized NaOH solution:
-
Set 1 (Acid): A known volume of HNO₃ and background electrolyte.
-
Set 2 (Acid + Ligand): The same volumes of HNO₃ and electrolyte, plus a known volume of the DPA solution.
-
Set 3 (Acid + Ligand + Metal): The same volumes of HNO₃, electrolyte, and DPA, plus a known volume of the metal salt solution.
-
-
Add the NaOH titrant in small increments (e.g., 0.1 mL), recording the pH after each addition once the reading stabilizes.
-
-
Data Analysis:
-
Plot the three titration curves (pH vs. volume of NaOH).
-
From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
Then, calculate the average number of ligands complexed with the metal ion (n̄) and the free ligand exponent (pL).[9][10]
-
Plot n̄ versus pL to generate the formation curve.
-
The stepwise stability constants (K₁ and K₂) can be determined from this curve at half-integral values of n̄ (i.e., log K₁ at n̄ = 0.5 and log K₂ at n̄ = 1.5).[10]
-
Caption: Workflow for determining stability constants using potentiometric titration.
UV-Vis Spectrophotometric Titration
This method is applicable when the metal-ligand complex has a different UV-Vis absorption spectrum from the free ligand and metal ion. The change in absorbance at a specific wavelength is monitored as the concentration of one component (the "guest") is varied while the other (the "host") is held constant.
Causality Behind Experimental Choices:
-
Wavelength Selection: The analysis is performed at a wavelength where the change in absorbance upon complexation is maximal, ensuring the highest sensitivity.
-
Concentration Range: The concentration of the host is chosen such that the binding constant (K) multiplied by the host concentration ([H]₀) falls within a reliable range (ideally K[H]₀ < 1000).[11] This ensures that the binding isotherm is not too steep, allowing for accurate determination of K.
-
Constant Temperature: As with potentiometry, temperature is controlled with a thermostated cell holder because equilibrium constants are temperature-dependent.
Detailed Protocol (1:1 Binding):
-
Preliminary Scan:
-
Record the UV-Vis spectra of the DPA solution, the metal ion solution, and a mixture of the two to identify the optimal wavelength for analysis.
-
-
Solution Preparation:
-
Prepare a stock solution of DPA (e.g., 1 mM) in a suitable buffer (e.g., HEPES) with a constant ionic strength.
-
Prepare a stock solution of the metal salt (e.g., 10 mM) in the same buffer.
-
-
Titration Procedure:
-
Place a fixed volume and concentration of the DPA solution (the "host") into a quartz cuvette.
-
Record the initial absorbance spectrum.
-
Make successive, small additions of the metal ion stock solution (the "guest") to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate before recording the new absorbance spectrum. Continue until the absorbance changes become negligible (saturation).
-
-
Data Analysis:
-
Correct the absorbance data for dilution at each step.
-
Plot the change in absorbance (ΔA) at the chosen wavelength against the concentration of the metal ion.
-
The data can be fitted to a 1:1 binding isotherm equation using non-linear regression software to solve for the binding constant (K) and the change in molar absorptivity (Δε).[12]
-
Alternatively, for simple systems, a linear method like the Benesi-Hildebrand plot can be used, though non-linear fitting is generally more robust.[13]
-
Conclusion
Pyridine-2,6-dicarboxylic acid demonstrates a high affinity for a range of heavy metal ions, with binding strengths following predictable trends in coordination chemistry. Its robust tridentate chelation makes it a subject of continuous interest for applications ranging from environmental science to medicine. The accurate comparison of its interaction with different metals relies on precise experimental data, primarily derived from potentiometric and spectrophotometric titrations. By understanding the principles and adhering to rigorous protocols, researchers can reliably quantify these interactions, paving the way for the rational design of new chelating agents and the development of novel technologies.
References
- 1. Dipicolinic acid - Wikipedia [en.wikipedia.org]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. ajol.info [ajol.info]
- 4. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Coordinative Binding of Divalent Cations with Ligands Related to Bacterial Spores: Equilibrium Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cost-nectar.eu [cost-nectar.eu]
- 9. Potentiometric method irving rossotti methods | Filo [askfilo.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. par.nsf.gov [par.nsf.gov]
- 12. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 13. rsc.org [rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Chloropyridine-2,6-dicarboxylic Acid
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The effective management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloropyridine-2,6-dicarboxylic acid, a chlorinated heterocyclic compound used in organic synthesis.[1] Adherence to these procedures is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
The disposal of chlorinated organic compounds requires specific handling due to the hazardous byproducts that can be generated during decomposition and the potential for environmental persistence.[2][3] This document moves beyond a simple checklist, explaining the scientific rationale behind each step to ensure a deep understanding of the required safety and logistical operations.
Hazard Identification and Immediate Safety Protocols
Before handling or disposing of this compound, a thorough understanding of its associated hazards is crucial. This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[4] While not considered a significant fire risk, its containers may burn.[5]
Personal Protective Equipment (PPE)
All personnel handling this chemical, whether in pure form or as waste, must use appropriate PPE to prevent exposure.[5][6] The rationale for each piece of equipment is to create a complete barrier against the specific hazards posed by the compound.
| Equipment | Specification | Justification |
| Hand Protection | Impervious chemical-resistant gloves (e.g., Nitrile rubber). | To prevent direct skin contact, which can cause irritation.[5][7] |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield.[6] | To protect eyes from dust particles and potential splashes, preventing serious irritation. |
| Skin and Body Protection | Lab coat and appropriate protective clothing. | To prevent contamination of personal clothing and minimize skin exposure.[5] |
| Respiratory Protection | NIOSH-approved respirator. | Required when dusts are generated or if working outside of a fume hood. |
All handling of this compound, including waste consolidation, should occur in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to minimize inhalation risk.[7][8][9] An emergency eyewash station and safety shower must be readily accessible.[10]
Waste Characterization and Segregation: A Critical First Step
Proper disposal begins with accurate waste characterization. This compound is a halogenated organic compound .[2] This classification is critical because mixing halogenated waste with non-halogenated organic solvents can make the entire mixture unsuitable for solvent recovery and significantly increase disposal costs.[11]
Core Principle: Never mix this compound waste with other waste streams. It must be collected in a dedicated, properly labeled hazardous waste container.[10][12] This segregation prevents potentially hazardous chemical reactions and ensures the waste is routed to the correct disposal facility equipped to handle chlorinated materials.[11]
Spill Management Protocols
Accidents can happen, and a clear, pre-defined plan for spill management is essential.[7]
Minor Spills (Small Quantity, Contained)
-
Ensure Safety: Alert personnel in the immediate area and ensure proper PPE is worn.[5]
-
Containment: Prevent the spill from entering drains or waterways.[5]
-
Cleanup: Use dry cleanup procedures.[5] Gently sweep or shovel the solid material into a clean, dry, sealable container. Avoid generating dust .[5] Do not use air hoses for cleaning.[5]
-
Labeling: Securely label the container as "Hazardous Waste" with the full chemical name.
-
Decontamination: Thoroughly decontaminate the area and any equipment used in the cleanup.
Major Spills (Large Quantity, Uncontained)
-
Evacuate: Clear the area of all personnel and move upwind.[5]
-
Alert Authorities: Notify your institution's Environmental Health & Safety (EHS) office and, if necessary, the local fire brigade, informing them of the location and nature of the hazard.[5]
-
Restrict Access: Secure the area to prevent unauthorized entry.
-
Professional Cleanup: Allow only trained emergency responders to manage the cleanup.
Core Disposal Procedures: Step-by-Step Guidance
The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste.[13] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[7]
Protocol for Waste Collection and Storage
-
Select a Waste Container: Use a designated, compatible, and leak-proof container, preferably the original manufacturer's container or one provided by your EHS office.[11][12] The container must have a secure, tightly closing lid.[5]
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[10] Note the date when waste is first added.
-
Accumulate Waste: Collect all waste, including contaminated materials (e.g., paper towels, gloves from cleanup), in the designated container. Do not fill the container beyond 90% of its capacity to allow for expansion.[12]
-
Store Securely: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials like strong oxidizing agents.[8][14] The storage area should be cool and dry.[7]
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[10] Follow all internal procedures for waste manifest documentation.
Approved Disposal Technologies: The Science of Destruction
Outdated disposal methods such as ground burial are now prohibited due to the risk of environmental contamination.[2] The industry standard for chlorinated organic residues is high-temperature incineration.
High-Temperature Incineration: This process is the preferred and most effective method for the permanent disposal of chlorinated organic compounds.[2][13]
-
Mechanism: The chemical is decomposed at high temperatures (e.g., 820°C - 1,600°C) in the presence of air and steam.[2][13] This process breaks the stable carbon-chlorine bonds.
-
Byproducts: The primary exit gases are carbon dioxide, nitrogen, and hydrogen halides (like hydrogen chloride).[2]
-
Environmental Protection: These gaseous byproducts are then passed through a scrubber, which neutralizes the acidic gases before they are released into the atmosphere, thereby preventing pollution.[2][15]
This technology provides a complete and permanent disposal solution, which is both safer and often more cost-effective than older, inadequate methods.[2]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound.
Regulatory Compliance
Pyridine and its derivatives are regulated as hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][17] Facilities that generate this waste must adhere to strict federal and state regulations regarding its storage, transport, and ultimate disposal.[13] Maintaining meticulous records of waste generation and disposal is a legal requirement.[10]
By following the detailed procedures outlined in this guide, laboratory professionals can ensure they are not only protecting themselves and the environment but also maintaining full compliance with all applicable regulations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Disposing of Chlorine: Pool and Cleaning Products - NEDT [nedt.org]
- 4. aksci.com [aksci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. benchchem.com [benchchem.com]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. ethz.ch [ethz.ch]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. fishersci.com [fishersci.com]
- 15. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 16. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Substance Registry Services | US EPA [cdxapps.epa.gov]
Mastering the Safe Handling of 4-Chloropyridine-2,6-dicarboxylic acid: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical and chemical innovation, the precise and safe handling of specialized reagents is paramount. 4-Chloropyridine-2,6-dicarboxylic acid, a key building block in novel compound synthesis, requires a comprehensive understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation.
Hazard Assessment: Understanding the Risks
This compound is a solid organic compound that, while not combustible, presents significant irritant properties upon contact. The primary hazards associated with this chemical are:
-
Skin Irritation: Direct contact with the solid or its dust can cause skin irritation.
-
Serious Eye Irritation: The compound is a severe eye irritant, with the potential for significant damage if proper eye protection is not used.
-
Respiratory Tract Irritation: Inhalation of dust particles can lead to irritation of the respiratory system.
A thorough risk assessment is the foundational step in any safe handling protocol. Before working with this compound, consult the Safety Data Sheet (SDS) and understand the specific risks involved in the planned experimental procedure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the essential PPE, with detailed explanations of the rationale behind each choice.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Goggles provide a seal to protect against dust particles, while a face shield offers an additional layer of protection for the entire face from accidental splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Given the skin irritant nature of the compound, gloves are mandatory. Nitrile and Neoprene offer good resistance to a range of chemicals. It is crucial to consult a chemical resistance guide for specific breakthrough times, especially if solvents will be used.[1] |
| Body Protection | Laboratory coat | A standard lab coat provides a barrier against accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95) | A respirator should be used when there is a potential for generating dust, such as when weighing or transferring the solid. The NIOSH Pocket Guide to Chemical Hazards provides guidance on respirator selection.[2][3] |
Experimental Protocol: Donning and Doffing PPE
Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Respirator: If required, perform a seal check.
-
Goggles and Face Shield: Adjust for a secure fit.
-
Gloves: Pull gloves on to cover the cuffs of the lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove using a glove-to-glove and skin-to-skin technique.
-
Face Shield and Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat: Unfasten and roll it inside-out as you remove it.
-
Respirator: Remove by the straps.
-
Wash Hands Thoroughly: This is the final and most crucial step.
Operational Plan: From Receipt to Use
A structured operational plan ensures that safety is integrated into every step of the experimental workflow.
Caption: A logical workflow for the safe handling of this compound.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust particles.
-
Weighing and Transferring: When weighing the solid, use a draft shield or conduct the operation in a fume hood to prevent the dispersal of dust. Use appropriate tools (spatulas, etc.) to minimize the generation of airborne particles.
-
Emergency Preparedness: Ensure that an eyewash station and a safety shower are readily accessible. All personnel should be aware of their location and trained in their use.
Emergency and Disposal Plans: Managing the Unexpected
A comprehensive safety plan includes robust procedures for emergencies and the proper disposal of waste.
Spill Response Protocol
In the event of a spill of solid this compound, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill. For a small, contained spill, trained laboratory personnel may proceed with cleanup. For large or uncontained spills, contact your institution's environmental health and safety (EHS) department.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in Section 2, including respiratory protection.
-
Contain the Spill: Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to prevent the dust from becoming airborne.[4]
-
Clean Up: Carefully scoop the absorbed material into a designated, labeled waste container. Avoid creating dust during this process.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the waste container.
-
Dispose: Seal and label the waste container for hazardous waste disposal.
Disposal Plan
This compound and any materials contaminated with it should be treated as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a clearly labeled, sealed container.
-
Regulatory Compliance: The disposal of chlorinated organic compounds is regulated. Pyridine is listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA) with the waste code D038.[5] Wastes from the production of certain chlorinated aliphatic hydrocarbons are also listed (F-codes).[6][7] It is imperative to follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific guidance on disposal procedures.
First Aid: Immediate Actions
In the event of exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention.
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
